4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-6,8-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFPKQBCPJXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673692 | |
| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215995-19-9 | |
| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties. This guide emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step experimental procedures, data interpretation, and visualization of the chemical transformations. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and further explore the therapeutic potential of this important class of molecules.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of the quinoline nucleus plays a crucial role in modulating its pharmacological profile. 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, in particular, represents a valuable building block for the development of novel therapeutics. The presence of the fluorine atoms at the 6 and 8 positions can enhance metabolic stability and binding affinity, while the 4-amino and 3-carboxylic acid groups provide key interaction points with biological targets and can influence physicochemical properties such as solubility.
This guide details a rational and efficient synthetic route to this target molecule, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1), suggests a convergent synthetic strategy. The primary disconnection is at the C4-amino and C3-carboxyl bonds, leading back to a key intermediate, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4). This intermediate can be constructed from commercially available starting materials, 3,5-difluoroaniline (5) and diethyl ethoxymethylenemalonate (6), via the well-established Gould-Jacobs reaction.
The forward synthesis, therefore, involves three main stages:
-
Stage 1: Construction of the Quinoline Core using the Gould-Jacobs reaction.
-
Stage 2: Functional Group Interconversion at C4 to introduce the amino group.
-
Stage 3: Hydrolysis of the ester to the final carboxylic acid.
Figure 1: Retrosynthetic analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Detailed Synthetic Protocols
Stage 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4)
The initial and crucial step is the construction of the difluoro-4-hydroxyquinoline-3-carboxylate core. The Gould-Jacobs reaction is the method of choice for this transformation, involving the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[1][2]
Reaction Scheme:
Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.
-
After completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate, can be isolated, but it is often carried forward to the next step without purification.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250-260 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4) | C12H9F2NO3 | 253.20 | Off-white solid | 70-85% |
-
¹H NMR (DMSO-d₆): δ 11.9 (s, 1H, OH), 8.5 (s, 1H, H-2), 7.5-7.7 (m, 2H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
-
¹⁹F NMR (DMSO-d₆): Resonances corresponding to the fluorine atoms at C6 and C8.
-
MS (ESI): m/z 254.1 [M+H]⁺.
Stage 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3)
The 4-hydroxy group is a poor leaving group for direct nucleophilic substitution. Therefore, it must be converted to a more reactive group, such as a chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[3][4]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3) | C12H8ClF2NO2 | 271.65 | Pale yellow solid | 85-95% |
-
¹H NMR (CDCl₃): δ 8.9 (s, 1H, H-2), 7.4-7.6 (m, 2H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃).
-
MS (ESI): m/z 272.0 [M+H]⁺.
Stage 3: Synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2)
The 4-chloroquinoline is now activated for nucleophilic aromatic substitution (SNAAr) with an amine source.[5][6] Gaseous ammonia or a solution of ammonia in an alcohol is commonly used for this amination.
Reaction Scheme:
Experimental Protocol:
-
Dissolve ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3) (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.
-
Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) or by recrystallization from a suitable solvent system.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2) | C12H10F2N2O2 | 252.22 | Yellow solid | 60-75% |
-
¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, H-2), 7.3-7.5 (m, 2H, Ar-H), 6.5 (br s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
-
MS (ESI): m/z 253.1 [M+H]⁺.
Stage 4: Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.[7][8]
Reaction Scheme:
Experimental Protocol:
-
Suspend ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2) (1.0 eq) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a mineral acid, such as hydrochloric acid.
-
The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1) | C10H6F2N2O2 | 224.17 | Yellow solid | 80-90% |
-
¹H NMR (DMSO-d₆): δ 14.5 (br s, 1H, COOH), 8.4 (s, 1H, H-2), 7.4-7.6 (m, 2H, Ar-H), 6.7 (br s, 2H, NH₂).
-
MS (ESI): m/z 225.1 [M+H]⁺.
Overall Synthetic Workflow
Figure 2: Overall synthetic workflow for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Safety and Handling Considerations
-
3,5-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ethoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated area. When using a sealed pressure vessel, ensure it is properly rated for the expected temperature and pressure.
-
High-Temperature Reactions: The cyclization step requires high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
Conclusion
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid presented in this guide is a robust and reproducible multi-step process. By leveraging the classic Gould-Jacobs reaction and well-established functional group interconversions, this valuable building block can be accessed in good overall yield. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the further exploration of this promising chemical scaffold.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Li, X., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PLoS ONE, 9(10), e110371.
- El-Sayed, M. A. A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(58), 35085-35111.
- Hughes, D. L. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 669-676.
- Jana, S., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10s), 1605-1613.
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry, 41(20), 12053-12059.
- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1311-1314.
- Romero, M. H., & Delgado, F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 963590.
- Kumar, A., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Archiv der Pharmazie, 347(6), 424-433.
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Zaman, A., et al. (2015).
- McMurry, J. (2023, September 30). 24.6: Synthesis of Amines. Chemistry LibreTexts.
- Romero, M. H., & Delgado, F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 963590.
- Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6542.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Brana, M. F., et al. (1980). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 15(1), 59-65.
- O'Neill, P. M., et al. (2003). The synthesis and metabolism of novel 4-amino quinoline antimalarials. The University of Liverpool Repository.
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physicochemical properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1215995-19-9). As a member of the fluoroquinolone class, this molecule possesses a scaffold of significant interest in medicinal chemistry and drug development. This document consolidates predicted computational data, outlines detailed experimental protocols for the empirical determination of its core properties, and provides expert insights into the causal relationships between these properties and their implications for research applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, characterization, and further investigation.
Core Molecular Profile and Structural Identity
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound. The quinoline core is fundamental to a wide range of biologically active molecules, and the strategic placement of fluorine atoms, an amino group, and a carboxylic acid moiety suggests its potential as a versatile building block or a candidate for biological screening.[1][2]
Chemical Structure:
(SMILES Representation)
The foundational physicochemical and structural identifiers for this compound are summarized in the table below. It is critical to note that much of the publicly available data is computationally predicted; therefore, empirical verification is paramount for any downstream application.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1215995-19-9 | [3][4] |
| Molecular Formula | C₁₀H₆F₂N₂O₂ | [3] |
| Molecular Weight | 224.16 g/mol | [3] |
| Exact Mass | 224.03973376 Da | [3] |
| Predicted Boiling Point | 407.4 ± 45.0 °C | [3] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [3] |
| Predicted XLogP3 | 1.8 | [3] |
| Topological Polar Surface Area | 76.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 |[3] |
Critical Physicochemical Parameters for Research and Development
The utility of a chemical entity in a biological system is profoundly influenced by its physicochemical properties. Parameters such as solubility, acidity (pKa), and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a gatekeeper property for bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a leading cause of failure in drug development. For 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, the presence of both ionizable groups (amino and carboxylic acid) and a fluorinated aromatic system suggests a complex solubility profile that will be highly dependent on pH.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic solubility, ensuring a self-validating and reliable measurement.
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, pH 5.0, pH 7.4) using standard phosphate or citrate buffer systems.
-
Compound Addition: Add an excess amount of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to separate vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Validation: The presence of remaining solid in the vials at the end of the experiment validates that a saturated solution was achieved.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Basicity (pKa)
Expertise & Causality: The pKa values of a molecule dictate its ionization state at a given pH. This is fundamental to its behavior. The carboxylic acid group (-COOH) is acidic, while the amino group (-NH₂) is basic. The ionization state affects solubility, membrane permeability (as charged species do not readily cross lipid bilayers), and interaction with biological targets.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Dissolution: Accurately weigh and dissolve a sample of the compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
Acidic Titration: While stirring the solution, add standardized hydrochloric acid (HCl) titrant in small, precise increments. Record the pH after each addition. Continue until the pH curve plateaus at a low pH, ensuring the complete protonation of all basic sites.
-
Basic Titration: From this acidic state, titrate the solution with a standardized base (e.g., NaOH), again recording the pH after each incremental addition through and beyond the equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa from the inflection points of the first derivative of the curve.
Lipophilicity (LogP and LogD)
Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) between octanol and water. The computationally predicted value (XLogP3) of 1.8 suggests moderate lipophilicity.[3] However, for an ionizable molecule, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of all species (neutral and ionized). The relationship between LogP, pKa, and LogD is critical for predicting in vivo behavior.
Sources
- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a synthetic quinolone derivative. Based on the well-established activities of the fluoroquinolone class of compounds, this guide postulates a dual-targeting mechanism involving the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. The guide synthesizes current knowledge on fluoroquinolone mechanisms, structure-activity relationships of related 6,8-difluoroquinolone analogs, and provides detailed experimental protocols to facilitate further investigation into this specific molecule.
Introduction: The Quinoline Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The 4-quinolone-3-carboxylic acid moiety, in particular, is the cornerstone of the highly successful fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position was a pivotal discovery that significantly enhanced the antibacterial potency of these compounds. Further modifications, such as the difluoro substitution at the C-6 and C-8 positions, have been explored to modulate the activity spectrum and pharmacokinetic properties of these agents[4][5].
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (Figure 1) belongs to this promising class of compounds. While specific experimental data on this molecule is limited in publicly available literature, its structural features strongly suggest a mechanism of action consistent with that of other fluoroquinolones. This guide will, therefore, extrapolate from the established knowledge of this class to propose a detailed mechanistic framework for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and provide the necessary experimental designs to validate these hypotheses.
Figure 1: Chemical Structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
A 2D representation of the chemical structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Postulated Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt these fundamental cellular processes, leading to bacterial cell death[6][7][8][9]. It is highly probable that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid shares this dual-targeting mechanism.
Inhibition of DNA Gyrase
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme. This stabilized ternary complex blocks the progression of the replication fork, leading to the accumulation of lethal double-strand breaks and ultimately, cell death. The primary target of many fluoroquinolones in Gram-negative bacteria is DNA gyrase[6][7][10].
Inhibition of Topoisomerase IV
Topoisomerase IV, a paralog of DNA gyrase composed of two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of newly replicated chromosomes, leading to a failure in cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones[6][7][10].
The proposed dual-inhibitory action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is depicted in the following pathway:
Proposed dual-targeting mechanism of action.
Potential Anticancer Activity: A Secondary Hypothesis
Emerging evidence suggests that some quinolone derivatives possess anticancer properties, often through the inhibition of human topoisomerases or other cellular targets like protein kinases[1][11][12]. Given the structural similarities to known anticancer quinolones, it is plausible that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid could exhibit cytotoxic effects against cancer cell lines. The proposed anticancer mechanism would likely involve the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are not available, analysis of related compounds provides valuable insights:
-
C-3 Carboxylic Acid: This group is generally considered essential for binding to the DNA-topoisomerase complex.
-
C-4 Amino Group: The amino substituent at this position can influence the compound's activity and cellular uptake.
-
C-6 and C-8 Difluoro Substitution: The presence of fluorine at these positions is known to enhance antibacterial potency and cell penetration[4][5].
-
Substituents on the Amino Group: Modifications to the amino group at C-4 could further modulate the biological activity, a common strategy in the development of novel quinolone derivatives.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a series of well-established experimental protocols should be employed.
Antibacterial Activity Assessment
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., E. coli, S. aureus) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of the Compound: Prepare a series of twofold dilutions of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 1: Example Data Layout for MIC Determination
| Bacterial Strain | Compound Concentration (µg/mL) | Growth (+/-) |
| E. coli ATCC 25922 | 128 | - |
| 64 | - | |
| 32 | - | |
| 16 | + | |
| 8 | + | |
| S. aureus ATCC 29213 | 128 | - |
| 64 | - | |
| 32 | + | |
| 16 | + | |
| 8 | + |
Topoisomerase Inhibition Assays
This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and varying concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in an appropriate assay buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
This assay assesses the compound's ability to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Setup: Combine kDNA, topoisomerase IV enzyme, and different concentrations of the test compound in a suitable assay buffer with ATP.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the gyrase assay.
-
Data Analysis: Inhibition of decatenation will result in the kDNA remaining as a high-molecular-weight complex at the top of the gel, rather than migrating as decatenated minicircles.
Experimental workflow for mechanistic elucidation.
Anticancer Activity Evaluation
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on its structural analogy to the fluoroquinolone class, its primary mechanism of action is likely the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, the potential for anticancer activity warrants investigation. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound's biological activities and the elucidation of its precise molecular mechanisms. Future research should focus on synthesizing and testing this compound to confirm these hypotheses and to explore its therapeutic potential further.
References
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In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). Chemotherapy, 62(3), 194-198. [Link]
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Karger Publishers. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. [Link]
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News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. [Link]
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Fung-Tomc, J., et al. (2001). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 45(12), 3351–3358. [Link]
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The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025). Pharmaceuticals, 18(2), 220. [Link]
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Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 3(5), 529-534. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13, 114. [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone. (2018). Journal of Clinical Microbiology, 56(8), e00339-18. [Link]
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Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5146-5150. [Link]
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Willmott, C. J. R., & Maxwell, A. (1994). Quinolone Resistance. In Bacterial Chromatin (pp. 165-181). Humana Press. [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020). Molecules, 25(18), 4201. [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]
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Takenouchi, T., et al. (2001). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone. Antimicrobial Agents and Chemotherapy, 45(12), 3351–3358. [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2003). Methods in Molecular Medicine, 84, 135-146. [Link]
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Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570. [Link]
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The Privileged Scaffold: A Technical Guide to the Derivatives of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid
Introduction: The Quinoline Core in Modern Drug Discovery
The 4-quinolone-3-carboxylic acid framework represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] From the revolutionary impact of fluoroquinolone antibiotics on infectious diseases to emerging applications in oncology and virology, the versatility of this scaffold is well-documented.[1] This guide focuses on a specific, highly functionalized member of this class: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid . The strategic placement of fluorine atoms at the 6 and 8 positions, combined with an amino group at the 4-position and a carboxylic acid at the 3-position, creates a unique electronic and steric profile, offering a rich platform for the development of novel therapeutic agents.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will explore the synthetic pathways to this core and its derivatives, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. We will move beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that drive the design and development of these promising compounds.
I. The Core Scaffold: 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid
The parent compound, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (CAS No: 1215995-19-9), possesses the molecular formula C10H6F2N2O2.[2] The difluoro substitution at the 6 and 8 positions is particularly significant. Fluorine's high electronegativity can profoundly influence the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Weight | 224.16 g/mol |
| XLogP3 | 1.8 |
| Boiling Point | 407.4 ± 45.0 °C |
| Density | 1.601 ± 0.06 g/cm³ |
(Data sourced from Echemi[2])
II. Synthetic Strategies: Building the Core and Its Analogs
A. Constructing the Quinoline Ring: The Conrad-Limpach-Knorr Synthesis
A plausible synthetic route to the core quinoline structure would likely involve a variation of the Conrad-Limpach-Knorr synthesis. This powerful method constructs the quinolone ring from an aniline and a β-ketoester.
Conceptual Workflow:
Figure 1: Conceptual synthetic workflow for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Starting Materials: 3,5-Difluoroaniline is the logical precursor to introduce the fluorine atoms at the desired 6 and 8 positions of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common reagent for building the second ring and incorporating the carboxylic acid functionality (as an ester).
-
Thermal Cyclization: High temperatures are required to overcome the activation energy for the intramolecular cyclization reaction. The choice of a high-boiling point solvent like diphenyl ether is crucial for achieving the necessary temperatures.[3]
-
Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group is a key strategic step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[3] The resulting 4-chloroquinoline is an excellent substrate for nucleophilic aromatic substitution (SNAr).
-
Amination: The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack. The chlorine atom is a good leaving group, allowing for its displacement by ammonia or an ammonia equivalent to install the final 4-amino group.[3]
B. Derivatization Strategies
Once the core scaffold is synthesized, further derivatization can be explored at several key positions to modulate biological activity. The primary handles for modification are the 4-amino group and the 3-carboxylic acid.
Workflow for Derivatization:
Figure 2: Key derivatization pathways from the core scaffold.
III. Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
While specific SAR studies on derivatives of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are not extensively published, we can infer likely trends from related classes of quinolones.
A. The Significance of the 7-Position
In the broader class of fluoroquinolones, modifications at the C-7 position are known to dramatically influence the spectrum and potency of antibacterial activity.[3] Although our core molecule has a fluorine at the 8-position, insights from 7-substituted quinolones are still valuable. Introducing various substituted amino groups, such as piperazinyl or pyrrolidinyl moieties, at this position has been a highly successful strategy in the development of potent antibacterial agents.[4]
-
Hypothesis: If a synthetic route starting from an aniline with a modifiable group (e.g., a nitro group that can be reduced and further functionalized) were employed, the 7-position would be a primary target for building a library of derivatives. The nature of the substituent at C-7 would likely impact Gram-positive versus Gram-negative activity and pharmacokinetic properties.
B. The Role of the 4-Amino Group
The 4-amino group is a key feature that distinguishes this scaffold from the more common 4-oxoquinolone (fluoroquinolone) antibiotics. In the context of antimalarial 4-aminoquinolines like chloroquine, this group is essential for activity. The mechanism of action is believed to involve interference with heme detoxification in the parasite's food vacuole.[5]
-
Key Insight: The basicity of the 4-amino group and any N-alkyl side chains can be critical. Electron-withdrawing groups elsewhere on the quinoline ring can lower the pKa of the amino groups, which may affect their accumulation in acidic cellular compartments like the parasite food vacuole.[6]
-
SAR Postulate: For antiprotozoal applications, modifying the 4-amino group with various diaminoalkane side chains could be a fruitful strategy, mirroring the development of other 4-aminoquinoline antimalarials.[7] The length and nature of this side chain would be expected to significantly impact potency.
C. The Influence of the 3-Carboxylic Acid
The 3-carboxylic acid group is another critical pharmacophoric element. In fluoroquinolone antibiotics, this group, along with the 4-oxo group, is essential for binding to the DNA gyrase/topoisomerase IV-DNA complex. However, in other contexts, its role can be different.
-
As a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: In the design of DHODH inhibitors, the carboxylate of quinoline-based compounds forms crucial salt bridge and hydrogen bond interactions with key residues in the enzyme's binding pocket.[1]
-
As a Handle for Prodrugs: The carboxylic acid can be converted to esters or amides. While this often abolishes the primary activity in classes like fluoroquinolones,[8] it can be a viable strategy for creating prodrugs to improve pharmacokinetic properties. For instance, amino acid conjugates have been synthesized from quinolone antibiotics.
IV. Potential Therapeutic Applications and Mechanisms of Action
Given the structural motifs present in 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, its derivatives could be explored for a range of therapeutic applications beyond traditional antibacterial roles.
A. Antimalarial and Antiprotozoal Activity
The 4-aminoquinoline core is strongly associated with antimalarial drugs. The proposed mechanism involves the drug accumulating in the acidic food vacuole of the parasite. Here, it forms a complex with heme, preventing its polymerization into non-toxic hemozoin. The buildup of free heme leads to oxidative stress and parasite death.[5]
Potential Mechanism of Action (Antimalarial):
Figure 3: Proposed mechanism of action for 4-aminoquinoline derivatives as antimalarials.
B. Anticancer Activity
Quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and protein kinases. Furthermore, compounds that inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, can halt the proliferation of rapidly dividing cancer cells.[1] The structural similarity of our core molecule to known quinoline-based DHODH inhibitors suggests this is a viable avenue for investigation.[9]
V. Experimental Protocols
The following are generalized protocols adapted from the literature for the synthesis and analysis of quinoline derivatives. These should be optimized for the specific substrates and reactions being performed.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the formation of an amide derivative from the 3-carboxylic acid.
-
Dissolution: Dissolve the 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Antibacterial Susceptibility Testing (Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in Mueller-Hinton broth to achieve a range of final concentrations.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
VI. Conclusion and Future Directions
The 4-Amino-6,8-difluoroquinoline-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. By leveraging established synthetic methodologies and drawing on the rich history of structure-activity relationships within the broader quinolone class, researchers can rationally design and synthesize novel derivatives with tailored biological activities. Future work should focus on developing efficient and scalable synthetic routes to the core and its analogs, followed by systematic biological evaluation against a diverse panel of targets, including pathogenic microbes, protozoa, and cancer cell lines. The insights gained from such studies will undoubtedly expand the therapeutic potential of this privileged chemical scaffold.
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Chu, D. T., Fernandes, P. B., Maleczka Jr, R. E., Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509. Available from: [Link]
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Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Moss, J. R. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539. Available from: [Link]
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Bennett, E. M., Peterson, E. A., Johnson, T. O., & Guy, R. K. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6075–6087. Available from: [Link]
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The Enigmatic Potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinolone-3-carboxylic acid framework stands as a cornerstone in the edifice of medicinal chemistry, celebrated for its remarkable versatility and profound biological impact. Since the advent of nalidixic acid, this "privileged structure" has given rise to a multitude of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The strategic incorporation of fluorine atoms and various substituents has been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to broad-spectrum antibacterial activity and even extending their therapeutic reach into antiviral and anticancer domains.[2][3][4] This guide delves into the core of this chemical marvel, focusing on the intriguing, yet underexplored, molecule: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid . While direct and extensive research on this specific compound is nascent, this document will synthesize the wealth of knowledge surrounding its structural analogues to illuminate its potential biological activities and provide a roadmap for future investigation. We will dissect the significance of each functional group, propose putative mechanisms of action, and outline robust experimental workflows for its comprehensive evaluation.
Deconstructing the Core: A Structural Perspective
The therapeutic promise of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid lies in the strategic arrangement of its constituent moieties. Understanding the contribution of each component is paramount to predicting its biological behavior.
-
The Quinolone-3-carboxylic Acid Backbone: This bicyclic aromatic system is the fundamental pharmacophore responsible for the primary mechanism of antibacterial action in fluoroquinolones: the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, fluoroquinolones effectively stall the replication fork, leading to bacteriostasis and, at higher concentrations, bactericidal effects. The 3-carboxylic acid group, in conjunction with the 4-oxo group, is essential for binding to the enzyme's active site.
-
The Power of Fluorine: C-6 and C-8 Disubstitution: The introduction of fluorine atoms into the quinolone ring was a watershed moment in the development of this class of drugs. A fluorine atom at the C-6 position is a hallmark of nearly all clinically significant fluoroquinolones, contributing to enhanced cell penetration and increased potency against DNA gyrase.[1] The presence of a second fluorine atom at the C-8 position, as seen in our target molecule, is less common but has been shown to further enhance antibacterial activity, although sometimes with an increase in photosensitivity. This difluoro substitution pattern suggests a potentially potent antibacterial agent.
-
The Enigmatic 4-Amino Group: The substitution at the C-4 position is a departure from the typical 4-oxo group found in classical fluoroquinolones. While the 4-oxo group is critical for the canonical antibacterial mechanism, the presence of a 4-amino group opens avenues for alternative biological activities. Research on 4-aminoquinoline derivatives has revealed a broad spectrum of pharmacological effects, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] This functional group modification could potentially steer the biological activity of our molecule away from a purely antibacterial profile towards other therapeutic areas.
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and the established activities of its analogues, we can postulate several promising avenues for its biological application.
Potent Antibacterial Agent
The difluoroquinolone-3-carboxylic acid core strongly suggests a primary role as an antibacterial agent.
Proposed Mechanism of Action: The molecule is likely to function as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. The difluoro substitution at C-6 and C-8 is expected to confer high potency against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Experimental Validation Workflow:
Caption: Proposed workflow for antibacterial evaluation.
Novel Anticancer Agent
The 4-aminoquinoline scaffold is a recognized pharmacophore in the design of anticancer drugs.[6] Derivatives have demonstrated efficacy against various cancer cell lines, including those of the breast, colon, and lung.[4][7]
Proposed Mechanisms of Action:
-
Topoisomerase II Inhibition: Similar to their bacterial counterparts, human topoisomerases are viable targets for cancer chemotherapy. Quinolone derivatives have been shown to inhibit human topoisomerase II, leading to apoptosis in cancer cells.
-
Kinase Inhibition: The quinoline core can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[8]
-
Induction of Apoptosis: 4-aminoquinoline derivatives have been observed to induce programmed cell death in cancer cells through various signaling pathways.
Experimental Validation Workflow:
Caption: Proposed workflow for anticancer evaluation.
Synthesis and Characterization
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid would likely follow established methodologies for quinolone synthesis, with specific modifications to introduce the 4-amino group. A plausible synthetic route could involve the Gould-Jacobs reaction or a variation thereof, followed by amination.
General Synthetic Approach:
Caption: A potential synthetic pathway.
Characterization: Comprehensive characterization of the synthesized compound is crucial and should include:
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
-
Physicochemical Properties: Determination of solubility, LogP, and pKa to inform formulation and ADME studies.
Quantitative Data from Related Compounds
| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Norfloxacin | Ethyl | Piperazinyl | Comparable to 8a | Comparable to 8a | [9][10] |
| Derivative 8a | Trifluoromethyl | 4-Methyl-1-piperazinyl | Comparable to Norfloxacin | Comparable to Norfloxacin | [9][10] |
Future Directions and Conclusion
4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a molecule of significant, albeit largely unexplored, potential. Its unique combination of a potent difluoroquinolone core and a biologically versatile 4-amino group positions it as a promising candidate for both antibacterial and anticancer drug discovery programs. The lack of extensive research on this specific compound presents a compelling opportunity for novel investigations.
The immediate priorities for future research should be:
-
Chemical Synthesis and Characterization: To obtain a pure and well-characterized sample of the compound.
-
Broad-Spectrum Biological Screening: To empirically determine its antibacterial and anticancer activities.
-
Mechanism of Action Studies: To elucidate the molecular targets and pathways through which it exerts its biological effects.
References
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An In-depth Technical Guide to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels from structurally related pharmacophores, this document serves as a technical resource for researchers engaged in the exploration of novel therapeutic agents.
Introduction: A Scaffold of Therapeutic Promise
4-Amino-6,8-difluoroquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold that is central to numerous clinically significant drugs. Its structure combines the key features of two important pharmacophores: the fluoroquinolone antibiotics and the 4-aminoquinoline antimalarials.[1][2] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is a well-established pharmacophore for targeting bacterial DNA gyrase.[3] The addition of a 4-amino group introduces a vector for diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][4]
The fluorine atoms at the 6 and 8 positions are anticipated to enhance the compound's metabolic stability and modulate its electronic properties, potentially leading to improved potency and pharmacokinetic profiles.[3] This unique combination of structural motifs makes 4-Amino-6,8-difluoroquinoline-3-carboxylic acid a compelling candidate for investigation across a spectrum of therapeutic areas.
Physicochemical and Computed Properties
A summary of the basic chemical and predicted physical properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is presented below. These values are useful for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability.
| Property | Value | Source |
| CAS Number | 1215995-19-9 | [5] |
| Molecular Formula | C₁₀H₆F₂N₂O₂ | [5] |
| Molecular Weight | 224.16 g/mol | [5] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 407.4 ± 45.0 °C | [5] |
| Predicted XLogP3 | 1.8 | [5] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis commences with the condensation of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinoline core. The resulting 4-hydroxyquinoline is then converted to a 4-chloro intermediate, which readily undergoes nucleophilic substitution with ammonia to yield the target compound.
Caption: Proposed synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Detailed Experimental Protocols
This step is a classic Gould-Jacobs reaction.[6]
-
In a round-bottom flask, combine one equivalent of 3,5-difluoroaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate (EMME).
-
Heat the mixture with stirring at 140-150 °C for 2 hours to form the intermediate anilinomethylenemalonate. The reaction can be monitored by TLC.
-
Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.
-
Increase the temperature to 250 °C and maintain for 30-60 minutes to induce thermal cyclization.
-
Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Causality: The initial heating step facilitates the nucleophilic substitution of the ethoxy group of EMME by the aniline. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the anilino nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring.
-
Carefully add the Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate from the previous step to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or aqueous ammonia, until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
Causality: The 4-hydroxy group of the quinolone exists in tautomeric equilibrium with the 4-quinolone. POCl₃ is a strong chlorinating agent that converts the hydroxyl/keto group into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.
-
Dissolve the Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in a suitable alcohol, such as ethanol or isopropanol, in a sealed pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.
-
Heat the sealed vessel at 120-140 °C for 12-24 hours.
-
After cooling, evaporate the solvent under reduced pressure. The resulting crude product is Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture at reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.
-
Cool the solution and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be performed for further purification.
Causality: The highly reactive 4-chloro position is susceptible to nucleophilic attack by ammonia. The subsequent basic hydrolysis saponifies the ethyl ester to the corresponding carboxylate salt, which precipitates as the free carboxylic acid upon acidification.
Potential Biological Activity and Applications
The structural features of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid suggest a range of potential biological activities, primarily stemming from its classification as a fluoroquinolone analogue and a 4-aminoquinoline.
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[8]
Caption: Mechanism of action for fluoroquinolone antibiotics.
The 6-fluoro substituent is known to significantly enhance the inhibition of DNA gyrase and improve cell membrane permeability.[7] Therefore, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a prime candidate for screening against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Kinase Inhibition and Anticancer Potential
The 4-aminoquinoline and 4-aminoquinazoline scaffolds are prevalent in a number of approved kinase inhibitors used in cancer therapy.[9][10] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. The 4-amino group typically forms a crucial hydrogen bond with the hinge region of the kinase. Derivatives of 4-aminoquinoline-3-carboxamide have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases like rheumatoid arthritis.[11] Given these precedents, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel kinase inhibitors.
Antimalarial and Other Activities
The 4-aminoquinoline core is the foundation of widely used antimalarial drugs like chloroquine.[2][12] While the precise mechanism is complex, it is known to interfere with the detoxification of heme in the parasite's food vacuole. The versatile 4-aminoquinoline scaffold has also been explored for a multitude of other biological activities, including antiviral, antifungal, and anti-inflammatory effects.[1][4]
Conclusion and Future Directions
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a synthetically accessible compound with a high potential for diverse biological activities. Its structural similarity to established drug classes provides a strong rationale for its investigation as an antibacterial, anticancer, and antimalarial agent. Future research should focus on the specific synthesis and biological evaluation of this compound and its derivatives. Elucidation of its specific molecular targets and structure-activity relationships will be crucial for its development as a potential therapeutic lead or a valuable tool for chemical biology research.
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Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383574. Available at: [Link]
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Al-Trawneh, S. A., et al. (2018). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European journal of medicinal chemistry, 157, 1340-1361. Available at: [Link]
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Hilaris Publisher. 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. [Online] Available at: [Link]
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ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Online] Available at: [Link]
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Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561-6574. Available at: [Link]
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Kumawat, M. K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life-Sciences and Pharmaceutical Research, 13(SP1), P83-P97. Available at: [Link]
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Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]
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Trinity Student Scientific Review. 4-aminoquinolines as Antimalarial Drugs. [Online] Available at: [Link]
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Moussaoui, Y. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(16), 3686. Available at: [Link]
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Brana, M. F., et al. (1989). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Il Farmaco, 44(11), 1015-1033. Available at: [Link]
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Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1, 4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 524-529. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1, 2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(23), 7338. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
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El-Damasy, A. K., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 26(11), 3293. Available at: [Link]
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Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 55-72. Available at: [Link]
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Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6, 7-difluoro-8-methoxy-4-oxo-1, 4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. Available at: [Link]
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PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Online] Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Introduction
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, a group of synthetic antibacterial agents with broad-spectrum activity. The intricate arrangement of its functional groups—a difluorinated quinoline core, an amino group, and a carboxylic acid—gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete spectroscopic characterization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, offering predictive insights grounded in the analysis of analogous structures and fundamental spectroscopic principles.
Molecular Structure and Functional Group Analysis
The structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid presents a fascinating subject for spectroscopic analysis. The quinoline core forms a rigid aromatic scaffold. The electron-donating amino group at the 4-position and the electron-withdrawing carboxylic acid at the 3-position create a push-pull electronic system that influences the electron density across the aromatic rings. Furthermore, the two fluorine atoms at positions 6 and 8 introduce significant electronic perturbations and provide a unique probe for ¹⁹F NMR.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of the molecular structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in solution. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques will provide a complete picture of the atomic connectivity and spatial relationships within the molecule.
Experimental Protocol: NMR Analysis
A meticulously prepared sample is paramount for acquiring high-quality NMR spectra.[1][2]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve polar compounds and the presence of exchangeable protons from the amino and carboxylic acid groups.[4] Other potential solvents include methanol-d₄.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3]
2. Instrument Parameters:
-
¹H NMR:
-
Spectrometer frequency: 400 MHz or higher for better resolution.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Spectrometer frequency: 100 MHz or higher.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Spectrometer frequency: 376 MHz (for a 400 MHz ¹H instrument).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard instrument parameters, optimizing the spectral width and number of increments for the specific sample.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring an FTIR spectrum.
Predicted IR Absorption Bands
The IR spectrum of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid will display characteristic absorption bands corresponding to its various functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H stretch | Amino (NH₂) |
| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid (COOH) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid (C=O) |
| ~1620 | Strong | C=C stretch | Aromatic Ring |
| ~1580 | Medium | N-H bend | Amino (NH₂) |
| ~1400 | Medium | O-H bend | Carboxylic Acid (COOH) |
| 1300 - 1000 | Strong | C-F stretch | Aryl-Fluorine |
| ~1250 | Strong | C-O stretch | Carboxylic Acid (C-O) |
| 900 - 675 | Medium-Strong | C-H bend (out-of-plane) | Aromatic Ring |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and structural features.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. [5][6] 1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.
2. Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Optimized for a stable spray.
-
Drying Gas Flow and Temperature: Adjusted to ensure efficient desolvation without thermal degradation of the analyte.
-
Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 50-500).
Workflow for ESI-MS Data Acquisition
Caption: A simplified workflow for ESI-Mass Spectrometry.
Predicted Mass Spectrum
The molecular formula of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is C₁₀H₆F₂N₂O₂. The calculated monoisotopic mass is 224.0397 u.
Expected Molecular Ions:
-
Positive ESI Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 225.0470.
-
Negative ESI Mode: The deprotonated molecule [M-H]⁻ at m/z 223.0324 is expected.
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):
Tandem mass spectrometry (MS/MS) of the protonated molecule will provide valuable structural information. Common fragmentation pathways for fluoroquinolones include losses of small neutral molecules. [7]
-
Loss of H₂O: A fragment at m/z 207.0364 corresponding to [M+H - H₂O]⁺.
-
Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to a fragment at m/z 181.0576 corresponding to [M+H - CO₂]⁺.
-
Loss of H₂O and CO: A fragment at m/z 179.0413 corresponding to [M+H - H₂O - CO]⁺.
Conclusion
The comprehensive spectroscopic analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, utilizing a combination of advanced NMR, IR, and MS techniques, allows for its unambiguous structural characterization. The predicted spectra and fragmentation patterns outlined in this guide provide a robust framework for interpreting experimental data. The detailed protocols offer a practical starting point for researchers to obtain high-quality data. A thorough understanding of the spectroscopic properties of this and related molecules is crucial for quality control, metabolism studies, and the development of new fluoroquinolone-based therapeutic agents.
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Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
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Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. (2025, June 11). PubMed Central. Retrieved January 15, 2026, from [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved January 15, 2026, from [Link]
-
NMR sample preparation. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 15, 2026, from [Link]
-
NMR Sample Prepara-on. (n.d.). Retrieved January 15, 2026, from [Link]
-
Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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A Technical Guide to Investigating the Therapeutic Targets of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] 4-Amino-6,8-difluoroquinoline-3-carboxylic acid belongs to this versatile class of compounds, sharing structural motifs with fluoroquinolone antibiotics. While the antibacterial mechanism of fluoroquinolones is well-established, focusing on the inhibition of bacterial DNA gyrase and topoisomerase IV, there is mounting evidence that these compounds and their derivatives possess significant activity against eukaryotic targets, particularly in the context of oncology.[3][4][5][6][7] This guide provides a comprehensive overview of the potential therapeutic targets of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, moving beyond its antibacterial origins to explore its potential in cancer therapy. We present a hypothesis-driven framework for target identification and validation, grounded in the known activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step experimental workflows to elucidate the compound's mechanism of action and unlock its therapeutic potential.
Introduction to the 4-Quinolone-3-Carboxylic Acid Scaffold
The 4-quinolone-3-carboxylic acid motif is a cornerstone of medicinal chemistry.[8] Its rigid, bicyclic structure, combined with the essential carboxylic acid and keto groups at positions 3 and 4, respectively, provides a unique pharmacophore capable of interacting with a diverse range of biological targets.[5] The synthetic tractability of the quinoline ring allows for extensive modification, enabling the fine-tuning of pharmacological properties.
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (Chemical Formula: C10H6F2N2O2) is a specific embodiment of this scaffold.[9] The fluorine substitutions at positions 6 and 8 are known to influence pharmacokinetic properties and target affinity. While its primary role might be inferred from its similarity to fluoroquinolone antibiotics, which target bacterial topoisomerases, the broader quinoline class has been successfully developed as inhibitors of kinases, modulators of epigenetic enzymes, and disruptors of cytoskeletal components.[2][3] This guide will, therefore, focus on the most promising non-bacterial, therapeutic avenues for this compound.
Potential Therapeutic Targets in Oncology
Based on extensive literature on quinoline and fluoroquinolone derivatives, we can hypothesize several key classes of proteins as potential therapeutic targets for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Eukaryotic DNA Topoisomerases
While fluoroquinolones are famous for their specificity towards bacterial topoisomerases, some derivatives have shown activity against their human homologues, particularly topoisomerase II.[3] This enzyme is a validated target for numerous established anticancer drugs. By stabilizing the enzyme-DNA cleavage complex, these inhibitors induce double-strand breaks in DNA during replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structural similarity of our lead compound to those with known human topoisomerase activity makes this a primary avenue of investigation.
Protein Kinases in Oncogenic Signaling
Aberrant signaling through protein kinase pathways is a hallmark of cancer. Quinolone-based molecules have been successfully developed as potent inhibitors of several key oncogenic kinases.
-
Receptor Tyrosine Kinases (RTKs): Several studies have highlighted the ability of quinoline derivatives to inhibit RTKs such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth, proliferation, and angiogenesis.[1]
-
PI3K/mTOR Pathway: The Phosphoinositide 3-Kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival. A number of quinoline and imidazo[4,5-c]quinoline derivatives have been reported as potent inhibitors of PI3K and/or mTOR, demonstrating significant anticancer properties.[1]
-
Protein Kinase CK2: Previously considered a constitutively active "housekeeping" kinase, CK2 is now recognized as a key player in tumorigenesis, promoting cell survival and proliferation. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, presenting another potential mechanism of action.[10]
The diagram below illustrates the central role of the PI3K/mTOR pathway in cell regulation, highlighting the nodes that are known to be targeted by quinoline-class compounds.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Epigenetic Regulators
The quinoline-4-carboxylic acid scaffold has been shown to be a versatile platform for targeting enzymes involved in epigenetic regulation.[2] These enzymes, which modify DNA and histone proteins to control gene expression, are often dysregulated in cancer. Potential targets in this class include:
-
Histone Deacetylases (HDACs): Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that have complex roles in cancer, with some members acting as oncogenes.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to confidently identify the therapeutic target(s) of a novel compound. The workflow below outlines a logical progression from unbiased discovery to functional validation.
Caption: Overall workflow for therapeutic target identification and validation.
Protocol 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry
This method aims to identify proteins from a cell lysate that physically interact with the compound of interest. It involves immobilizing the compound on a solid support (resin) and using it as "bait" to capture binding partners.
Causality: The principle is that only proteins with a specific affinity for the compound will be retained on the column, while non-specific binders will be washed away. This allows for the enrichment and subsequent identification of direct targets.
Caption: Workflow for affinity chromatography-mass spectrometry.
Methodology:
-
Compound Immobilization:
-
Synthesize a derivative of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid with a suitable linker arm (e.g., an amino-hexane linker attached to the C4-amino group, distal from the core pharmacophore).
-
Covalently attach the linker-modified compound to an activated resin (e.g., NHS-activated Sepharose).
-
Prepare a control resin with the linker only to identify non-specific resin binders.
-
-
Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pull-down:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-bound resin and control resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins 3-5 times with lysis buffer to remove unbound proteins.
-
-
Elution:
-
Competitive Elution: Incubate the washed resin with a high concentration of the free, unmodified 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to specifically elute true binding partners.
-
Denaturing Elution: Alternatively, elute all bound proteins using an SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands present in the compound elution but not the control.
-
Perform in-gel trypsin digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to identify the proteins.
-
Analyze MS data against a human protein database, prioritizing proteins that are significantly enriched in the compound pull-down compared to the control.
-
Protocol 2: Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm that a compound binds to its target in the complex environment of an intact cell.
Causality: The principle is that a protein, when bound to a ligand, becomes structurally stabilized. This stabilization results in a higher melting temperature. By heating cell lysates treated with the compound to various temperatures, we can observe a shift in the thermal stability of the target protein, confirming engagement.
Methodology:
-
Cell Treatment:
-
Culture cancer cells and treat them with either the vehicle (e.g., DMSO) or a saturating concentration of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells, resuspend in PBS, and aliquot into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Analyze the amount of a specific protein of interest (a top candidate from Protocol 1) remaining in the soluble fraction at each temperature using Western Blotting.
-
Plot the band intensity versus temperature for both vehicle- and compound-treated samples.
-
-
Data Interpretation:
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms that the compound is binding to the target protein in the cell.
-
| Parameter | Vehicle Control (DMSO) | Compound-Treated | Interpretation |
| Apparent Tm | 52°C | 58°C | A +6°C shift indicates significant target stabilization and engagement. |
| Protein Level at 40°C | 100% | 100% | Baseline normalization point. |
| Protein Level at 58°C | ~20% | ~75% | At this temperature, most of the target is denatured in control cells, but remains soluble in treated cells. |
Protocol 3: Functional Validation via In Vitro Enzyme Inhibition Assay
Once a target is identified and engagement is confirmed, it is crucial to determine if this binding has a functional consequence (i.e., inhibition or activation).
Causality: This step directly measures the effect of the compound on the biochemical activity of the purified target protein. This is essential to establish a clear mechanism of action and to determine the potency of the compound (e.g., IC50 value).
Methodology (Example for a Protein Kinase):
-
Reagents:
-
Purified, active recombinant target kinase.
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled [γ-32P]ATP or detected via luminescence, e.g., ADP-Glo™ assay).
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid serially diluted to a range of concentrations.
-
Kinase reaction buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase and the compound at various concentrations. Allow a short pre-incubation period.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a defined time at the optimal temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction.
-
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence (ADP-Glo™): Add a reagent that depletes remaining ATP, then add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a vehicle control for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
| Compound Concentration | % Kinase Activity |
| 0 (Vehicle) | 100% |
| 1 nM | 98% |
| 10 nM | 91% |
| 100 nM | 55% |
| 1 µM | 12% |
| 10 µM | 3% |
| Calculated IC50 | ~120 nM |
Conclusion
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a compound with significant therapeutic potential that likely extends beyond the classical antibacterial activity of fluoroquinolones. Based on the extensive pharmacology of the quinoline scaffold, we have identified eukaryotic topoisomerases, oncogenic protein kinases, and epigenetic regulators as high-priority potential targets. The experimental framework provided in this guide—progressing from unbiased affinity-based discovery to biophysical confirmation of target engagement and finally to functional enzymatic validation—offers a robust and logical pathway for elucidating its precise mechanism of action. By systematically applying these methodologies, researchers can effectively identify and validate the molecular targets of this promising compound, paving the way for its further development as a novel therapeutic agent, particularly in the field of oncology.
References
- Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central Source: National Center for Biotechnology Information URL
- Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI Source: MDPI URL
- Title: Fluoroquinolones Used in Therapy - Encyclopedia.
- Title: Possible targets for development of quinolone derivatives against antimicrobial resistance, created by biorender.
- Title: Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC Source: National Center for Biotechnology Information URL
- Title: Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem Source: BenchChem URL
- Title: The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021)
- Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: DovePress URL
- Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed Source: National Center for Biotechnology Information URL
- Source: Echemi.
- Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: National Center for Biotechnology Information URL
Sources
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- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
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- 6. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. echemi.com [echemi.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a novel quinolone derivative with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the scientific rationale behind the selection of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—as primary targets, supported by the well-established mechanism of action of the quinolone class of antibiotics. The guide will meticulously detail the step-by-step protocols for ligand and receptor preparation, molecular docking simulations using AutoDock Vina, and the subsequent analysis of the docking results. Each step is explained with a focus on the underlying scientific principles to empower the user to make informed decisions throughout the workflow. Visualizations, including tables and Graphviz diagrams, are provided to enhance clarity and understanding of the complex processes involved.
Introduction: The Rationale for Targeting Bacterial Topoisomerases with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Quinolone carboxylic acids represent a cornerstone of antibacterial therapy, exerting their bactericidal effects by inhibiting the activity of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are responsible for managing the topological state of bacterial DNA, a critical process for DNA replication, repair, and transcription. By targeting these enzymes, quinolones effectively halt bacterial proliferation.
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class. Its chemical structure, characterized by a difluorinated quinoline core, an amino group at position 4, and a carboxylic acid at position 3, suggests a strong potential for interaction with the active sites of bacterial topoisomerases. The molecular weight of this compound is 224.16 g/mol , and its chemical formula is C10H6F2N2O2.[3]
This guide will focus on the in silico evaluation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid against two key bacterial targets: Escherichia coli DNA gyrase and Streptococcus pneumoniae topoisomerase IV. The selection of these targets is based on their clinical relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), which are essential for accurate molecular docking studies.
Foundational Concepts: The Mechanism of Quinolone Action
DNA gyrase and topoisomerase IV are heterotetrameric enzymes that catalyze the passage of a DNA duplex through a transient double-strand break in another DNA segment. This process is crucial for relieving torsional stress during DNA replication and for decatenating newly replicated chromosomes. Quinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex where the DNA is broken. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
The binding of quinolones is mediated by a network of interactions within the active site of the enzyme, often involving a magnesium ion that bridges the carboxylic acid group of the quinolone to key amino acid residues in the protein. The specific interactions can vary between different quinolones and target enzymes, highlighting the importance of detailed in silico studies to understand the binding mode of novel derivatives like 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Experimental Workflow: A Step-by-Step Guide to In Silico Docking
The following sections provide a detailed, sequential protocol for performing molecular docking studies of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid with its putative bacterial targets.
Software and Resource Requirements
A variety of software tools are required for this workflow. The following are recommended open-source and freely available options:
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Ligand Preparation: Avogadro, Open Babel
-
Receptor Preparation: AutoDockTools (part of MGLTools)
-
Molecular Docking: AutoDock Vina
-
Data Analysis: Discovery Studio Visualizer, LigPlot+
Ligand Preparation: From 2D Structure to 3D Conformation
Since a downloadable 3D structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid may not be readily available, the first step is to generate a high-quality 3D conformation from its 2D representation.
Protocol: Ligand Preparation
-
Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid can be used to generate its 2D structure. The canonical SMILES for a similar compound, 4-amino-6-fluoro-quinoline-3-carboxylic acid, is C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.[4] This can be adapted for our molecule of interest.
-
Generate 3D Coordinates:
-
Use a molecular editor like Avogadro to sketch the 2D structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
-
Utilize the "Add Hydrogens" function to ensure the correct protonation state.
-
Employ the geometry optimization feature within Avogadro, using a suitable force field (e.g., MMFF94), to generate an initial 3D conformation.
-
-
Energy Minimization: For a more accurate low-energy conformation, perform a more rigorous energy minimization using a quantum mechanical method or a more advanced force field.
-
File Format Conversion: Save the final 3D structure in a suitable format for docking, such as MOL2 or PDB. Then, using AutoDockTools, convert the file to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.
Diagram: Ligand Preparation Workflow
Caption: Workflow for preparing the ligand for docking.
Receptor Selection and Preparation: Isolating the Target Binding Site
The selection of an appropriate protein structure is paramount for a successful docking study. Ideally, a high-resolution crystal structure of the target protein in complex with a ligand similar to the one being studied should be chosen.
Selected Protein Targets:
| Target Enzyme | Organism | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| DNA Gyrase Subunit B | Escherichia coli | 2.30 | 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative[5] | |
| Topoisomerase IV | Streptococcus pneumoniae | 2.39 | Delafloxacin[6] |
Protocol: Receptor Preparation
-
Download PDB File: Obtain the PDB files for the selected protein structures from the RCSB PDB database.
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools.
-
Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our ligand into an empty binding site.
-
If the protein is a multimer, isolate the chains that form the binding pocket of interest. For both DNA gyrase and topoisomerase IV, this will typically involve the subunits that bind the quinolone inhibitor.
-
-
Prepare the Receptor for Docking:
-
Using AutoDockTools, add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT file format.
-
Diagram: Receptor Preparation Workflow
Caption: Workflow for preparing the receptor for docking.
Molecular Docking Simulation: Predicting the Binding Pose
With the prepared ligand and receptor files, the molecular docking simulation can now be performed using AutoDock Vina. A critical step in this process is defining the search space, or "grid box," which encompasses the active site of the protein.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
Load the prepared receptor PDBQT file into AutoDockTools.
-
Identify the active site residues. This information can often be obtained from the original PDB entry or by examining the binding site of the co-crystallized ligand in the original structure.
-
Use the "Grid Box" feature in AutoDockTools to define a three-dimensional box that encloses the entire binding pocket. The size of the box should be large enough to allow for rotational and translational freedom of the ligand but not so large as to unnecessarily increase the search space and computational time.
-
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the thoroughness of the search but also the computation time.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Analysis of Docking Results: Interpreting the Predictions
Protocol: Analysis of Docking Results
-
Examine Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
Visualize Binding Poses:
-
Load the receptor PDBQT and the docking output PDBQT file into a molecular visualization program.
-
Analyze the top-ranked binding poses. The pose with the most negative binding affinity is typically considered the most likely.
-
Examine the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions.
-
-
Compare with Known Inhibitors: If a co-crystallized ligand was present in the original PDB structure, re-docking this known inhibitor can serve as a validation step. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the known inhibitor should ideally be low (e.g., < 2.0 Å).
-
Structure-Activity Relationship (SAR) Insights: Analyze how the different functional groups of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid contribute to its binding. For example, the carboxylic acid is expected to chelate with a magnesium ion and form hydrogen bonds with active site residues. The amino group and the difluoro substitutions may also form key interactions that contribute to the overall binding affinity and specificity.
Table: Predicted Interactions for Top-Ranked Pose
| Interaction Type | Protein Residue(s) | Ligand Atom(s) |
| Hydrogen Bond | ||
| Hydrophobic | ||
| Pi-Stacking | ||
| Metal Chelation | Carboxylic Acid |
(This table should be populated with the specific interactions observed after performing the docking simulation.)
Diagram: Overall In Silico Docking Workflow
Caption: A high-level overview of the in silico docking workflow.
Trustworthiness and Self-Validation
The reliability of in silico docking studies is contingent upon a rigorous and self-validating methodology. Key aspects to ensure the trustworthiness of the results include:
-
Re-docking of a Known Ligand: As mentioned previously, successfully re-docking the co-crystallized ligand with a low RMSD provides confidence in the chosen docking protocol and parameters.
-
Use of Multiple Protein Structures: If available, performing docking against different crystal structures of the same target can help to account for protein flexibility and reduce the bias of a single conformation.
-
Enrichment Studies (for Virtual Screening): When screening a library of compounds, the ability of the docking protocol to distinguish known active compounds from a set of decoys (inactive compounds) is a strong indicator of its predictive power.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for conducting in silico docking studies of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid against bacterial DNA gyrase and topoisomerase IV. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate valuable insights into the potential binding mode and affinity of this novel quinolone derivative.
The results from these in silico studies can serve as a strong foundation for further experimental validation, including in vitro enzyme inhibition assays and antibacterial susceptibility testing. Furthermore, the predicted binding poses can guide the rational design of new analogues with improved potency and selectivity, thereby accelerating the drug discovery and development process.
References
-
Najmudin, S., Pan, X.S., Wang, B., Chayen, N.E., Fisher, L.M., Sanderson, M.R. (2024). High resolution structure of the Streptococcus pneumoniae topoisomerase IV-DNA complex with the novel fluoroquinolone Delafloxacin. RCSB Protein Data Bank. [Link]
-
Leo, et al. (2014). Novel fluoroquinolones in complex with topoisomerase IV from S. pneumoniae and E-site G-gate. RCSB Protein Data Bank. [Link]
-
Mima, M., Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
-
Bellon, S., et al. (2004). Crystal structures of Escherichia coli topoisomerase IV ParE subunit (24 and 43 kilodaltons): a single residue dictates differences in novobiocin potency against topoisomerase IV and DNA gyrase. Antimicrobial Agents and Chemotherapy, 48(5), 1856–1864. [Link]
-
Rudolph, M.G., et al. (2008). The Difficult Case of Crystallization and Structure Solution for the ParC55 Breakage-Reunion Domain of Topoisomerase IV from Streptococcus pneumoniae. PLoS ONE, 3(9), e3201. [Link]
-
Vanden Broeck, A., et al. (2019). Cryo-EM structure of the complete E. coli DNA gyrase nucleoprotein complex. RCSB Protein Data Bank. [Link]
-
Bellon, S., et al. (2004). Crystal Structure of E. coli Topoisomerase IV ParE 43kDa subunit complexed with ADPNP. RCSB Protein Data Bank. [Link]
-
Laponogov, I., et al. (2016). Exploring the active site of the Streptococcus pneumoniae topoisomerase IV–DNA cleavage complex with novel 7,8-bridged fluoroquinolones. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1705), 20150523. [Link]
-
Mima, M., Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
-
Ghilarov, D., Heddle, J.G.H. (2023). E.coli gyrase holocomplex with 217 bp DNA and Albi-1 (site TG). RCSB Protein Data Bank. [Link]
-
Vanden Broeck, A., et al. (2021). Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW...). ResearchGate. [Link]
-
Bellon, S., et al. (2004). Crystal Structures of Escherichia coli Topoisomerase IV ParE Subunit (24 and 43 Kilodaltons). Antimicrobial Agents and Chemotherapy, 48(5), 1856-1864. [Link]
-
Najmudin, S., et al. (2024). Nucleant-assisted 2.0 A resolution structure of the Streptococcus pneumoniae topoisomerase IV-V18mer DNA complex with the novel fluoroquinolone Delafloxacin. wwPDB. [Link]
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Najmudin, S., et al. (2024). High resolution structure of the Streptococcus pneumoniae topoisomerase IV-complex with the V-site 18mer dsDNA and novel fluoroquinolone Delafloxacin. wwPDB. [Link]
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PDBj. (2020). PDB-7c7n: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro... Yorodumi. [Link]
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Papillon, J., et al. (2018). Structural insight into negative DNA supercoiling by DNA gyrase, a bacterial type 2A DNA topoisomerase. Nucleic Acids Research, 46(18), 9582–9594. [Link]
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ResearchGate. (n.d.). The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ)... ResearchGate. [Link]
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Guba, J. C., et al. (2008). The Difficult Case of Crystallization and Structure Solution for the ParC55 Breakage-Reunion Domain of Topoisomerase IV from Streptococcus pneumoniae. PLoS ONE, 3(9), e3201. [Link]
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Ghilarov, D., et al. (2024). Structure of Escherichia coli DNA gyrase with chirally wrapped DNA supports ratchet-and-pawl mechanism for an ATP-powered supercoiling motor. bioRxiv. [Link]
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Guba, J. C., et al. (2021). What makes a type IIA topoisomerase a gyrase or a Topo IV? Nucleic Acids Research, 49(8), 4233–4252. [Link]
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PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]
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PubChem. (n.d.). Fluoroquinolonic acid. PubChem. [Link]
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PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
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PubChem. (n.d.). 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]
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PubChem. (n.d.). (3S,4aR,6S,8aR)-6-[(2-carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Authored by: Senior Application Scientist
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a novel synthetic compound belonging to this class. This document provides a comprehensive guide for the in vitro evaluation of this compound, outlining a logical workflow from initial cytotoxicity screening to more in-depth mechanistic studies. These protocols are designed for researchers in drug discovery and development to generate robust and reproducible data on the compound's cellular effects.
The experimental cascade proposed herein is designed to first assess the cytotoxic potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid across various cell lines.[2] Subsequently, assays to elucidate the mechanism of cell death, with a focus on apoptosis, are detailed. Finally, a protocol to investigate the compound's effect on the NF-κB signaling pathway, a common target of quinoline derivatives, is provided.[3][4]
Part 1: Assessment of Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its cytotoxic effects on various cell lines.[5][6] This allows for the determination of the compound's potency and selectivity. The XTT assay is a reliable and efficient colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid using the XTT assay.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from established methods for tetrazolium-based assays.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (stock solution in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron-coupling reagent (e.g., phenazine methosulfate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), HEK293 (non-cancerous) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM (example range) |
| Incubation Time | 24 and 48 hours |
| Assay Readout | Absorbance at 450-500 nm |
Part 2: Elucidation of Apoptotic Mechanism
Should 4-Amino-6,8-difluoroquinoline-3-carboxylic acid exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[12]
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction by measuring caspase-3/7 activity.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol is based on the widely used Caspase-Glo® 3/7 assay from Promega, which measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]
Materials:
-
Selected cell line showing sensitivity to the compound
-
Complete cell culture medium
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate overnight.
-
Treat cells with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle and untreated controls.
-
-
Caspase-Glo® 3/7 Assay:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control.
-
| Parameter | Description |
| Cell Line | Most sensitive cell line from cytotoxicity screen |
| Compound Concentrations | IC₅₀ and 2x IC₅₀ |
| Treatment Duration | 6, 12, and 24 hours |
| Assay Readout | Luminescence |
Part 3: Investigation of NF-κB Signaling Pathway Modulation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[3][15] Dysregulation of this pathway is implicated in various diseases, including cancer.[4] Given that some quinoline derivatives are known to modulate NF-κB signaling, it is pertinent to investigate if 4-Amino-6,8-difluoroquinoline-3-carboxylic acid has a similar effect.[3] This can be assessed by measuring the expression of NF-κB target genes.
Experimental Workflow for NF-κB Pathway Analysis
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Application Note & Protocol: Dissolving 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for Cell Culture Assays
Abstract
This guide provides a detailed methodology for the solubilization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a compound with potential applications in cell-based research. Due to its chemical structure, which includes both acidic and basic functional groups, this molecule exhibits pH-dependent solubility characteristic of the fluoroquinolone class. The following protocols are designed to provide researchers with a robust framework for preparing high-concentration stock solutions and cell-ready working solutions, while ensuring experimental reproducibility and minimizing solvent-induced artifacts.
Scientific Rationale: Understanding Physicochemical Properties
The successful dissolution of a compound for biological assays is fundamentally dependent on its physicochemical properties. 4-Amino-6,8-difluoroquinoline-3-carboxylic acid possesses a zwitterionic character due to the presence of a carboxylic acid group (acidic) and an amino group (basic) on the quinoline scaffold.
-
Zwitterionic Nature: Like many fluoroquinolones, this compound is least soluble at its isoelectric point, which typically falls within the physiological pH range of 6 to 8.[1][2] At this pH, the molecule carries both a positive and a negative charge, leading to strong intermolecular interactions and reduced solubility in aqueous media.
-
pH-Dependent Solubility: The carboxylic acid can be deprotonated under basic conditions (pH > pKa of the acid), forming a negatively charged carboxylate salt. Conversely, the amino group can be protonated under acidic conditions (pH < pKa of the amine), forming a positively charged ammonium salt. These salt forms are significantly more soluble in aqueous solutions than the neutral zwitterion.[3][4][5]
-
Organic Solvents: The fluoroquinoline core is relatively nonpolar. A powerful, aprotic organic solvent like Dimethyl Sulfoxide (DMSO) can disrupt the crystal lattice and solvate the molecule effectively, making it the primary choice for initial solubilization attempts.
Strategic Solvent Selection & Rationale
The goal is to prepare a high-concentration stock solution that can be diluted >1:1000 into the final cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.
Table 1: Solvent Selection Guide for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
| Solvent | Mechanism of Action & Rationale | Pros | Cons & Mitigation |
| DMSO (Dimethyl Sulfoxide) | A highly polar aprotic solvent that effectively dissolves a wide range of organic molecules. It is the industry standard for compound libraries. | - High solubilizing power.- Miscible with water/media.- Generally low volatility. | - Cytotoxic at higher concentrations.[6][7][8]- Mitigation: Keep final concentration in media ≤0.5%, ideally ≤0.1%.[9][10] Always include a DMSO vehicle control. |
| NaOH (0.1N to 1N) | A strong base that deprotonates the carboxylic acid group (R-COOH → R-COO⁻Na⁺), forming a highly water-soluble sodium salt.[11] | - Excellent for acidic compounds.- Resulting stock is aqueous. | - High pH is cytotoxic.- Mitigation: Requires significant dilution into buffered media. The final pH of the working solution must be verified to be in the physiological range (7.2-7.4). |
| Ethanol (100%) | A polar protic solvent that can dissolve moderately nonpolar compounds. | - Less toxic than DMSO for some cell lines.- Volatile, can be easier to remove if needed. | - Lower solubilizing power than DMSO for complex structures.- Can be cytotoxic. Final concentration should be kept low (<0.5%). |
Experimental Workflow for Solubilization
The following workflow provides a logical path to successful solubilization.
Caption: Decision workflow for dissolving 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the preferred starting method for most novel compounds.
Materials:
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (MW: 224.16 g/mol )[12]
-
Anhydrous, sterile, cell-culture grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, weigh out 2.24 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 224.16 g/mol * 1000 mg/g = 2.24 mg/mL
-
-
Weighing: Accurately weigh the compound into a sterile tube. It is advisable to weigh a larger mass (e.g., 11.2 mg) and dissolve in a larger volume (5 mL) for better accuracy.
-
Dissolution: Using a calibrated pipette, add the calculated volume of DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex vigorously for 2 minutes. If solids remain, place the tube in a bath sonicator for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also be used, but check for compound stability if this is a concern.[13]
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile tubes. Store at -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of a 5 mM Stock Solution in 0.1N NaOH
This method is an excellent alternative if the compound fails to dissolve in DMSO or precipitates upon dilution.
Materials:
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (MW: 224.16 g/mol )
-
Sterile 0.1N NaOH solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation: To make 1 mL of a 5 mM stock solution, weigh out 1.12 mg of the compound.
-
Weighing: Accurately weigh the compound into a sterile tube.
-
Dissolution: Add 1 mL of sterile 0.1N NaOH.
-
Mixing: Cap the tube and vortex until the solid is completely dissolved. The formation of the sodium salt should facilitate rapid dissolution.
-
Verification: Ensure the solution is clear and free of particulates.
-
Storage: Aliquot and store at -20°C. Aqueous solutions are more prone to degradation than DMSO stocks, so long-term storage at -80°C is also an option.
Preparation of Working Solutions for Cell Assays
This step is critical to avoid compound precipitation and solvent toxicity.
-
Thaw Stock: Thaw a single aliquot of the stock solution (DMSO or NaOH) at room temperature.
-
Intermediate Dilution: Perform a serial dilution. For a DMSO stock, first dilute it 1:100 in serum-free cell culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium to get 100 µM). Mix thoroughly. This stepwise process minimizes precipitation.[10]
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells to achieve the final desired concentrations. For example, adding 10 µL of a 100 µM intermediate solution to a well containing 90 µL of cells in medium will result in a final concentration of 10 µM.
-
Vehicle Control (Mandatory): Prepare a parallel set of dilutions using only the solvent (e.g., DMSO or 0.1N NaOH) at the same concentrations used for the compound. This is essential to confirm that any observed cellular effects are due to the compound and not the solvent. The final DMSO concentration should never exceed 0.5%.[9]
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon final dilution, try lowering the final concentration, performing the dilution in media containing serum (serum proteins can aid solubility), or using the NaOH stock method.
-
Toxicity in Vehicle Control: If cells in the vehicle control wells show signs of stress or death, the final solvent concentration is too high. Reduce it by making a more concentrated initial stock solution or by adjusting your dilution scheme.[7][8]
References
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2: Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85–89. (General principles of pH-dependent solubility).
-
Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health. [Link]
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Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. [Link]
- Đorđević, J., et al. (2020). Influence of metal cations on the solubility of fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]
-
Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. [Link]
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Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
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DMSO usage in cell culture. (2023). LifeTein. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
- Torniainen, K., et al. (1997). Ionization equilibria of fluoroquinolones in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. (General principles applicable to the compound class).
-
Verstraeten, S. L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. [Link]
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Top Ten Tips for Making Stock Solutions. (2022). Bitesize Bio. [Link]
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Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]
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Chemically active extraction. (n.d.). University of Alberta. [Link]
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Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. (n.d.). Homework.Study.com. [Link]
-
Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2022). Chemistry LibreTexts. [Link]
-
Can NaOH react with carboxylic acids? (2021). Quora. [Link]
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Application Notes and Protocols for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in Antimicrobial Research
Introduction: The Promise of a Novel Fluoroquinolone Scaffold
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. The quinolone class of antibiotics, particularly the fluoroquinolones, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Their efficacy stems from their targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.[2][] This document provides detailed application notes and experimental protocols for the investigation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid , a promising scaffold for the development of new antimicrobial agents.
This compound, with the chemical formula C10H6F2N2O2, belongs to the fluoroquinolone family.[4] Its structural features, including the difluoro substitutions at positions 6 and 8 and the amino group at position 4, suggest the potential for potent antimicrobial activity and a unique structure-activity relationship. These substitutions can significantly influence the compound's spectrum of activity, potency, and pharmacokinetic properties.[5] These application notes are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.
Predicted Antimicrobial Spectrum and Mechanism of Action
Based on the extensive research on related fluoroquinolone derivatives, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is anticipated to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][6][7] The proposed mechanism of action, consistent with other fluoroquinolones, involves the inhibition of bacterial type II topoisomerases.[][8]
-
In Gram-negative bacteria , the primary target is expected to be DNA gyrase (a type II topoisomerase).[][8]
-
In Gram-positive bacteria , the primary target is likely to be topoisomerase IV.[][8]
By binding to these enzymes, the compound is expected to stabilize the enzyme-DNA complex, leading to the arrest of DNA replication and ultimately, bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized and widely accepted technique.[9]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches the logarithmic growth phase, evidenced by turbidity matching a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Mechanism of Action Studies: DNA Gyrase and Topoisomerase IV Inhibition Assays
To confirm the predicted mechanism of action, in vitro assays measuring the inhibition of DNA gyrase and topoisomerase IV are essential.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing relaxed plasmid DNA (the substrate), DNA gyrase enzyme, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, ATP).
-
Add varying concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
-
Data Interpretation:
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA. The concentration of the compound that inhibits the supercoiling activity by 50% (IC50) can be determined.
-
A similar protocol can be adapted for a Topoisomerase IV decatenation assay , where the substrate would be catenated kinetoplast DNA (kDNA) and the enzyme would be topoisomerase IV. Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison.
| Bacterial Strain | Gram Stain | MIC (µg/mL) of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | MIC (µg/mL) of Ciprofloxacin (Control) |
| Staphylococcus aureus | Positive | [Insert experimental data] | [Insert experimental data] |
| Streptococcus pneumoniae | Positive | [Insert experimental data] | [Insert experimental data] |
| Escherichia coli | Negative | [Insert experimental data] | [Insert experimental data] |
| Pseudomonas aeruginosa | Negative | [Insert experimental data] | [Insert experimental data] |
| Klebsiella pneumoniae | Negative | [Insert experimental data] | [Insert experimental data] |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflows.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Conclusion and Future Directions
The protocols and application notes provided herein offer a robust framework for the initial antimicrobial characterization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. Further investigations could include determining the frequency of resistance development, evaluating in vivo efficacy in animal models of infection, and exploring its activity against a broader panel of clinically relevant and drug-resistant bacterial strains. The unique substitutions on this quinolone core warrant a thorough investigation to unlock its full potential as a lead compound in the development of next-generation antimicrobial agents.
References
-
Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. [Link]
-
Neu, H. C. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. Journal of Antimicrobial Chemotherapy, 16 Suppl D, 43-49. [Link]
-
Al-Soud, Y. A., et al. (2007). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Molecules, 12(8), 1666-1678. [Link]
-
Sharma, P. C., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 10(1). [Link]
-
PT Master Guide. (2025). Latest Research on Fluoroquinolones. [Link]
-
Llewelyn, M. J., et al. (2019). Bacterial antibiotic resistance development and mutagenesis following exposure to subminimal inhibitory concentrations of fluoroquinolones in vitro: a systematic literature review protocol. BMJ Open, 9(5), e027020. [Link]
-
Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]
-
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2024). Journal of Antimicrobial Chemotherapy. [Link]
-
Moussaoui, Y., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(10), 2465. [Link]
-
Radi, M., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3949-3966. [Link]
-
Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]
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- 5. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Privileged Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for introducing diverse functionalities, enabling precise modulation of pharmacological properties. Within this class, the 4-quinolone-3-carboxylic acid motif is particularly noteworthy, having given rise to a clinically vital class of antibacterial agents.[1] The strategic incorporation of fluorine atoms into the quinoline core can further enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This application note focuses on a specific, highly functionalized building block, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid , and its pivotal role in the synthesis of complex, next-generation therapeutic agents. While direct, extensive literature on this exact molecule as a catalog item is sparse, its core structure is central to advanced synthetic pathways, most notably in the creation of the potent fluoroquinolone antibiotic, delafloxacin.
Core Concepts: Reactivity and Synthetic Equivalence
The 4-Amino-6,8-difluoroquinoline-3-carboxylic acid scaffold embodies a confluence of reactive sites that a synthetic chemist can strategically exploit. The primary amino group at the 4-position, the carboxylic acid at the 3-position, and the activated aromatic ring system allow for a variety of chemical transformations.
-
Amide Bond Formation: The carboxylic acid is readily activated for coupling with various amines to form amides, a common linkage in many drug molecules.
-
Nucleophilic Aromatic Substitution (SNAr): While the existing amino group deactivates the ring towards SNAr, synthetic precursors to this molecule often leverage halogen substituents at the 4-position, which are readily displaced by amines.
-
Heterocycle Formation: The inherent functionality can be utilized in cyclization reactions to build more complex polycyclic systems.
In practice, this exact molecule is often generated in situ or used in the form of a protected precursor, such as its corresponding ethyl ester. The following sections will detail a key application: its role as a critical intermediate in the synthesis of the advanced fluoroquinolone antibiotic, delafloxacin.
Application Spotlight: Synthesis of Delafloxacin
Delafloxacin (formerly ABT-492) is a non-zwitterionic, anionic fluoroquinolone with potent, broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique structure and potent activity make its synthesis a subject of significant interest in process chemistry and drug development. The 4-quinolone-3-carboxylic acid core is essential for its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3]
The synthesis of delafloxacin provides a compelling case study for the application of building blocks related to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. A common synthetic strategy involves the construction of the quinolone core followed by the introduction of the requisite side chains.
Retrosynthetic Analysis of Delafloxacin
A logical retrosynthetic disconnection of delafloxacin points to a key quinolone intermediate, which can be assembled from simpler aromatic precursors.
Caption: Retrosynthetic pathway for Delafloxacin.
Protocol: Synthesis of a Key Delafloxacin Intermediate
The following protocol is a representative synthesis of a key quinolone intermediate, adapted from principles outlined in the process chemistry literature.[4][5] This multi-step, one-pot procedure highlights the strategic formation of the quinolone core.
Reaction Scheme:
Starting Materials -> Condensation -> Substitution -> Cyclization -> Final Intermediate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| 3-Chloro-2,4,5-trifluorobenzoylacetate | 98349-24-7 | 264.60 | Starting material for quinolone core |
| Triethyl orthoformate | 122-51-0 | 148.20 | Forms enol ether intermediate |
| Acetic anhydride | 108-24-7 | 102.09 | Reagent and solvent |
| 3,5-Difluoro-2,6-diaminopyridine | 247060-31-1 | 145.11 | Introduces the N-aryl substituent |
| N-Methylpyrrolidone (NMP) | 872-50-4 | 99.13 | Solvent |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | Non-nucleophilic base for cyclization |
| 3-Hydroxyazetidine | 45347-82-8 | 73.09 | Nucleophile for C-7 substitution |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base for hydrolysis |
Step-by-Step Protocol:
-
Enol Ether Formation:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 3 hours.
-
Rationale: This is a classic step in the Gould-Jacobs reaction pathway. The benzoylacetate reacts with triethyl orthoformate to form a vinylogous ester, which is the key electrophile for the subsequent reaction with the aniline derivative.
-
-
Substitution with Diaminopyridine:
-
After cooling the reaction mixture, remove the volatile components (excess acetic anhydride and triethyl orthoformate) under reduced pressure.
-
Dissolve the residue in N-Methylpyrrolidone (NMP).
-
In a separate flask, dissolve 3,5-difluoro-2,6-diaminopyridine (1.0 eq) in NMP.
-
Slowly add the diaminopyridine solution to the reaction mixture at room temperature.
-
Rationale: One of the amino groups of the diaminopyridine acts as a nucleophile, attacking the enol ether and displacing the ethoxy group to form an enamine intermediate. The fluorine substituents on the pyridine ring enhance the nucleophilicity of the amino groups.
-
-
Cyclization to form the Quinolone Core:
-
To the solution containing the enamine intermediate, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
Heat the mixture to approximately 80-100 °C. The reaction progress should be monitored by HPLC.
-
Rationale: The base facilitates the intramolecular cyclization (a nucleophilic attack of the pyridine nitrogen onto the ester carbonyl) followed by elimination of ethanol, which forms the 4-quinolone ring system. This is a thermally driven aromatic substitution reaction.
-
-
Nucleophilic Aromatic Substitution at C-7:
-
Once the cyclization is complete (as determined by HPLC), add 3-hydroxyazetidine (1.1 eq) directly to the reaction mixture.
-
Maintain the temperature and continue stirring until the substitution is complete.
-
Rationale: The chlorine atom at the 7-position of the newly formed quinolone ring is activated towards nucleophilic aromatic substitution. The 3-hydroxyazetidine displaces the chloride to install the final side chain.
-
-
Hydrolysis to the Carboxylic Acid:
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 4% solution) to hydrolyze the ester.
-
Stir until the hydrolysis is complete.
-
Rationale: Saponification of the ethyl ester reveals the final carboxylic acid, which is a key functional group for the biological activity of fluoroquinolones.[6]
-
-
Work-up and Isolation:
-
Acidify the mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under reduced pressure to yield the delafloxacin precursor.
-
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-492 synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 5. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the compound 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. This document outlines the scientific rationale for screening this compound, provides detailed experimental protocols for relevant assays, and discusses best practices for data analysis and hit validation.
Introduction: The Therapeutic Potential of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural and synthetic molecules with a wide array of biological activities.[1] Their versatile structure has made them a valuable starting point in drug discovery for indications including cancer, malaria, inflammation, and bacterial infections.[1] The subject of this guide, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, belongs to this promising class of compounds. Its structural features, including the difluoro-substitution and the carboxylic acid moiety, suggest potential interactions with various biological targets, making it an intriguing candidate for HTS campaigns.
While specific biological activities of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are not extensively documented in publicly available literature, the broader quinoline class has been shown to target key cellular pathways. For instance, derivatives of 6-chloro-2-phenylquinolin-4-ol have demonstrated potential as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer.[2] Additionally, 8-hydroxyquinolines have been identified as inhibitors of histone demethylases through quantitative high-throughput screening.[3] Given these precedents, HTS assays for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid can be rationally designed to investigate its potential as an inhibitor of kinases, polymerases, or other enzymes involved in critical disease pathways.
Designing an HTS Campaign for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
A successful HTS campaign requires careful planning and execution, from assay development to hit confirmation.[1][4] The workflow for screening 4-Amino-6,8-difluoroquinoline-3-carboxylic acid should be a multi-step process to efficiently identify and validate its biological activity.
Caption: A workflow for hit validation and characterization.
Cell-Based Assays: Assessing Cellular Activity
While biochemical assays are essential for identifying direct inhibitors, cell-based assays are necessary to determine if a compound is active in a more physiologically relevant context. []
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity. [1] Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer) [1]* Cell culture medium and supplements
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Interpretation:
A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects of the compound.
Conclusion
4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a promising scaffold for the discovery of novel therapeutic agents. The application notes and protocols outlined in this document provide a robust framework for conducting high-throughput screening campaigns to identify and characterize its biological activities. By employing a combination of biochemical and cell-based assays, researchers can effectively evaluate the potential of this compound and advance it through the drug discovery pipeline.
References
- Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries - Benchchem. (URL: )
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (URL: [Link])
-
Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (URL: [Link])
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (URL: [Link])
-
Tailored high-throughput screening assays for successful drug discovery - Nuvisan. (URL: [Link])
-
Biochemical Assay Services - Evotec. (URL: [Link])
-
How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (URL: [Link])
-
Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed. (URL: [Link])
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors - MDPI. (URL: [Link])
-
Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH. (URL: [Link])
- Application Notes and Protocols for High-Throughput Screening Assays with 6-Chloro-2-phenylquinolin-4-ol and its Deriv
Sources
Application Notes and Protocols for the Chemical Modification of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the chemical modification of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery.[1][2][3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for the selective modification of both the 4-amino and 3-carboxylic acid functionalities. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. We will explore N-acylation and N-alkylation of the amino group, as well as esterification of the carboxylic acid, providing a versatile toolkit for the synthesis of novel derivatives. Safety considerations specific to handling fluoroquinolone-based compounds are also addressed to ensure safe laboratory practices.
Introduction: The Significance of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
4-Amino-6,8-difluoroquinoline-3-carboxylic acid belongs to the quinolone class of compounds, a scaffold of immense importance in pharmaceutical research.[2][3] The presence of fluorine atoms at the 6 and 8 positions can significantly enhance metabolic stability and binding affinity to biological targets.[2][4] The molecule possesses two primary reactive sites amenable to chemical modification: the nucleophilic amino group at the 4-position and the electrophilic carboxylic acid at the 3-position. This dual functionality allows for the creation of a diverse library of derivatives, making it a valuable starting material for the development of novel therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][3]
The strategic modification of these functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For instance, acylation of the amino group can introduce various pharmacophores, while esterification of the carboxylic acid can modulate solubility and cell permeability. This guide will provide detailed protocols to empower researchers to explore the chemical space around this versatile scaffold.
Chemical Reactivity and Strategic Considerations
The chemical modification of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid requires a strategic approach to achieve selectivity, given the presence of two reactive functional groups. The 4-amino group, being an aniline-like amine, is nucleophilic but its reactivity is somewhat attenuated by the electron-withdrawing nature of the quinoline ring system. The 3-carboxylic acid is a typical carboxylic acid and can be activated for reactions such as esterification and amidation.
To selectively modify one functional group in the presence of the other, the use of protecting groups is often necessary. For example, to exclusively modify the carboxylic acid, the more nucleophilic amino group can be temporarily protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate.[5] Conversely, if modification of the amino group is desired, the carboxylic acid can be protected as an ester, which can be later hydrolyzed.
Protocols for Chemical Modification
This section details step-by-step protocols for the modification of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent unwanted side reactions.
Selective Modification of the 4-Amino Group
To achieve selective modification of the 4-amino group, it is often advantageous to first protect the carboxylic acid group as an ester, for example, a methyl or ethyl ester. This prevents the carboxylic acid from interfering with the reactions at the amino group.
This protocol describes the formation of the methyl ester of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Reaction Scheme:
Caption: Fischer esterification of the starting material.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | 224.16 | 1.0 | 1.0 |
| Methanol (anhydrous) | 32.04 | - | Solvent |
| Sulfuric acid (concentrated) | 98.08 | catalytic | - |
Procedure:
-
To a round-bottom flask, add 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 mmol).
-
Add anhydrous methanol (20 mL). The starting material may not fully dissolve initially.
-
Carefully add 3-4 drops of concentrated sulfuric acid to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
This protocol details the acylation of the 4-amino group using an acid chloride. This should be performed on the ester-protected starting material from Protocol 1.
Reaction Scheme:
Caption: N-acylation of the amino group.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-amino-6,8-difluoroquinoline-3-carboxylate | 238.19 | 1.0 | 1.0 |
| Acid chloride (e.g., Acetyl chloride) | 78.50 | 1.1 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 1.5 | 1.5 |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | Solvent |
Procedure:
-
Dissolve Methyl 4-amino-6,8-difluoroquinoline-3-carboxylate (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 mmol).
-
Slowly add the acid chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Selective Modification of the 3-Carboxylic Acid Group
For selective modification of the carboxylic acid, the amino group must first be protected. The Boc group is a common choice for protecting anilines.[5]
Reaction Scheme:
Caption: Boc protection of the amino group.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | 224.16 | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | Solvent |
Procedure:
-
Suspend 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 mmol) in anhydrous THF (20 mL).
-
Add triethylamine (1.5 mmol).
-
Add di-tert-butyl dicarbonate (1.2 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M citric acid (aq) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography if necessary.
This protocol describes the formation of an amide bond at the 3-position using a standard coupling agent like EDC.[6][7][8][9] This should be performed on the Boc-protected starting material from Protocol 3.
Reaction Scheme:
Caption: Amide coupling of the carboxylic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Boc-amino)-6,8-difluoroquinoline-3-carboxylic acid | 324.28 | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.1 | 1.1 |
| EDC (or EDC·HCl) | 155.24 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.0 | 2.0 |
| Dimethylformamide (DMF, anhydrous) | 73.09 | - | Solvent |
Procedure:
-
Dissolve 4-(Boc-amino)-6,8-difluoroquinoline-3-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.
-
Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.1 mmol).
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate (aq) and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
To obtain the final product with a free amino group, the Boc group is removed under acidic conditions.[5][10]
Procedure:
-
Dissolve the Boc-protected compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with saturated sodium bicarbonate solution and extract with an appropriate organic solvent.
-
Dry, filter, and concentrate to yield the final deprotected product.
Safety and Handling
4-Amino-6,8-difluoroquinoline-3-carboxylic acid and its derivatives should be handled with care in a well-ventilated fume hood.[11][12][13] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Fluoroquinolone antibiotics as a class have been associated with rare but serious adverse effects, including tendonitis, tendon rupture, and central nervous system effects.[14][15][16][17][18] While the toxicity of this specific research compound is not fully characterized, it is prudent to handle it with the same level of caution as other members of this class. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[11]
Troubleshooting
-
Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents such as HATU or PyBOP may improve yields for sterically hindered amines.[6][9]
-
Incomplete Esterification: Increase the reaction time or the amount of acid catalyst. Ensure the methanol is in large excess.
-
Difficult Purification: If the product is highly polar, reverse-phase chromatography may be more effective. Recrystallization from a suitable solvent system can also be a powerful purification technique.[19][20]
Conclusion
The protocols outlined in this application note provide a robust framework for the chemical modification of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. By employing strategic protection and coupling reactions, researchers can efficiently synthesize a wide range of derivatives for further investigation in drug discovery programs. The versatility of this scaffold, combined with the detailed methodologies presented, should facilitate the development of novel and potent therapeutic agents.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. Available at: [Link]
-
Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). PMC. Available at: [Link]
-
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. ResearchGate. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
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Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PMC. Available at: [Link]
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Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Available at: [Link]
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Deprotection of N-Boc group of aliphatic amines a. ResearchGate. Available at: [Link]
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Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Application Notes & Protocols: 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid for Fluorescence Microscopy
Abstract
This document provides a comprehensive technical guide for utilizing 4-Amino-6,8-difluoroquinoline-3-carboxylic acid as a novel fluorescent probe for cellular imaging. Quinoline derivatives are a significant class of heterocyclic compounds with diverse biological activities and inherent fluorescence, making them attractive candidates for developing new imaging agents.[1][2] This guide details the molecule's physicochemical properties, a proposed mechanism for its cellular uptake and fluorescence, detailed protocols for live-cell staining, and guidelines for data interpretation and troubleshooting. The protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate cellular structures and processes.
Introduction and Scientific Rationale
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives like chloroquine demonstrating a well-documented ability to accumulate in acidic organelles such as lysosomes.[3] This property is largely attributed to the basicity of the 4-aminoquinoline structure, which becomes protonated in low-pH environments, effectively trapping the molecule within the organelle.[3][4] 4-Amino-6,8-difluoroquinoline-3-carboxylic acid builds upon this foundation, incorporating key functional groups to enhance its utility as a fluorescent probe:
-
4-Amino Group: Acts as a powerful auxochrome, essential for the molecule's fluorescence and its pH-sensitive basicity that drives lysosomotropic behavior.[5]
-
Quinoline Core: A rigid, aromatic ring system that provides the fundamental fluorophore structure.
-
Difluoro Substituents (Positions 6 & 8): The presence of halogen atoms can modulate the molecule's electronic properties, potentially enhancing photostability and influencing its spectral characteristics.[6]
-
3-Carboxylic Acid Group: Enhances aqueous solubility and provides a potential site for future bioconjugation.[7]
Given these structural features, we postulate that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid functions as a fluorescent probe that selectively accumulates in acidic organelles, making it a valuable tool for studying lysosomal dynamics, autophagy, and drug trafficking.
Physicochemical and Spectroscopic Profile
A thorough understanding of the probe's properties is critical for designing robust experiments.
2.1. Chemical Properties
| Property | Value | Source |
| Chemical Name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | [8] |
| CAS Number | 1215995-19-9 | [8] |
| Molecular Formula | C₁₀H₆F₂N₂O₂ | [8] |
| Molecular Weight | 224.16 g/mol | [8] |
| Predicted Boiling Point | 407.4 ± 45.0 °C | [8] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [8] |
2.2. Predicted Spectroscopic Properties
The fluorescence of quinoline derivatives is highly sensitive to their substitution pattern and solvent environment.[9][10] Based on related aminoquinoline compounds, the following spectral characteristics are predicted. Note: These are estimates; users must perform their own spectral characterization.
| Parameter | Predicted Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | 350 - 380 nm | Aminoquinolines typically absorb in the UV-A to near-visible range.[11] |
| Emission Maximum (λem) | 430 - 480 nm (Blue/Cyan) | A significant Stokes shift is expected. The emission is likely to exhibit solvatochromism, shifting to longer wavelengths (a red-shift) in more polar environments like the aqueous cytoplasm.[10][12] |
| Quantum Yield | Moderate | The amino group generally promotes fluorescence, but this can be quenched in certain environments. |
| Photostability | Moderate to High | Fluoroquinolone analogs are known to be susceptible to photodegradation, but fluorination can sometimes enhance stability.[6][13] Care should be taken to minimize light exposure.[14] |
Proposed Mechanism of Action and Cellular Uptake
The primary application of this probe relies on its hypothesized ability to accumulate in acidic cellular compartments. The proposed mechanism involves passive diffusion across the cell membrane, followed by protonation and sequestration within lysosomes.
Caption: Step-by-step workflow for live-cell imaging.
Detailed Steps:
-
Cell Culture: Seed your cells of interest (e.g., HeLa, A549, or primary cells) onto a suitable imaging vessel (e.g., 35 mm glass-bottom dish) at a density that will result in 60-80% confluency on the day of imaging.
-
Staining:
-
Aspirate the growth medium from the cells.
-
Gently wash once with pre-warmed (37°C) serum-free medium or HBSS.
-
Add the pre-warmed working solution of the probe to the cells.
-
Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.
-
-
Washing and Mounting:
-
Remove the staining solution.
-
Wash the cells twice with a warm imaging buffer (e.g., phenol red-free medium or HBSS) to remove unbound probe and reduce background fluorescence. [15] * Add a final volume of imaging buffer to the dish to keep the cells hydrated during imaging.
-
-
Microscopy and Image Acquisition:
-
Transfer the sample to the microscope stage, ensuring any environmental chamber is set to 37°C and 5% CO₂. [15] * Locate the cells using brightfield or DIC optics.
-
Switch to the fluorescence channel. Use an excitation source around 365 nm (like a standard DAPI filter set) and an emission filter centered around 450 nm.
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio. [14]This is critical for maintaining cell health during time-lapse experiments.
-
4.3. Protocol for Co-localization with a Lysosomal Marker
To validate the probe's localization, co-staining with a commercially available lysosomal marker is essential.
-
Follow the live-cell staining protocol (Section 4.2) for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
-
During the last 15 minutes of the incubation period, add a red-fluorescent lysosomal marker (e.g., LysoTracker™ Red DND-99) to the staining solution at its recommended concentration.
-
Proceed with the washing and imaging steps as described.
-
Acquire images in both the blue/cyan channel (for the quinoline probe) and the red channel (for the lysosomal marker).
-
Analyze the images for co-localization using appropriate software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate correlation coefficients (e.g., Pearson's or Mander's).
Expected Results and Troubleshooting
-
Successful Staining: A positive result will show distinct, punctate fluorescent signals within the cytoplasm of the cells, consistent with vesicular structures like lysosomes or endosomes.
-
Co-localization: A high degree of overlap between the signal from the quinoline probe and the commercial lysosomal marker will strongly support the hypothesis of lysosomotropic accumulation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | - Incorrect filter set used.- Probe concentration is too low.- Incubation time is too short.- Probe degradation (improper storage). | - Verify excitation/emission filters match the probe's spectra.- Increase probe concentration or incubation time.- Use a fresh aliquot of the stock solution. |
| High Background | - Incomplete washing.- Probe concentration is too high.- Autofluorescence from cell culture medium. | - Increase the number or duration of wash steps.- Decrease probe concentration.- Use phenol red-free imaging medium. [15] |
| Signs of Cytotoxicity | - Probe concentration is too high.- Prolonged exposure to imaging buffer or light. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.<[16][17]br>- Reduce overall imaging time and minimize light exposure. [14] |
| Diffuse, Non-Punctate Signal | - Cell membrane is compromised (late apoptosis/necrosis).- Probe is not accumulating as expected in your cell type. | - Check cell viability with a live/dead stain (e.g., Trypan Blue).- The probe may have different localization patterns in different cells; this itself can be a key finding. |
Safety and Handling
-
Chemical Safety: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a chemical compound for research use only. The toxicological properties have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: DMSO is readily absorbed through the skin. Avoid direct contact.
-
Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.
References
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de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140322. Available at: [Link]
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Olar, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. Available at: [Link]
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Noolvi, M. N., et al. (2012). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 77(1), 1-13. Available at: [Link]
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Gu, G. L., et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2990. Available at: [Link]
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Anand, A., et al. (2018). Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. RSC Advances, 8(41), 23205-23223. Available at: [Link]
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Al-amri, S. S. (2020). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 14(1), 5. Available at: [Link]
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Li, Y., et al. (2024). Construction of N/S CQDs@Fe-TCPP Nanocatalyst-Induced Electrochemical Sensors for Rapid and Sensitive Detection of Enrofloxacin Residues in Milk. Foods, 13(2), 295. Available at: [Link]
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Zhang, C., et al. (2023). Bioorthogonal Chemical Imaging of Cell Metabolism Regulated by Aromatic Amino Acids. Journal of Visualized Experiments, (195), e65431. Available at: [Link]
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Olar, R., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(10), 2465. Available at: [Link]
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Uematsu, Y., et al. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(4), 1167-1171. Available at: [Link]
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developing novel enzyme inhibitors from 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
An Application Guide to the Development of Novel Enzyme Inhibitors from the 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid Scaffold
Abstract
The 4-quinolone-3-carboxylic acid motif is a well-established privileged scaffold in medicinal chemistry, most recognized for its role in the development of potent fluoroquinolone antibacterial agents.[1] This guide provides a comprehensive framework for leveraging a specific derivative, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, as a starting point for the discovery and development of novel enzyme inhibitors targeting a diverse range of enzymes beyond traditional bacterial targets. We will detail the foundational principles of the scaffold's activity, a strategic workflow for inhibitor development, and detailed, field-proven protocols for hit identification, potency determination, and mechanism of action studies.
Introduction: The Strategic Value of the Quinolone Scaffold
The quinolone core structure has been a cornerstone of medicinal chemistry for decades. Its rigid, bicyclic system provides a stable framework for the precise spatial orientation of functional groups. The first-generation quinolone, nalidixic acid, was discovered in 1962, and subsequent modifications, particularly the addition of a fluorine atom at the C-6 position, led to the highly successful class of fluoroquinolone antibiotics.[2][][4] These agents primarily exert their bactericidal effects by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and bacterial DNA, which ultimately blocks DNA replication.[2][6]
The proven success of this scaffold stems from the 4-oxo-3-carboxylic acid moiety, which is crucial for binding to the enzyme-DNA complex.[7] However, the therapeutic potential of quinolones is not limited to antibacterial activity. Recent research has demonstrated that derivatives of the quinolone scaffold can effectively inhibit a variety of other enzymes, including DNA methyltransferases, kinases, and human carbonic anhydrases, making it a versatile starting point for novel drug discovery campaigns.[8][9][10][11][12]
This guide focuses on 4-Amino-6,8-difluoroquinoline-3-carboxylic acid as a next-generation starting scaffold. The difluoro substitution at positions C-6 and C-8 is known to enhance potency, while the C-4 amino group offers a distinct chemical handle for derivatization compared to the more common 4-oxo group, opening new avenues for exploring chemical space and achieving novel target selectivity.
Section 1: Foundational Principles and Development Strategy
The Core Scaffold: Understanding Structure-Activity Relationships (SAR)
The development of potent inhibitors from the quinolone scaffold is critically dependent on understanding its SAR. While the 4-oxo-3-carboxylic acid group is traditionally considered essential, our starting scaffold's 4-amino group provides a unique bioisosteric replacement and a point for synthetic elaboration. Key positions for modification on the quinolone ring have been extensively studied:[7][13][14]
-
N-1 Position: Substituents here, such as cyclopropyl or substituted phenyl groups, directly influence enzyme binding and can significantly impact potency.[14][15]
-
C-7 Position: This is the most common site for modification. Introducing various cyclic amines (e.g., piperazine, pyrrolidine) at this position modulates the compound's spectrum of activity, potency, and pharmacokinetic properties.[7][15]
-
C-5 and C-8 Positions: Substituents at these positions can affect the planarity of the ring system and influence target specificity.[7][14] The C-8 fluorine in our starting scaffold is a beneficial feature for potent activity.[7]
The strategic rationale is to use 4-Amino-6,8-difluoroquinoline-3-carboxylic acid as a fixed core and systematically synthesize a library of derivatives by introducing diverse chemical moieties, primarily at the N-1 and C-7 positions, to explore interactions with the target enzyme's binding pocket.
A Validated Workflow for Inhibitor Discovery
A structured, multi-step process is essential for efficiently progressing from a starting scaffold to a validated lead compound. This workflow ensures that resources are focused on the most promising candidates at each stage.
Section 2: Detailed Application Protocols
These protocols provide a generalized framework adaptable to a wide range of enzyme targets. The key to success is the careful optimization of assay conditions for the specific enzyme of interest.
Protocol 1: High-Throughput Primary Screening Assay
Objective: To rapidly screen a library of synthesized quinoline derivatives to identify "hits" that inhibit the target enzyme's activity by a significant threshold (typically ≥50%) at a single, fixed concentration.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Test compounds (dissolved in DMSO, typically 10 mM stock)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96- or 384-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Methodology:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in assay buffer. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[16]
-
Compound Plating: Add 1 µL of each test compound stock solution (at a single concentration, e.g., 10 µM final) and controls to the appropriate wells of the microplate.
-
Test Wells: Test compound.
-
Negative Control (100% Activity): 1 µL of DMSO.
-
Positive Control (0% Activity): 1 µL of a known inhibitor at a concentration that gives >90% inhibition.
-
-
Enzyme Addition: Add the enzyme solution to all wells except a "no-enzyme" blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[17]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) over time (kinetic read) or after a fixed endpoint when the negative control reaction is still in the linear phase.[18]
-
Data Analysis: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
Protocol 2: IC₅₀ Value Determination
Objective: To determine the concentration of a "hit" compound required to inhibit 50% of the enzyme's activity (IC₅₀), a key measure of inhibitor potency.
Methodology:
-
Serial Dilution: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the hit compound in DMSO. A typical starting concentration might be 100 µM.[19]
-
Assay Performance: Perform the enzyme activity assay as described in Protocol 1, but instead of a single concentration, use the full dilution series for the test compound.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration of the inhibitor.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve to a four-parameter logistic equation (or sigmoidal dose-response model) to determine the IC₅₀ value.[16][20]
-
Protocol 3: Determining the Mechanism of Action (MoA)
Objective: To elucidate how the inhibitor affects the enzyme's kinetics, specifically to determine if it is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.[21][22]
Methodology:
-
Experimental Design: This experiment requires varying the concentrations of both the substrate and the inhibitor in a matrix format.
-
Select several fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, perform the enzyme assay across a wide range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).
-
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis and Visualization:
Section 3: Data Presentation and Interpretation
Potency and SAR Analysis
Organizing IC₅₀ data in a tabular format is crucial for elucidating the structure-activity relationship. By comparing the potency of derivatives with systematic changes at specific positions, researchers can identify which chemical features are favorable or detrimental to activity.
Table 1: Hypothetical SAR Data for a Library of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid Derivatives
| Compound ID | N-1 Substituent | C-7 Substituent | Target Enzyme IC₅₀ (nM) |
| Scaffold | H | H | >10,000 |
| DERIV-01 | Cyclopropyl | H | 8,500 |
| DERIV-02 | H | Piperazinyl | 4,200 |
| DERIV-03 | Cyclopropyl | Piperazinyl | 150 |
| DERIV-04 | Cyclopropyl | 4-Methylpiperazinyl | 95 |
| DERIV-05 | 2,4-Difluorophenyl | 4-Methylpiperazinyl | 25 |
From this hypothetical data, one can infer that substitutions at both N-1 and C-7 are crucial for potency. Furthermore, a 2,4-difluorophenyl group at N-1 is superior to a cyclopropyl group, providing a clear direction for the next round of synthesis in lead optimization.
Interpreting Kinetic Data
The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism based on its effect on the kinetic parameters Vₘₐₓ (maximum velocity) and Kₘ (substrate concentration at half-maximal velocity).
Table 2: Expected Effects of Inhibitors on Kinetic Parameters
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant (off-axes). |
Understanding the mechanism of action is vital; for instance, a competitive inhibitor's efficacy can be overcome by high concentrations of the natural substrate in a physiological environment, whereas a non-competitive inhibitor's efficacy is independent of substrate concentration.[21][23] This has profound implications for a drug's potential therapeutic success.
Conclusion
The 4-Amino-6,8-difluoroquinoline-3-carboxylic acid scaffold represents a promising and versatile starting point for the development of novel enzyme inhibitors. Its chemical tractability, combined with the deep historical knowledge of quinolone SAR, provides a robust platform for modern drug discovery. By employing the systematic workflow and detailed protocols outlined in this guide—from high-throughput screening and potency determination to in-depth mechanism of action studies—researchers can efficiently navigate the path from an initial chemical idea to a validated lead compound with significant therapeutic potential.
References
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22. [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Quinolone antimicrobial agents: structure-activity relationships. PubMed. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. PMC. [Link]
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Rusu, A., et al. (2021). Mechanism of action of fluoroquinolones. ResearchGate. [Link]
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
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Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. PubMed. [Link]
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Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]
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Zhang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]
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Research and Reviews. (2014). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Open Access Journals. [Link]
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Zhang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Evans, B. E., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
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Schentag, J. J., & Domagala, J. M. (1985). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]
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Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
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Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]
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Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]
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Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
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Wikipedia. Enzyme kinetics. Wikipedia. [Link]
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Silverman, R. B., & Holladay, M. W. (2014). Enzyme Inhibition. Enzymatic Reaction Mechanisms. [Link]
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IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]
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Wikipedia. Enzyme inhibitor. Wikipedia. [Link]
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Artico, M., et al. (2010). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]
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Locuson, C. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
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El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Ferreira, M., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Brana, M. F., et al. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed. [Link]
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Lee, J., et al. (2020). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]
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Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. [Link]
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Application Notes and Protocols for 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer.[1][2] This document provides a comprehensive guide for researchers investigating the anticancer properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and related quinoline-3-carboxylic acid derivatives. While specific biological data for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is limited in publicly available literature, this guide synthesizes current knowledge on analogous compounds to provide a framework for its evaluation. We will delve into the potential mechanisms of action, provide detailed protocols for in vitro evaluation, and discuss strategies for target identification and validation, thereby offering a roadmap for advancing novel quinoline-based compounds in the oncology drug discovery pipeline.
Introduction: The Quinoline Moiety in Oncology
Quinoline, a heterocyclic aromatic compound, and its derivatives have long been a focal point of cancer research due to their diverse biological activities.[1][2] Several quinoline-based drugs have successfully transitioned into clinical use, targeting a range of cancers such as breast, prostate, colon, and liver cancers.[1] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system enable specific interactions with a multitude of biological targets, including kinases and metabolic enzymes.[3][4][5] The compound 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (CAS No: 1215995-19-9, Formula: C10H6F2N2O2) represents a promising, yet underexplored, member of this class.[6] Its structural features, including the amino and carboxylic acid groups, along with the fluorine substitutions, suggest potential for unique biological activities.
Potential Mechanisms of Action in Cancer
Based on extensive research into quinoline derivatives, several potential mechanisms of action for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in cancer can be hypothesized. Understanding these potential pathways is crucial for designing relevant experimental investigations.
Kinase Inhibition
A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer. For instance, derivatives of the structurally related quinazoline-4-carboxylic acid have been identified as potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis.[7][8] Inhibition of such kinases can lead to cell cycle arrest and apoptosis.[7][8] The fluorine atoms on the 4-Amino-6,8-difluoroquinoline-3-carboxylic acid backbone could enhance its binding affinity to the ATP-binding pocket of various kinases.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a quinoline derivative.
DNA Intercalation and Damage
The planar aromatic structure of the quinoline ring is well-suited for intercalation into the minor groove of DNA.[4][5] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis. Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that they can bind to the A/T minor groove region of a B-DNA duplex.[4][5] The amino group at the 4-position of the title compound could further stabilize this interaction through hydrogen bonding.
Modulation of Cancer Metabolism
Emerging evidence suggests that some quinoline derivatives can modulate the metabolic reprogramming that is a hallmark of cancer. For example, certain quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in aerobic glycolysis.[3] By targeting cancer-specific metabolic pathways, these compounds can selectively induce cancer cell death while sparing normal cells.
Experimental Protocols
The following protocols provide a starting point for evaluating the anticancer potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and its analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed.
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[9]
Apoptosis Assay
Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapies. The induction of apoptosis can be assessed using methods such as Annexin V/PI staining followed by flow cytometry or by observing morphological changes like chromatin condensation using DAPI staining.[9]
Target Identification and Validation
Identifying the specific molecular target(s) of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a critical step in its development as a therapeutic agent.
Strategies for Target Identification:
-
In Silico Screening: Computational methods such as inverse virtual screening can be used to predict potential protein targets based on the compound's structure.[11]
-
Kinase Profiling: The compound can be screened against a panel of known kinases to identify potential inhibitory activity.[7][8]
-
Affinity-based Proteomics: Techniques like affinity chromatography using the compound as a bait can help isolate its binding partners from cell lysates.
Once a potential target is identified, its role in the compound's anticancer activity must be validated through techniques such as:
-
Enzymatic Assays: Directly measuring the inhibitory effect of the compound on the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): Assessing target engagement in intact cells.
-
Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to deplete the target protein and observing if this affects the cells' sensitivity to the compound.
Data Presentation
Systematic documentation and presentation of experimental data are crucial for comparative analysis.
Table 1: Hypothetical IC50 Values for 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | TBD |
| HCT-116 | Colon | TBD |
| A549 | Lung | TBD |
| K562 | Leukemia | TBD |
TBD: To be determined through experimentation.
Conclusion
4-Amino-6,8-difluoroquinoline-3-carboxylic acid belongs to a class of compounds with demonstrated potential in cancer research. While its specific anticancer activity and mechanism of action remain to be elucidated, the protocols and strategies outlined in this guide provide a robust framework for its investigation. By systematically evaluating its cytotoxicity, effects on cell cycle and apoptosis, and by identifying its molecular targets, researchers can contribute to the development of novel and effective quinoline-based cancer therapies.
References
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Al-Ostoot, F.H., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4967. Available from: [Link]
-
Anouar, E.H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 89, 103020. Available from: [Link]
-
El-Sayed, N.N.E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7552. Available from: [Link]
-
Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1404-1413. Available from: [Link]
-
Dexter, D.L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Available from: [Link]
-
Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. Available from: [Link]
-
Kumar, A., et al. (2023). Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine. Amino Acids, 55(11), 1431-1440. Available from: [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2535. Available from: [Link]
-
Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1414-1422. Available from: [Link]
-
Kim, J., et al. (2020). Amino acids in cancer. Experimental & Molecular Medicine, 52(8), 1-14. Available from: [Link]
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El-Damasy, D.A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available from: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2021). Bioorganic & Medicinal Chemistry, 48, 116417. Available from: [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-748. Available from: [Link]
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Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2020). International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 348-354. Available from: [Link]
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Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1858-1869. Available from: [Link]
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Olegário, J.C.C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 1-14. Available from: [Link]
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Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1414-1422. Available from: [Link]
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El-Sayed, N.N.E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7552. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry, 64(24), 18076-18094. Available from: [Link]
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synthesis of peptide conjugates with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of Peptide Conjugates with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
Fluorescently labeled peptides are indispensable tools in biomedical research, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1] This application note provides a comprehensive guide for the synthesis, purification, and characterization of peptide conjugates with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a fluorescent quinolone derivative. We detail a robust protocol centered on Fmoc/tBu solid-phase peptide synthesis (SPPS) and subsequent on-resin conjugation. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to create novel fluorescent probes for applications ranging from cellular imaging to binding assays.
Introduction: The Significance of Quinolone-Peptide Conjugates
The covalent attachment of a fluorophore to a peptide sequence can dramatically influence the biological properties of the resulting conjugate.[2] The choice of fluorophore is therefore critical. 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a promising scaffold for creating novel peptide-based tools. Its rigid, heterocyclic structure is the basis of a fluorophore system, while the carboxylic acid and amino functionalities provide handles for conjugation and further modification. Fluoroquinolone derivatives are well-documented for their unique photophysical properties and their relative stability in biological milieu.
By conjugating this quinolone derivative to a peptide, researchers can harness the specificity of the peptide's sequence to direct the fluorophore to a specific biological target, such as a receptor or enzyme. Such conjugates are pivotal for:
-
Cellular Imaging: Visualizing the localization and trafficking of peptides within cells.[3]
-
Receptor Binding Assays: Quantifying the interaction between a peptide and its target receptor.
-
Enzyme Activity Assays: Designing fluorogenic substrates that signal the activity of proteases or other enzymes.
This guide provides the chemical rationale and step-by-step protocols for achieving a successful conjugation.
The Chemistry of Amide Bond Formation
The core of the conjugation strategy is the formation of a stable amide bond between the 3-carboxylic acid group of the quinolone and a primary amine on the peptide. This amine is typically the N-terminal α-amine or the ε-amine of a lysine (Lys) side chain.[4] Direct reaction between a carboxylic acid and an amine is inefficient and requires activation of the carboxyl group. This is achieved using specialized peptide coupling reagents .
The Role of Coupling Reagents
Peptide coupling reagents are essential for facilitating amide bond formation by converting the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the peptide's amine group.[5][6] There are two primary classes of coupling reagents used in modern peptide synthesis.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine, minimizing racemization and preventing dehydration of asparagine and glutamine side chains.[8]
-
Onium Salts (Uronium/Phosphonium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid.[8] They incorporate the HOBt or HOAt moiety within their structure, allowing for a one-pot activation and coupling step that is particularly effective for sterically hindered amino acids or challenging sequences.[9]
The choice of reagent depends on the complexity of the peptide and the potential for side reactions. For this protocol, we will focus on the use of HBTU, a widely used and highly effective onium salt.
General Coupling Mechanism
The activation and coupling process follows a well-defined pathway. The base (typically Diisopropylethylamine, DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbon of the coupling reagent (e.g., HBTU). This forms the HOBt-active ester, a key intermediate. The primary amine of the peptide then attacks the carbonyl carbon of this active ester, forming a tetrahedral intermediate that collapses to yield the desired amide bond and release HOBt.
Figure 1: General mechanism for amide bond formation using HBTU.
Experimental Workflow and Protocols
The overall process begins with the assembly of the desired peptide on a solid support, followed by the on-resin conjugation of the quinoline fluorophore, and concludes with cleavage, purification, and characterization.
Figure 2: Overall experimental workflow for conjugate synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual synthesis using Fmoc/tBu chemistry.[1]
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU and HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH)
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue coupling for another hour or repeat the coupling step.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.
-
Protocol 2: On-Resin Conjugation of ADQC
This is the key step where the fluorophore is attached to the N-terminus of the synthesized peptide.
-
Materials:
-
Peptide-resin with a free N-terminal amine
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (ADQC)
-
HBTU, HOBt, DIPEA
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Ensure the final Fmoc group has been removed from the peptide-resin as per Protocol 1 (steps 2-3).
-
Activation of ADQC: In a clean vial, dissolve ADQC (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in a minimal amount of DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 5-10 minutes. The solution may change color.
-
Conjugation Reaction: Add the activated ADQC solution to the washed peptide-resin. Agitate the mixture at room temperature for 4-6 hours, or overnight for sterically hindered peptides. Protect the reaction from light.
-
Monitoring and Washing: Perform a Kaiser test. A negative result (yellow beads) indicates complete conjugation. Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum for several hours.
-
Protocol 3: Cleavage, Purification, and Characterization
This final phase releases the conjugate from the solid support and prepares it for use.
-
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)[10]
-
Mass spectrometer (LC-MS or MALDI-TOF)
-
-
Procedure:
-
Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide conjugate.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times. Dry the crude pellet under vacuum.
-
Purification: a. Dissolve the crude conjugate in a minimal amount of a water/ACN mixture. b. Purify using RP-HPLC. A typical gradient might be 5-65% Mobile Phase B over 30 minutes.[9] c. Monitor the elution at 214 nm (for the peptide backbone) and at the absorbance maximum of the quinolone moiety (determined empirically, typically in the UV-Vis range). d. Collect fractions corresponding to the major product peak.
-
Characterization: a. Analyze the purified fractions by LC-MS to confirm the molecular weight of the conjugate. b. Pool the pure fractions and assess final purity by analytical HPLC.
-
Lyophilization: Freeze the pure fractions and lyophilize to obtain a stable, fluffy powder.
-
Quantitative Data and Troubleshooting
| Parameter | Recommended Value | Rationale & Notes |
| Amino Acid Stoichiometry | 3-5 equivalents | Ensures the coupling reaction goes to completion. |
| Coupling Reagent Stoichiometry | 0.95 eq. relative to amino acid | Using slightly less prevents capping of the peptide by the reagent itself. |
| Base (DIPEA) Stoichiometry | 2 eq. per eq. of acid | Neutralizes the acid and the salt of the coupling reagent. |
| ADQC Stoichiometry | 2-3 equivalents | A slight excess is used to drive the final, often more difficult, conjugation to completion. |
| Typical Crude Yield | 60-85% | Highly dependent on peptide length and sequence. |
| Typical Purified Yield | 15-40% | Calculated from the initial resin loading. Losses occur during purification. |
| Purity Requirement | >95% by analytical HPLC | Standard for most biological assays. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; inefficient activation. | Double couple (repeat the coupling step); switch to a more potent coupling reagent like HATU. |
| Low Cleavage Yield | Insufficient cleavage time or volume. | Extend cleavage time to 4 hours; ensure sufficient cocktail volume to cover the resin. |
| Multiple Peaks in HPLC | Deletion sequences; side-product formation. | Optimize coupling times and washing steps; ensure high-quality reagents. |
| No Product Mass Detected | Failed conjugation or degradation. | Re-evaluate the activation and coupling steps for ADQC; check the stability of the peptide to the cleavage cocktail. |
Conclusion
The protocols detailed in this application note provide a robust and reproducible framework for the synthesis of high-purity peptide conjugates with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. By carefully controlling the coupling conditions and employing rigorous purification and characterization methods, researchers can confidently produce novel fluorescently labeled peptides. These conjugates serve as powerful tools for elucidating complex biological systems and advancing the frontiers of drug discovery and diagnostics.
References
-
Application Note: Site-Specific Fluorescence Labeling of Peptides using p-amino-D-phenylalanine. Benchchem.
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
-
Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores. Universitat de Barcelona, Dipòsit Digital.
-
Fluorescence Labeled Peptide Synthesis. CD Formulation.
-
Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer. PubMed.
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. National Institutes of Health (PMC).
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. National Institutes of Health (PMC).
-
Peptide-Antibody Conjugation Service. GenScript.
-
Peptide-Conjugated Nano Delivery Systems for Therapy and Diagnosis of Cancer. MDPI.
-
Synthesis of peptide bioconjugates. PubMed.
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid. Echemi.
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
-
Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. National Institutes of Health (PMC).
-
Coupling Reagents. Aapptec Peptides.
-
Novabiochem® Coupling reagents. Merck Millipore.
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
-
Precision Peptide Synthesis: Full-Line Reagents for R&D to Production. J&K Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. jk-sci.com [jk-sci.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, enhance yield, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in this multi-step synthesis is a common challenge. The synthesis can be broken down into four critical stages, each with potential pitfalls. The most yield-defining step is typically the high-temperature thermal cyclization required to form the quinolone core.
The General Synthetic Pathway:
-
Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: High-temperature ring closure to form the 6,8-difluoro-4-hydroxyquinoline-3-carboxylate core. This is the most common application of the Gould-Jacobs reaction.[1][2]
-
Halogenation & Amination: Conversion of the 4-hydroxy group to a 4-chloro intermediate, followed by nucleophilic substitution with ammonia.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
A thorough review of the thermal cyclization conditions (Step 2) is paramount, as product decomposition at elevated temperatures is a primary cause of yield loss.[3][4] Subsequently, inefficient intermediate purification and incomplete reactions in the chlorination/amination sequence can significantly diminish the final product quantity.
To visualize the entire process, refer to the workflow diagram below.
Caption: Overall synthetic workflow for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Q2: The initial condensation of 3,5-difluoroaniline and EMME (Step 1) is sluggish or incomplete. How can I drive this reaction to completion?
A2: This is a nucleophilic substitution on the ethoxy group of EMME by the aniline. While generally efficient, several factors can impede its progress.
-
Purity of Reactants: Ensure both 3,5-difluoroaniline and EMME are pure. Aniline derivatives can oxidize and darken on storage, and EMME can hydrolyze. Use freshly distilled or purified reagents if necessary.
-
Reaction Conditions:
-
Solvent-Free (Neat): Heating a neat mixture of the reactants is often effective and simplifies workup. Microwave irradiation (e.g., 170 °C for 7 minutes) can dramatically reduce reaction times compared to conventional heating.[5][6]
-
Solvent-Based: Refluxing in anhydrous ethanol is a common alternative.[5] The key is ensuring the solvent is truly anhydrous, as water can react with EMME.
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05 to 1.1 equivalents) of EMME can help drive the reaction to completion, especially if the aniline has minor impurities.
Q3: My thermal cyclization (Step 2) gives a low yield of the quinolone core, often with significant tar formation. What are the best strategies for optimization?
A3: This intramolecular cyclization is the most challenging step and requires careful optimization. High temperatures are necessary but can also cause product degradation.[7]
-
Cause of Low Yield: The primary issue is the harsh temperature (often >250 °C) required for the electrocyclic reaction.[3] This can lead to charring and the formation of polymeric side products.
-
Optimization Strategies:
-
High-Boiling Inert Solvents: Performing the cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A is standard practice.[4] The solvent helps to ensure even heat distribution and prevent localized overheating, which is a major cause of decomposition. The product often precipitates upon cooling, simplifying initial purification.
-
Precise Temperature Control: Do not overheat. The optimal temperature is a delicate balance between the rate of cyclization and the rate of degradation. A time-temperature study is highly recommended to find the sweet spot for your specific setup.[7]
-
Alternative Catalysts: For substrates that are sensitive to high temperatures, Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under significantly milder conditions (e.g., 80–100 °C), often leading to cleaner reactions and higher yields.[5]
-
Microwave Synthesis: Microwave-assisted heating can provide rapid and uniform heating to the target temperature, minimizing the time the material is exposed to harsh conditions and potentially reducing side product formation.[6][7]
-
The following decision tree can guide your troubleshooting process for this critical step.
Caption: Troubleshooting decision tree for the thermal cyclization step.
Table 1: Comparison of Cyclization Conditions
| Method | Temperature (°C) | Time | Typical Yield (%) | Notes | Reference |
| Conventional (Neat) | 250 - 300 | 10 - 30 min | 28 - 47 | Prone to charring and decomposition; pressure buildup. | [7] |
| Conventional (Solvent) | ~250 | 30 - 60 min | 60 - 80 | Diphenyl ether or mineral oil provides better heat control. | [4] |
| Microwave (Neat) | 250 - 300 | 5 - 15 min | ~47 | Rapid heating can reduce side products but requires optimization. | [7] |
| Eaton's Reagent | 80 - 100 | 2 h | 75 - 95 | Much milder conditions, suitable for sensitive substrates. | [5] |
Q4: The conversion of the 4-hydroxy group to the 4-amino group (Step 3) is inefficient. What are the critical parameters for the chlorination and amination steps?
A4: This two-part transformation requires careful execution.
-
Chlorination with POCl₃:
-
Anhydrous Conditions: Phosphorus oxychloride (POCl₃) is highly reactive with water. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent and formation of side products.
-
Excess Reagent: POCl₃ often serves as both the reagent and the solvent. A large excess is typically used.
-
Workup: The workup is critical. After removing excess POCl₃ under reduced pressure, the residue must be quenched by pouring it carefully onto crushed ice with vigorous stirring.[8] This is a highly exothermic process. The product is then precipitated by neutralizing the acidic solution with a base like aqueous ammonia.
-
-
Amination:
-
Reaction Vessel: The displacement of the 4-chloro group with ammonia often requires heating in a sealed pressure vessel to reach the necessary temperatures without boiling off the ammonia and solvent.[8]
-
Ammonia Source: The reaction can be performed by bubbling ammonia gas through a solution of the chloro-intermediate in an alcohol (e.g., ethanol or 2-propanol) or by using a concentrated solution of ammonia in the alcohol.
-
Temperature and Time: These parameters need to be optimized. Insufficient heating will lead to an incomplete reaction, while excessive heating can lead to side reactions. Monitor progress by TLC or LC-MS.
-
Q5: I'm observing product loss or decarboxylation during the final ester hydrolysis (Step 4). How can this be avoided?
A5: Saponification of the ethyl ester to the final carboxylic acid is generally straightforward, but quinoline carboxylic acids can be susceptible to decarboxylation under harsh conditions (e.g., strong acid and high heat).[9]
-
Recommended Conditions: Use standard basic hydrolysis conditions, such as refluxing with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic co-solvent (e.g., ethanol/water).
-
Monitoring: Follow the reaction by TLC or LC-MS to ensure the disappearance of the starting ester. Avoid unnecessarily long reaction times or excessively high temperatures once the reaction is complete.
-
Workup: After hydrolysis, cool the reaction mixture and carefully acidify with an acid like HCl to a pH where the carboxylic acid precipitates. The isoelectric point of your amphoteric molecule will determine the optimal pH for precipitation. Check the pH of the mother liquor to ensure you are not leaving a significant amount of product in solution.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Steps 1 & 2)
This protocol utilizes a high-boiling solvent for the cyclization step.[4]
-
Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv). Heat the mixture at 120-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure to obtain the crude diethyl ((3,5-difluoroanilino)methylidene)malonate intermediate, which can often be used directly in the next step.
-
Cyclization: To a separate flask containing a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of intermediate), heat the solvent to 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).
-
Slowly add the crude intermediate from Step 1 to the hot solvent. Caution: The addition may cause vigorous boiling of residual ethanol.
-
Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by TLC (if possible) or time.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and help dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
Protocol 2: Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid (Steps 3 & 4)
This protocol outlines the chlorination, amination, and final hydrolysis.[8]
-
Chlorination: In a fume hood, carefully add ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv). Heat the mixture at reflux for 2-4 hours.
-
Cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Carefully pour the oily residue onto a vigorously stirred slurry of crushed ice.
-
Neutralize the acidic solution with concentrated aqueous ammonia until the product precipitates completely.
-
Filter the solid, wash with cold water, and dry to yield ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.
-
Amination: Dissolve the chloro-intermediate in 2-propanol in a pressure vessel. Cool the solution and saturate it with ammonia gas, then seal the vessel.
-
Heat the mixture to 120-140 °C for 12-24 hours. Caution: Use appropriate safety shields for pressure reactions.
-
After cooling, vent the vessel and evaporate the solvent under reduced pressure. Purify the residue (ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate) by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the purified amino-ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture and evaporate the ethanol. Dilute with water and carefully acidify with 2N HCl until precipitation of the final product is maximized.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
References
- Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [URL: https://www.wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01265a088]
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5017]
- BenchChem. (2025). Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives. [URL: https://www.benchchem.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [URL: https://www.biotage.com/application-notes/an056-gould-jacobs-quinoline-forming-reaction]
- MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [URL: https://www.mdpi.com/1420-3049/21/11/1583]
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. [URL: https://www.benchchem.
- Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_8_23]
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [URL: https://www.vedantu.com/chemistry/quinoline]
- BenchChem. (2025). Optimizing Reaction Conditions for Quinolinone Synthesis. [URL: https://www.benchchem.com/optimizing-reaction-conditions-for-quinolinone-synthesis]
- National Center for Biotechnology Information. (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308479/]
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of 4-amino-6,8-difluoro-2-methylquinoline. [URL: https://www.benchchem.com/optimizing-reaction-conditions-for-the-synthesis-of-4-amino-6-8-difluoro-2-methylquinoline]
- Wikipedia. (n.d.). Quinoline. [URL: https://en.wikipedia.org/wiki/Quinoline]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2022/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
- SlideShare. (n.d.). Preparation and Properties of Quinoline. [URL: https://www.slideshare.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754407/]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ablelab.eu [ablelab.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (CAS: 1215995-19-9). This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the compound's behavior.
Understanding the Core Issue: The Amphoteric Nature of the Molecule
The primary challenge in handling 4-Amino-6,8-difluoroquinoline-3-carboxylic acid stems from its molecular structure. It is an amphoteric compound, meaning it possesses both an acidic functional group (the carboxylic acid at position 3) and a basic functional group (the amino group at position 4). This dual nature dictates that its solubility in aqueous media is fundamentally dependent on pH.[1][2]
-
In Acidic Conditions (Low pH): The basic amino group becomes protonated, forming a positively charged cation (a salt) which is generally more soluble in water.
-
In Basic Conditions (High pH): The acidic carboxyl group becomes deprotonated, forming a negatively charged anion (a salt) which is also more soluble in water.
-
Near the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion, where both the positive and negative charges are present. In this state, the molecule has minimal aqueous solubility, often leading to precipitation.[2][3]
This "U-shaped" solubility profile is the key to troubleshooting most issues.
Caption: pH-dependent ionic states and their effect on solubility.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My compound won't dissolve in water or neutral buffers like PBS (pH 7.4). What am I doing wrong?
A1: This is the expected behavior and not an indication of a faulty compound. At neutral pH, the molecule is near its isoelectric point, leading to minimal aqueous solubility.[1][4] Direct dissolution in neutral buffers will almost certainly fail or result in a very low concentration slurry.
Solution: You must adjust the pH of the aqueous medium to either acidic or basic conditions to achieve dissolution.
-
For Acidic Dissolution: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension until the compound dissolves.
-
For Basic Dissolution: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves.
Q2: I prepared a 10 mM stock in DMSO and it dissolved perfectly. But when I diluted it into my cell culture media (or PBS), it immediately precipitated. Why did this happen?
A2: This is the most common solubility issue encountered. The cause is a rapid shift in the solution's properties upon dilution. Your DMSO stock is a non-aqueous, unbuffered environment where the compound is readily soluble.[5][6] When you introduce this small volume of DMSO stock into a large volume of a buffered aqueous solution (like PBS at pH 7.4), two things happen:
-
Solvent Change: The compound is transferred from a favorable organic solvent (DMSO) to a poor aqueous solvent.
-
pH Shock: The aqueous buffer forces the pH of the local environment around the compound molecules to ~7.4, which is near its pI. This causes the compound to crash out of solution.[7]
Solution: Avoid diluting a concentrated DMSO stock directly into a neutral buffer. Instead, use a stepwise pH-modification approach.
Recommended Protocol:
-
Start with the final volume of aqueous buffer you need.
-
While stirring, slowly add your DMSO stock solution. A cloudy suspension will likely form.
-
Adjust the pH of the entire solution by adding 0.1 M HCl or 0.1 M NaOH dropwise until the solution becomes clear.
-
Crucially, re-verify the final pH of your solution and adjust it back to your desired experimental pH if necessary, ensuring it does not cause re-precipitation. You may need to accept a final working pH that is slightly acidic or basic to maintain solubility.
Q3: How can I prepare a stable, high-concentration stock solution?
A3: For long-term storage and experimental convenience, preparing a stock solution in a suitable organic solvent is highly recommended.
| Solvent | Recommendation & Rationale |
| DMSO | Primary Recommendation. Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including fluoroquinolones.[5][6] It is suitable for preparing stocks up to 20-30 mg/mL for related compounds.[5] |
| DMF | Alternative. Dimethylformamide can also be used and has similar solvent properties to DMSO for this class of compounds.[8] |
| Aqueous (pH-adjusted) | Not recommended for stock. While possible to dissolve in acidic or basic water, these solutions are less stable long-term and are prone to pH shifts (e.g., from CO₂ absorption from the air), which can cause precipitation. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (MW: 224.16 g/mol ) in a sterile vial.[9]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Facilitate Dissolution: Vortex the vial vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Verify Clarity: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Q4: My experiment is sensitive to pH. How can I find a suitable pH to work with?
A4: You must perform a "pH scouting" experiment to determine the optimal pH range that balances compound solubility with the constraints of your assay.
Protocol 2: pH Scouting for Optimal Solubility
-
Prepare several small-volume aliquots of your intended aqueous buffer (e.g., 1 mL each).
-
Add the same amount of the compound (as powder or from a DMSO stock) to each aliquot to achieve your final desired concentration.
-
Adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9, 10) using dilute HCl and NaOH.
-
Observe and record the pH at which the compound fully dissolves and remains in solution after a set period (e.g., 1 hour) at room temperature.
-
This will give you an empirical working range. Always choose a pH that is at least 1-1.5 units away from the point of precipitation to ensure stability.[7]
Troubleshooting Workflow
If you observe precipitation at any stage of your experiment, follow this logical workflow to diagnose and solve the issue.
Caption: Logical workflow for troubleshooting precipitation.
References
-
Al-Hiari, Y. M., et al. (2015). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 6(9), 3786-3793. Retrieved from [Link]
-
Sheng, W., et al. (2013). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Agricultural and Food Chemistry, 61(4), 952-959. Retrieved from [Link]
-
Huet, A. C., et al. (2006). Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for the Detection of Fluoroquinolone Residues in Shrimp. Journal of Agricultural and Food Chemistry, 54(8), 2822-2827. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]
-
Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1014. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 218-223. Retrieved from [Link]
-
Al-Trawneh, A. Z., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1638. Retrieved from [Link]
-
Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7041-7047. Retrieved from [Link]
-
ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
-
Avdeef, A., et al. (1993). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 10(2), 209-217. Retrieved from [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChem. (n.d.). 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Welcome to the technical support center for the derivatization of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful derivatization of this challenging substrate.
Introduction
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its unique electronic properties—specifically the electron-deficient nature of the quinoline ring and the amino group—can make derivatization reactions, such as amide bond formation and esterification, sluggish and low-yielding.[1][2] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to form an amide bond between 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and an amine, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in amide coupling with this substrate are common and typically stem from two primary factors: the reduced nucleophilicity of the 4-amino group and the decreased reactivity of the carboxylic acid.[1] The fluorine atoms on the quinoline ring are strongly electron-withdrawing, which deactivates the aromatic system and reduces the basicity and nucleophilicity of the aniline-like amino group.[2]
Causality and Optimization Strategy:
-
Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid.[3]
-
Solution: Employ a more robust activation strategy. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) is a good starting point.[1] For particularly challenging couplings, consider using uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known to be highly efficient for difficult couplings.[4][5]
-
-
Poor Nucleophilicity of the Amine Partner: If you are reacting the carboxylic acid of the quinoline with an external amine, the issue might be the amine's reactivity.
-
Solution: Ensure your amine is not protonated. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to scavenge the acid formed during the reaction and maintain the amine in its free, nucleophilic state.[3]
-
-
Suboptimal Reaction Conditions: Solvent and temperature play a critical role.
-
Solution: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3][6] These solvents are effective at dissolving the reactants and facilitating the reaction. In some cases, gentle heating (40-50 °C) can help drive the reaction to completion, especially with sterically hindered or electronically deactivated coupling partners.
-
Troubleshooting Workflow for Low Amide Yield:
Caption: Troubleshooting Decision Tree for Low Amide Yield.
Issue 2: Side Product Formation
Question: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize them?
Answer:
A common side product in carbodiimide-mediated reactions is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
Causality and Optimization Strategy:
-
Minimizing N-acylurea Formation: The addition of HOBt or OxymaPure® is effective at trapping the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts more cleanly with the amine.[7]
-
Controlling Reaction Temperature: Running the reaction at 0 °C during the initial activation step can suppress the formation of side products.[6] After the addition of the amine, the reaction can be allowed to slowly warm to room temperature.
Issue 3: Difficulty in Achieving Esterification
Question: I am trying to esterify the carboxylic acid of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, but the reaction is not proceeding. What conditions should I use?
Answer:
Esterification of this substrate can be challenging due to the electronically deactivated carboxylic acid.
Causality and Optimization Strategy:
-
Steglich Esterification: This is a highly effective method for esterifying sterically hindered or electronically deactivated carboxylic acids.[6] It employs dicyclohexylcarbodiimide (DCC) or EDC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][8] DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[1]
-
Conversion to Acid Chloride: A more forceful method involves converting the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acid chloride is highly reactive and will readily react with an alcohol to form the ester. This should be performed in an inert solvent like DCM or toluene, often with a catalytic amount of DMF when using oxalyl chloride.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for forming amides with this quinoline derivative?
For a balance of reactivity and cost-effectiveness, a combination of EDC and HOBt in DMF is a reliable starting point.[1] If this fails to provide a satisfactory yield, moving to HATU with DIPEA is a recommended next step.[11]
Q2: What is the optimal stoichiometry of reagents for amide coupling?
A common starting point is:
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid: 1.0 equivalent
-
Amine: 1.1-1.2 equivalents
-
Coupling Reagent (e.g., HATU): 1.1 equivalents
-
Base (e.g., DIPEA): 2.0-3.0 equivalents
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| Coupling Reagent | 1.1 - 1.2 | Activates carboxylic acid |
| Non-nucleophilic Base | 2.0 - 3.0 | Maintains neutral pH, prevents amine protonation |
Q3: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods.[3] LC-MS is particularly useful as it provides confirmation of the product's mass.
Q4: Are there any specific purification strategies for these derivatives?
Standard column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often successful. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.
Q5: Can I derivatize the amino group instead of the carboxylic acid?
Yes, the 4-amino group can be acylated. In this case, you would react 4-Amino-6,8-difluoroquinoline-3-carboxylic acid with an activated carboxylic acid (e.g., an acid chloride or an active ester) in the presence of a base to neutralize the generated acid.
Optimized Protocols
Protocol 1: General Amide Bond Formation using HATU
This protocol is recommended for challenging amide couplings involving 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To a solution of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Activation: In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction: Add the HATU solution dropwise to the mixture of the carboxylic acid, amine, and base at 0 °C.
-
Incubation: Allow the reaction to stir at room temperature and monitor its progress by LC-MS.[3] Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Steglich Esterification
This protocol is suitable for the esterification of the carboxylic acid functionality.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[6]
-
Reaction: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.
-
Incubation: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the urea byproduct. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Reaction Workflow for Steglich Esterification:
Caption: Workflow for Steglich Esterification.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
preventing degradation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in solution
Welcome to the technical support center for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds. A key structural feature of many fluoroquinolones is a fluorine atom at the C6 position, which enhances their potency.[1] The stability of these molecules in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be triggered by several factors, including light, pH, temperature, and the solvent used. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here are some common questions we receive about the stability of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in solution.
Q1: Why has my solution of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid changed color (e.g., turned yellow)?
A change in color is often an indicator of chemical degradation. For fluoroquinolones, this is frequently due to photodegradation. These compounds are known to be sensitive to light, including both UV and ambient room light.[2] Exposure can lead to the formation of various photoproducts, which may be colored.[2] To prevent this, it is crucial to protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.[2]
Q2: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?
The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. The primary culprits for fluoroquinolone degradation are:
-
Photodegradation: As mentioned, light exposure is a major cause of degradation. The main photochemical reactions include decarboxylation, hydroxylated defluorination, and dealkylation of substituents.[3]
-
pH-mediated Hydrolysis: Both acidic and alkaline conditions can promote the degradation of fluoroquinolones.[4] The optimal pH for stability is typically in the neutral to slightly acidic range, but this can be compound-specific.
-
Oxidation: Although generally less common under standard laboratory conditions, oxidative degradation can occur, especially in the presence of reactive oxygen species.
To identify the source of the degradation, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, and oxidizing agents) to understand its degradation profile.[5][6]
Q3: What is the optimal pH for storing my solution?
The solubility and stability of quinolone compounds are highly dependent on pH.[7] Fluoroquinolones are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amino group) functionalities. The pH of the solution will affect the ionization state of these groups, which in turn influences solubility and stability. For many fluoroquinolones, precipitation can occur at or above a pH of around 5.5.[8]
While the optimal pH for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is not explicitly documented in the provided search results, a general recommendation for fluoroquinolones is to maintain the pH in a slightly acidic to neutral range (e.g., pH 5-7). However, the ideal pH should be determined empirically for your specific application and concentration. It's important to note that acidic pH can impair the antimicrobial activity of some fluoroquinolones.[9]
Q4: Which solvent should I use to dissolve 4-Amino-6,8-difluoroquinoline-3-carboxylic acid?
The choice of solvent is critical for both solubility and stability. Quinolone derivatives generally exhibit low solubility in water but are more soluble in alcohols.[10] For many applications, a co-solvent system (e.g., water with a small amount of DMSO, ethanol, or methanol) may be necessary to achieve the desired concentration. When using organic solvents, it is important to consider their potential for reactivity with the compound. Always use high-purity, anhydrous solvents when possible to minimize water-mediated hydrolysis.
Troubleshooting Guide
If you suspect that your 4-Amino-6,8-difluoroquinoline-3-carboxylic acid solution is degrading, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Initial Assessment
-
Visual Inspection: Note any changes in color or the appearance of precipitates.
-
Analytical Check: Re-run your standard analytical test (e.g., HPLC, LC-MS) to confirm the presence of degradation products and a decrease in the parent compound's concentration.
Step 2: Identify the Root Cause
Use the following flowchart to systematically investigate the potential cause of degradation.
Caption: Troubleshooting workflow for degradation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Step 3: Corrective and Preventive Actions
Based on the identified root cause, implement the following actions:
| Identified Cause | Corrective and Preventive Actions |
| Photodegradation | - Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. - Prepare fresh solutions under subdued lighting. - For long-term storage, store in the dark. |
| pH-Mediated Hydrolysis | - Measure the pH of your current solution. - Prepare a fresh solution and adjust the pH to a neutral or slightly acidic range using a suitable buffer system. - Perform a simple stability study (see protocol below) to determine the optimal pH range for your specific concentration and solvent system. |
| Solvent Incompatibility | - Discard the current solution. - Prepare a new solution using a high-purity, anhydrous solvent. - If solubility is an issue, consider alternative co-solvents and assess their impact on stability. |
| Thermal Degradation | - Store stock solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). - Aliquot solutions to avoid repeated freeze-thaw cycles. |
Key Degradation Pathways
Understanding the potential degradation pathways of fluoroquinolones can aid in troubleshooting and developing stable formulations.
Caption: Major degradation pathways for fluoroquinolones.
Experimental Protocol: Rapid Stability Assessment
This protocol outlines a simple experiment to determine the short-term stability of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid under different conditions.
Objective:
To assess the stability of a solution of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid under various pH and light conditions over a 24-hour period.
Materials:
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid
-
Chosen solvent system (e.g., Water:Acetonitrile 90:10)
-
Buffers (e.g., pH 4, pH 7, pH 9)
-
Clear and amber HPLC vials
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in your chosen solvent system at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Create three sets of solutions by diluting the stock solution with the pH 4, pH 7, and pH 9 buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
For each pH condition, prepare two vials: one clear and one amber.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each solution into the HPLC/LC-MS to determine the initial concentration and purity. This will serve as your baseline.
-
Incubation:
-
Place the clear vials under ambient laboratory light on a benchtop.
-
Place the amber vials in a dark location (e.g., a drawer).
-
Maintain all vials at a constant temperature (e.g., room temperature).
-
-
Time Point Analysis (e.g., T=24h): After 24 hours, analyze an aliquot from each vial by HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining for each condition relative to the T=0 measurement.
-
Compare the results for the clear vs. amber vials to assess photostability.
-
Compare the results across the different pH values to determine the optimal pH for stability.
-
Data Summary Table:
| Condition | % Parent Compound Remaining (T=24h) | Observations (e.g., color change) |
| pH 4 (Clear Vial) | ||
| pH 4 (Amber Vial) | ||
| pH 7 (Clear Vial) | ||
| pH 7 (Amber Vial) | ||
| pH 9 (Clear Vial) | ||
| pH 9 (Amber Vial) |
This rapid assessment will provide valuable insights into the stability of your compound and help you establish appropriate handling and storage procedures.
References
-
Gracia-Granda, S., et al. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research, 46(17), 5575-5582. Available at: [Link]
-
Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21, 899–912. Available at: [Link]
-
Jia, A., et al. (2016). Main transformation pathways for photodegradation of fluoroquinolones in pure water. ResearchGate. Available at: [Link]
-
Kralj, M. B., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. Available at: [Link]
-
Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Available at: [Link]
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scilit. Available at: [Link]
-
Scite.ai. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
-
Geng, T. H., et al. (2013). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. ResearchGate. Available at: [Link]
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
-
Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(7), 3220-3225. Available at: [Link]
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]
-
Fàbrega, A., et al. (2021). Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. Antimicrobial Agents and Chemotherapy, 65(11), e00942-21. Available at: [Link]
-
De Bel, E., et al. (2014). Influence of pH on the Sonolysis of Ciprofloxacin: Biodegradability, Ecotoxicity and Antibiotic Activity of its Degradation Products. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1143. Available at: [Link]
-
Ross, D. L., & Riley, C. M. (1992). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International Journal of Pharmaceutics, 81(2-3), 245-251. Available at: [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. Available at: [Link]
-
Wetzstein, H. G., et al. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. AMB Express, 2(1), 2. Available at: [Link]
-
Håheim, K. S., et al. (2019). Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly acidic conditions in urine. ResearchGate. Available at: [Link]
-
Vasconcelos, T. G., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Popiotr, M., et al. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 65(10), 4875–4885. Available at: [Link]
-
Al-Akayleh, F., et al. (2023). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. Pharmaceutics, 15(10), 2411. Available at: [Link]
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Technical Support Center: Strategies to Reduce Cytotoxicity of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid and Related Quinolones
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering cytotoxicity with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. While data on this specific molecule is limited, it belongs to the fluoroquinolone class, for which cytotoxicity is a well-documented class effect. The principles and strategies outlined here are derived from extensive research on the quinolone scaffold and provide a robust framework for troubleshooting and mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxic potential of quinolone-based compounds.
Q: What are the primary mechanisms of cytotoxicity for fluoroquinolones?
A: Fluoroquinolone-induced cytotoxicity is multifactorial. While their antibacterial action stems from inhibiting bacterial DNA gyrase and topoisomerase IV, their toxicity in mammalian cells is often linked to off-target effects. The primary mechanisms include:
-
Inhibition of Eukaryotic Topoisomerase II: Similar to their bacterial targets, these compounds can interfere with mammalian topoisomerase II, which can lead to DNA damage and trigger apoptosis.[1]
-
Mitochondrial Dysfunction: A significant body of evidence points to mitochondrial toxicity as a key factor. Fluoroquinolones can impair mitochondrial DNA replication, disrupt the respiratory chain, and increase the production of reactive oxygen species (ROS).[2][3]
-
Oxidative Stress: The disruption of mitochondrial function leads to an overproduction of ROS, creating a state of oxidative stress.[4][5][6] This excess of free radicals can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[2][6]
Q: How does the chemical structure of a quinolone, such as 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, influence its cytotoxicity?
A: The structure-activity relationship (SAR) for quinolone cytotoxicity is complex, with various substituents on the core scaffold playing a role.[1][7] For 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, the two fluorine atoms are particularly relevant. Studies on other fluoroquinolones have shown that a halogen at the R-8 position is associated with increased cytotoxicity.[1] The combination of substituents at positions N-1, C-5, C-7, and C-8 collectively determines the compound's overall toxicity profile.[1][8] Therefore, the presence of fluorine at C-6 and C-8 in your compound could be a contributing factor to observed cytotoxicity.
Q: My in vitro assay shows high cytotoxicity with this compound. Is this an unexpected result?
A: Given the structural features of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, particularly the C-8 fluorine, observing cytotoxicity is not entirely unexpected. Fluoroquinolones as a class are known to exhibit a range of cytotoxic effects on mammalian cells.[1][5] The severity can depend on the cell type, compound concentration, and duration of exposure. For example, tendon cells have shown particular sensitivity, which is linked to the known clinical side effect of tendinopathy.[4][5]
Q: What is the direct role of oxidative stress, and can it be modulated?
A: Oxidative stress is a central event in the toxicity pathway of many fluoroquinolones.[4][5][6] It acts as a downstream consequence of mitochondrial damage, leading to a cascade of cellular damage.[2] This presents a therapeutic opportunity: by reducing oxidative stress, it may be possible to alleviate the cytotoxic effects. Co-administration of antioxidants, such as N-acetylcysteine (NAC) or glutathione, has been explored as a strategy to mitigate this damage.[2]
Part 2: Troubleshooting Guides and Mitigation Protocols
This section provides actionable guidance for researchers facing specific experimental challenges related to cytotoxicity.
Issue 1: How to Confirm the Specific Mechanism of Cytotoxicity in My Cell Model?
Expert Analysis: Before attempting to reduce cytotoxicity, it's crucial to confirm the underlying mechanism in your specific experimental system. Is the cell death caused by exaggerated pharmacology or an unrelated off-target effect? Pinpointing the involvement of oxidative stress or mitochondrial dysfunction can guide your mitigation strategy.
Caption: Workflow for diagnosing and addressing compound-induced cytotoxicity.
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
Cells of interest, plated in a 96-well black, clear-bottom plate.
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid (test compound).
-
DCFDA dye (e.g., from Abcam, Thermo Fisher).
-
Positive control (e.g., 100 µM H₂O₂ or Pyocyanin).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
Procedure:
-
Cell Plating: Seed cells at an appropriate density to achieve ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Remove media and treat cells with various concentrations of the test compound for the desired time (e.g., 1, 6, 24 hours). Include vehicle control and positive control wells.
-
Dye Loading:
-
Remove treatment media and wash cells once with 100 µL of warm PBS.
-
Prepare a 20 µM working solution of DCFDA in PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Read the fluorescence on a plate reader at Ex/Em = 485/535 nm.
-
Analysis: Normalize the fluorescence of treated wells to the vehicle control. A significant increase indicates ROS production.
Issue 2: How can I design a less cytotoxic lead compound for drug development?
Expert Analysis: Reducing intrinsic cytotoxicity while preserving or enhancing desired activity is a cornerstone of lead optimization. This typically involves two main avenues: medicinal chemistry (structural modification) and pharmaceutical formulation.
The goal is to identify and modify the structural motifs responsible for toxicity. Based on extensive studies of the quinolone class, specific positions on the core are key modulators of cytotoxicity.[1][7][8]
Caption: Key positions on the quinolone scaffold influencing cytotoxicity.
Recommendations for Analogs of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid:
-
Modify C8 Position: Since a halogen at C8 is linked to higher toxicity, synthesizing an analog where the C8-Fluorine is replaced with Hydrogen or a Methoxy group is a primary strategy to investigate.[7]
-
Modify C7 Position: While your specific compound's C7 substituent isn't defined in the name, this position is a critical handle. Introducing bulkier or different heterocyclic groups at C7 can dramatically alter the toxicity profile, often for the better.[7]
Table 1: Summary of Quinolone Structure-Toxicity Relationships
| Position | Common Substituent | General Impact on Cytotoxicity | Reference |
|---|---|---|---|
| N-1 | Cyclopropyl, Ethyl | Cyclopropyl enhances antibacterial potency; less direct modulation of cytotoxicity compared to other positions. | [7][9] |
| C-6 | Fluorine | Greatly enhances antibacterial efficacy but can also increase genotoxicity. | [8] |
| C-7 | Piperazine, Pyrrolidine | Major determinant. Simple piperazines can increase CNS effects. Increasing steric bulk often reduces toxicity. | [1][7] |
| C-8 | Halogen (F, Cl) | Associated with increased cytotoxicity and phototoxicity. | [1][7] |
| C-8 | Methoxy (OCH₃) | Associated with reduced phototoxicity compared to halogen. |[7] |
If the intrinsic cytotoxicity of the molecule is acceptable but high concentrations cause issues (e.g., poor therapeutic window), formulation strategies can mitigate toxicity by altering the drug's pharmacokinetic profile.[10]
Key Concepts:
-
Pharmacokinetic Modulation: The goal is to reduce the maximum plasma concentration (Cmax), which is often linked to acute toxic effects, while maintaining the total drug exposure (Area Under the Curve, AUC). This can be achieved with controlled-release formulations.[10]
-
Targeted Delivery: Encapsulating the drug in a nanocarrier can help it accumulate preferentially at the target site (e.g., a tumor or infection site), reducing exposure to healthy tissues.[11]
Table 2: Overview of Formulation Strategies to Reduce Cytotoxicity
| Strategy | Mechanism of Action | Potential Advantages | Reference |
|---|---|---|---|
| Lipid-Based Nanoparticles (e.g., SLNs, Liposomes) | Encapsulates the drug, altering its biodistribution and release profile. Can reduce Cmax. | Reduced toxicity, potential for targeted delivery, improved solubility. | [11][12] |
| Polymeric Nanoparticles | Similar to lipid nanoparticles, offers controlled and sustained release. | High stability, tunable release kinetics, protection from chemical degradation. | [11] |
| Amorphous Solid Dispersions | Improves solubility and dissolution rate, which can lead to more predictable absorption and potentially lower Cmax variability. | Enhanced bioavailability for poorly soluble drugs. | [13][14] |
| Controlled-Release Formulations | Modifies the drug release rate from the dosage form (e.g., osmotic pumps, matrix tablets). | Flattens the plasma concentration curve, lowering Cmax and reducing peak-related toxicity. |[10] |
Objective: To determine if a nanoformulation (e.g., liposomal encapsulation) of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid reduces its cytotoxicity compared to the free drug solution.
Materials:
-
Free 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
-
Formulated version of the compound (e.g., in liposomes).
-
"Empty" formulation vehicle (liposomes without the drug) as a control.
-
Cell line of interest, plated in 96-well plates.
-
Cytotoxicity assay kit (e.g., MTT, Promega CellTox™).
Procedure:
-
Preparation: Prepare serial dilutions of the free drug, the formulated drug, and the empty vehicle. Ensure concentrations are equivalent based on the active pharmaceutical ingredient (API).
-
Cell Plating: Seed cells and incubate overnight to allow for attachment.
-
Treatment: Replace media with the prepared dilutions. Include wells with media only (no-cell control) and cells with vehicle only (100% viability control).
-
Incubation: Incubate for a clinically relevant duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot dose-response curves for the free drug and the formulated drug.
-
Calculate the IC₅₀ (concentration causing 50% inhibition of cell viability) for both.
-
Successful Mitigation: A significantly higher IC₅₀ for the formulated drug compared to the free drug indicates that the formulation has successfully reduced in vitro cytotoxicity. The empty vehicle should show minimal to no toxicity.
-
References
-
Ma, Y., et al. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs . Journal of Drug Targeting. [Link]
-
Epe, B., et al. (2015). In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress . Toxicological Sciences. [Link]
-
Gootz, T.D., et al. (1990). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity . Journal of Antimicrobial Chemotherapy. [Link]
-
Ezpeleta, L., et al. (2020). Oxidative stress antagonizes fluoroquinolone drug sensitivity via the SoxR-SUF Fe-S cluster homeostatic axis . PLoS Genetics. [Link]
-
Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress . Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kucierska, P., et al. (2021). Antioxidant therapy in the management of Fluoroquinolone-Associated Disability . International Journal of Molecular Sciences. [Link]
-
Talla, V. & Veerareddy, P. (2011). Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients . Journal of Young Pharmacists. [Link]
-
Sarıgül, A.G., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones . Investigational New Drugs. [Link]
-
Domagala, J.M. (1994). Structure—activity and structure—side-effect relationships for the quinolone antibacterials . Journal of Antimicrobial Chemotherapy. [Link]
-
Hagen, S.E., et al. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not . Current Medicinal Chemistry. [Link]
-
Pignatello, R., et al. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review . Current Drug Delivery. [Link]
-
Belete, M. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives . Journal of the Iranian Chemical Society. [Link]
-
Dutta, S., et al. (2018). Approaches to Reduce Toxicity of Anticancer Drug . Journal of Harmonized Research in Pharmacy. [Link]
-
Isidori, M., et al. (2005). Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test . Environmental Toxicology and Chemistry. [Link]
-
Sissi, C., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ . ACS Omega. [Link]
-
Gabriel, M.M., et al. (2020). Impact of fluoroquinolones and aminoglycosides on P. aeruginosa virulence factor production and cytotoxicity . Biochemical Journal. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]
-
Christ, W., et al. (1990). Quinolone toxicity: methods of assessment . Reviews of Infectious Diseases. [Link]
-
Kumar, S. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications . Purdue e-Pubs. [Link]
-
Al-Masoudi, N.A., et al. (2023). The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells . Molecular Diversity. [Link]
-
Williams, H.D., et al. (2013). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route . Current Pharmaceutical Design. [Link]
-
Hangas, A., et al. (2018). Ciprofloxacin impairs mitochondrial DNA replication initiation through inhibition of Topoisomerase 2 . Nucleic Acids Research. [Link]
-
Wolfson, J.S., & Hooper, D.C. (1991). Impact of chemical structure on quinolone potency, spectrum and side effects . Journal of Antimicrobial Chemotherapy. [Link]
-
Hrobárová, J., et al. (2019). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Toxicology in Vitro. [Link]
-
Msimang, A., & Tandlich, R. (2023). The structure-toxicity relationship of quinolones . Bioethics. [Link]
-
El-Sayed, N.N.E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties . Life. [Link]
-
Głowacka, I.E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline . Molecules. [Link]
Sources
- 1. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant therapy in the management of Fluoroquinolone - Associated Disability [archivesofmedicalscience.com]
- 3. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6,8-difluoroquinoline-3-carboxylic acid analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the knowledge and practical strategies to enhance the intracellular delivery of your molecules of interest.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid analogs.
Q1: Why do my 4-Amino-6,8-difluoroquinoline-3-carboxylic acid analogs exhibit low cell permeability?
A1: The poor cell permeability of these analogs often stems from the physicochemical properties imparted by the core structure. The primary contributor is the carboxylic acid group, which is typically ionized at physiological pH, leading to a negatively charged molecule with increased hydrophilicity and reduced ability to passively diffuse across the lipid bilayer of cell membranes.[1][2] Additionally, the overall polarity of the molecule can hinder its partitioning into the lipophilic cell membrane.
Q2: What is the role of the fluorine atoms in the permeability of these analogs?
A2: Fluorine substitution can have a complex and sometimes counterintuitive effect on membrane permeability. While often used to enhance metabolic stability and binding affinity, fluorination also increases the molecule's lipophilicity.[3][4][5] However, this increased lipophilicity doesn't always translate to better permeability, as other factors like molecular size, shape, and the presence of polar functional groups play a significant role.[4][6] In some cases, strategic fluorination can modulate the electronic properties of the molecule in a way that improves its interaction with the cell membrane.[5]
Q3: What are the primary strategies I should consider to improve the cell permeability of my compounds?
A3: There are three main strategies to consider:
-
Prodrug Approach: This involves chemically modifying the parent drug to create a more permeable derivative that, once inside the cell, is converted back to the active form.[7][8] For carboxylic acid-containing compounds, esterification is a common and effective strategy.[1][2]
-
Formulation-Based Approaches: Encapsulating the drug in a carrier system can facilitate its transport across the cell membrane. Lipid-based nanoparticles, such as liposomes, are a promising option for improving the bioavailability of poorly soluble and permeable drugs.[9][10][11][12][13]
-
Structural Modifications (SAR Exploration): Systematically altering the substituents on the quinolone core can help identify analogs with improved permeability profiles.[14][15][16][17][18]
Q4: How can I experimentally assess the cell permeability of my analogs?
A4: The most common in vitro methods for assessing cell permeability are cell-based assays using confluent monolayers of cells that mimic the intestinal barrier.[19][20][21][22][23] The two most widely used cell lines for this purpose are:
-
Caco-2 cells: Derived from human colon adenocarcinoma, these cells differentiate into a monolayer with many characteristics of the intestinal epithelium, including the expression of various transporters.[19][20][21]
-
MDCK cells: Madin-Darby canine kidney cells also form tight monolayers and are often used for permeability screening due to their faster growth rate compared to Caco-2 cells.[19][20][22]
These assays measure the rate of transport of a compound from an apical (donor) compartment to a basolateral (receiver) compartment across the cell monolayer.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Problem 1: My analog shows good in vitro target engagement but has no cellular activity.
Q: I have a potent 4-Amino-6,8-difluoroquinoline-3-carboxylic acid analog against my purified target protein, but it shows no activity in a cell-based assay. How can I troubleshoot this?
A: This is a classic indication of poor cell permeability. The compound cannot reach its intracellular target at a sufficient concentration to exert its effect.
Troubleshooting Workflow:
-
Confirm Poor Permeability:
-
Perform a Permeability Assay: Use a standard Caco-2 or MDCK permeability assay to quantify the apparent permeability coefficient (Papp) of your compound.[19][20][21] A low Papp value will confirm that poor permeability is the likely culprit.
-
Measure Intracellular Concentration: If possible, directly measure the intracellular concentration of your compound in the cells used for your activity assay.[24][25][26][27] This can be achieved using techniques like LC-MS/MS on cell lysates after incubation with the compound.
-
-
Implement Permeability Enhancement Strategies:
-
Prodrug Synthesis (Esterification):
-
Rationale: Masking the polar carboxylic acid group with a lipophilic ester moiety can significantly improve passive diffusion across the cell membrane.[1][2][7][8][28] Inside the cell, endogenous esterases will cleave the ester, releasing the active carboxylic acid.
-
Protocol: Synthesize a series of simple alkyl esters (e.g., methyl, ethyl, butyl) of your parent compound. More complex promoieties, such as acyloxymethyl or pivaloyloxymethyl (POM) esters, can also be explored for their different cleavage kinetics.[28]
-
-
Formulation with Lipid Nanoparticles:
-
Rationale: Encapsulating your compound in liposomes can facilitate its entry into cells via endocytosis or membrane fusion, bypassing the need for passive diffusion.[10][11][12][13] This is particularly useful for compounds that are not amenable to prodrug strategies.
-
Protocol: Prepare liposomal formulations of your compound using standard methods like thin-film hydration followed by extrusion. Varying the lipid composition (e.g., adding cholesterol for stability) can optimize drug loading and release.[10]
-
-
Experimental Workflow for Prodrug Evaluation
Caption: Troubleshooting workflow for inactive but permeable prodrugs.
III. References
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
-
Mouton, J. W., & van den Anker, J. N. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. Current pharmaceutical design, 23(27), 4047–4056.
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063-2077.
-
Volpe, D. A. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future Medicinal Chemistry, 3(16), 2063-2077.
-
Yamamoto, T., & Iwata, H. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & medicinal chemistry letters, 27(8), 1687–1694.
-
Broughton, H., & Williams, F. (2014). Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. Journal of Pharmaceutical Sciences, 103(12), 3821-3829.
-
Wang, Z., Felstead, H. R., Troup, R. I., Williamson, P. T. F., & Linclau, B. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Angewandte Chemie International Edition, 62(1), e202213031.
-
Stella, V. J. (2004). Prodrugs of Carboxylic Acids. In Prodrugs (pp. 145-167). Springer, Boston, MA.
-
Wang, Z., Felstead, H. R., Troup, R. I., Williamson, P. T. F., & Linclau, B. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(1), e202213031.
-
Lee, M. K. (2018). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics, 10(4), 264.
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). Prodrugs of Carboxylic Acids. Journal of medicinal chemistry, 61(11), 4571–4619.
-
Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria, 22(6), 1-10.
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Li, M., & Zhou, J. (2022). Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection. Journal of Nanobiotechnology, 20(1), 1-22.
-
Andriole, V. T. (2005). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Clinical infectious diseases, 41(Supplement_2), S113-S119.
-
Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria, 22(6), 1-10.
-
Al-Zoubi, R. M., & Al-Masri, M. I. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349.
-
Tavelin, S., & Artursson, P. (2007). Automated Permeability Assays for Caco-2 and MDCK Cells. In Drug Bioavailability (pp. 115-131). Humana Press.
-
Hooper, D. C. (2002). Mechanisms of drug resistance: quinolone resistance. The International journal of antimicrobial agents, 19(5), 339-344.
-
Di, L., & Rong, H. (2020). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 63(15), 8044-8055.
-
Zafer, M. M., & El-Mahallawy, H. A. (2022). Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. Infection and drug resistance, 15, 635.
-
Chapman, J. S., & Georgopapadakou, N. H. (1988). Mechanisms of Quinolone Resistance in Clinical Isolates: Accumulation of Sparfloxacin and of Fluoroquinolones of Various Hydrophobicity, and Analysis of Membrane Composition. Antimicrobial agents and chemotherapy, 32(10), 1561-1566.
-
Kumar, P., & Singh, S. (2022). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library, 14(1), 1-3.
-
Zafer, M. M., & El-Mahallawy, H. A. (2022). Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. Infection and drug resistance, 15, 635.
-
Böhm, H. J., Banner, D., & Weber, L. (2004). Applications of Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
-
Emami, S. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Journal of the Iranian Chemical Society, 15(7), 1465-1500.
-
Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical infectious diseases, 33(Supplement_3), S180-S186.
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Novel strategies for the formulation of poorly water-soluble drug substances by different physical modification strategies with a focus on peroral applications. Pharmaceutics, 5(2), 238-274.
-
Wang, H., Deval, J., Hong, J., Dyatkina, N., Prhavc, M., Taylor, J., ... & Smith, D. B. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(22), 14959-14972.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
-
Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V., Rodriguez-Torres, M. D. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Nanoparticles in drug delivery: from history to therapeutic applications. Journal of nanobiotechnology, 16(1), 1-30.
-
Bundgaard, H. (1989). Prodrug derivatives of carboxylic acid drugs. U.S. Patent No. 4,894,374. Washington, DC: U.S. Patent and Trademark Office.
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Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Antimicrobial agents and chemotherapy, 41(10), 2049.
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Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
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Martinez, J. L., & Li, X. Z. (2009). Mechanism of action of and resistance to quinolones. The Journal of antimicrobial chemotherapy, 64(suppl_1), i3-i17.
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Brouwer, K. L., Keppler, D., Hoffmaster, K. A., & Bow, D. A. (2008). Intracellular drug concentrations and transporters: measurement, modeling, and implications for the liver. Clinical Pharmacology & Therapeutics, 84(1), 137-147.
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135.
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Shen, L., & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs under experimental and clinical research, 14(6), 379-383.
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Liu, C., Zhang, L., Liu, H., & Cheng, J. (2023). CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. International Journal of Molecular Sciences, 24(12), 10307.
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Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting quinolone-and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase. Antimicrobial agents and chemotherapy, 55(11), 5123-5129.
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Chapman, J. S., & Georgopapadakou, N. H. (1988). Routes of quinolone permeation in Escherichia coli. Antimicrobial agents and chemotherapy, 32(4), 438-442.
-
Fuchs, F., & Tuchscherr, L. (2022). Strategies to enhance the permeability of anti‐microbial agents across the Gram‐negative bacterial cell envelope. Advanced Functional Materials, 32(11), 2108740.
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Laco, F., & Brouwer, K. L. (2018). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. In Hepatocytes (pp. 317-336). Humana Press, New York, NY.
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Varma, M. V., Litchfield, J., Stepp, P., Du, W., & Maurer, T. S. (2017). Prediction of intracellular exposure bridges the gap between target-and cell-based drug discovery. Proceedings of the National Academy of Sciences, 114(28), 7351-7356.
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Loryan, I. (2016). Intracellular unbound drug concentrations.
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In Cancer Drug Discovery (pp. 23-38). Humana Press, New York, NY.
-
Gomes, P., Morais, J. A., & Loftsson, T. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(4), 886.
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O'Shea, R., Griffin, B. T., & Tyndall, J. D. (2020). Identification of 5-(Aryl/Heteroaryl) amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of medicinal chemistry, 63(1), 385-391.
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Nikaido, H. (2003). Outer membrane permeability and antibiotic resistance. The Journal of antimicrobial chemotherapy, 51(suppl_1), 17-22.
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Technical Support Center: Method Refinement for Scaling Up 4-Amino-6,8-difluoroquinoline-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic process. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful implementation.
Overview of the Synthetic Pathway
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and its analogs typically follows the Gould-Jacobs reaction.[1][2][3] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the quinoline core. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. While reliable at the lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.
Core Reaction Steps:
-
Condensation: Reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate.
-
Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, 4-hydroxy-6,8-difluoroquinoline-3-carboxylic acid.
-
Amination: Conversion of the 4-hydroxy group to a 4-amino group to obtain the final product.
Below is a visual representation of the general workflow.
Caption: General workflow for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Part 1: Condensation Reaction
Q1: My condensation reaction is sluggish and does not go to completion. What are the potential causes and solutions?
A1: Incomplete condensation is a common issue. Here are several factors to investigate:
-
Reagent Quality: Ensure the 2,4-difluoroaniline is of high purity and dry. Aniline derivatives can be susceptible to oxidation, which can affect reactivity. Similarly, verify the purity of your diethyl ethoxymethylenemalonate (DEEM).
-
Reaction Temperature: While the condensation can often be performed at or slightly above room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate without promoting side reactions.
-
Solvent Choice: The reaction is often run neat or in a non-polar solvent. If using a solvent, ensure it is anhydrous. Trace amounts of water can hydrolyze the DEEM.
-
Stoichiometry: A slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction to completion.
Q2: I am observing the formation of side products during the condensation. How can I minimize these?
A2: Side product formation often arises from the reaction of the aniline with impurities or decomposition products of the reagents.
-
DEEM Decomposition: Diethyl ethoxymethylenemalonate can decompose over time. It is advisable to use freshly opened or distilled DEEM for best results.
-
Reaction with Aniline Dimers: While less common, aniline derivatives can sometimes form dimers or oligomers under certain conditions. Ensuring high-purity starting materials is the best preventative measure.
Part 2: Cyclization Step
Q3: The yield of my cyclization reaction is low. What are the critical parameters for this step?
A3: The thermal cyclization is often the most challenging step to optimize, especially during scale-up.
-
Temperature Control: This reaction requires high temperatures, typically in the range of 250-300 °C.[4] Precise temperature control is crucial. Inconsistent heating can lead to incomplete cyclization or decomposition of the product.
-
Heat Transfer: On a larger scale, efficient heat transfer becomes critical. The use of a high-boiling point, inert solvent like Dowtherm A or diphenyl ether can provide a more uniform heating profile compared to neat reactions.[5]
-
Reaction Time: The optimal reaction time needs to be carefully determined. Prolonged heating at high temperatures can lead to degradation of the desired quinolone.[4] Microwave-assisted synthesis has been shown to reduce reaction times and potentially improve yields.[4][5]
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.
Q4: I am seeing significant charring and decomposition during the cyclization. How can I prevent this?
A4: Charring is a clear indication of product and/or intermediate degradation.
-
Reduce Reaction Time and Temperature: This is the most direct approach. Experiment with slightly lower temperatures for longer times, or higher temperatures for shorter durations to find the optimal balance.[4]
-
Use of a Cyclizing Agent: In some cases, a high-boiling point acid catalyst like polyphosphoric acid (PPA) can promote cyclization at a lower temperature. However, this adds complexity to the workup.
-
Efficient Mixing: Ensure adequate agitation, especially in larger reactors, to prevent localized overheating.
Q5: The regioselectivity of the cyclization is poor, leading to isomeric impurities. How can this be controlled?
A5: With asymmetrically substituted anilines, the formation of regioisomers is a possibility.[6] For 2,4-difluoroaniline, cyclization can theoretically occur at either of the two ortho positions to the amino group.
-
Steric and Electronic Effects: The regioselectivity is generally governed by steric hindrance and the electronic nature of the substituents.[6] In the case of 2,4-difluoroaniline, cyclization is expected to be influenced by the fluorine atoms.
-
Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of the cyclization. Experimenting with different high-boiling point solvents may be beneficial.
Part 3: Hydrolysis (Saponification)
Q6: The hydrolysis of the ethyl ester is incomplete, or I am seeing decarboxylation of the final product. How can I optimize this step?
A6: Incomplete hydrolysis or side reactions can lower the overall yield and purity.
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Ensure a sufficient molar excess (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically used to ensure solubility of both the ester and the base.
-
Temperature and Reaction Time: The hydrolysis is usually carried out at reflux. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged heating, especially under strongly basic or acidic conditions, can promote decarboxylation.
-
Acid-Catalyzed Hydrolysis: An alternative is acid-catalyzed hydrolysis, for example, using a mixture of acetic acid, sulfuric acid, and water.[7][8] This can sometimes offer a cleaner reaction profile.
Q7: The workup and isolation of the carboxylic acid are proving difficult. What is the best procedure?
A7: The product is an amino acid, which can make isolation tricky due to its amphoteric nature.
-
Acidification: After hydrolysis, the reaction mixture should be cooled and carefully acidified with a mineral acid (e.g., HCl) to a pH where the carboxylic acid is protonated and the amino group is in its salt form, causing the product to precipitate.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as an aqueous solution of an organic carboxylic acid like acetic acid.[9]
Part 4: Amination
Q8: What are the recommended methods for converting the 4-hydroxy group to a 4-amino group?
A8: This transformation is a key step in obtaining the final product.
-
Two-Step Procedure: A common method involves first converting the 4-hydroxyquinoline to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][10] The resulting 4-chloro intermediate can then be reacted with an ammonia source (e.g., ammonia gas in a suitable solvent or ammonium hydroxide) to yield the 4-amino product.
-
Direct Amination: While less common for this specific transformation, direct amination methods are an area of active research and may offer a more streamlined approach.
Q9: The chlorination step with POCl₃ is hazardous and difficult to handle on a large scale. Are there safer alternatives?
A9: Working with phosphorus oxychloride requires stringent safety precautions due to its corrosive and reactive nature.
-
Alternative Chlorinating Agents: While POCl₃ is highly effective, other reagents like thionyl chloride can also be used.[10] However, these also present significant hazards.
-
Engineering Controls: For scale-up, the use of a well-ventilated fume hood or a closed reactor system is mandatory. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.
-
Process Safety Management: A thorough hazard and operability (HAZOP) study should be conducted before scaling up any reaction involving highly reactive and corrosive reagents.
Part 5: Purification of the Final Product
Q10: What are the most effective methods for purifying the final 4-Amino-6,8-difluoroquinoline-3-carboxylic acid?
A10: High purity is essential, especially for pharmaceutical applications.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[9] Experiment with different solvent systems to find one that provides good recovery and effectively removes impurities. Aqueous solutions of organic acids are often a good starting point.[9][11]
-
Column Chromatography: For removing closely related impurities, column chromatography can be employed. However, this is often less practical for large-scale production.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification. The product can be dissolved in a dilute base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid. The process can be reversed by dissolving in dilute acid and washing with an organic solvent to remove non-basic impurities.
Safety Considerations
Q11: What are the primary safety hazards associated with this synthesis, and how should they be managed?
A11: This synthesis involves several hazardous materials and conditions that require careful management.
-
Aniline Derivatives: 2,4-difluoroaniline is toxic and can be absorbed through the skin.[12][13] It should be handled in a well-ventilated fume hood with appropriate PPE.[12]
-
High Temperatures: The cyclization step involves very high temperatures, creating a risk of burns and potential for runaway reactions if not properly controlled.
-
Corrosive Reagents: Polyphosphoric acid, phosphorus oxychloride, and strong acids and bases used in the synthesis are highly corrosive.[14][15][16] Use appropriate PPE and handle these reagents with extreme care.[14][15]
-
Pressure Build-up: High-temperature reactions, especially in closed systems, can lead to pressure build-up. Ensure reactors are appropriately rated and equipped with pressure relief devices.
Below is a decision-making workflow for troubleshooting common issues during scale-up.
Caption: A troubleshooting decision workflow for scaling up the synthesis.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Potential Impact of Deviation |
| Cyclization Temperature | 250-280 °C (oil bath/heating mantle) | 250-300 °C (jacketed reactor with thermal fluid) | Lower temps lead to incomplete reaction; higher temps cause decomposition.[4] |
| Cyclization Time | 30-60 minutes | 1-4 hours (depending on scale and heat transfer) | Too short: incomplete reaction. Too long: increased side products/charring.[4] |
| Hydrolysis Base (NaOH) | 2.5 equivalents | 2.5-3.0 equivalents | Insufficient base leads to incomplete hydrolysis. |
| Final Product Purity (Crude) | 85-95% | 80-90% | Lower purity increases the burden on final purification steps. |
| Final Product Purity (Post-Recrystallization) | >98% | >98% | Must meet specifications for intended use. |
Detailed Experimental Protocols
Protocol 1: Scale-Up of Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate Synthesis
-
Reaction Setup: In a suitably sized, clean, and dry jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet, charge 2,4-difluoroaniline (1.0 eq).
-
Condensation: Under a nitrogen atmosphere, add diethyl ethoxymethylenemalonate (1.1 eq) to the reactor. Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC until the aniline is consumed.
-
Cyclization: Once the condensation is complete, add diphenyl ether as a high-boiling solvent (approximately 2-3 volumes relative to the aniline). Heat the reaction mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 1-2 hours. Monitor the formation of the product by HPLC.
-
Workup: Cool the reaction mixture to below 100 °C. Add heptane or another suitable non-polar solvent to precipitate the product. Filter the solid and wash thoroughly with the same solvent to remove the diphenyl ether. Dry the solid under vacuum.
Protocol 2: Hydrolysis to 4-Hydroxy-6,8-difluoroquinoline-3-carboxylic acid
-
Reaction Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, suspend the crude ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Saponification: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux. Stir at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid until the pH is approximately 2-3. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from aqueous acetic acid. Dry the purified solid under vacuum.
References
-
Gould–Jacobs reaction. (URL: [Link])
-
Larock, R. C., & Dong, D. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules, 14(4), 1405–1414. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])
-
Gould–Jacobs reaction - Wikiwand. (URL: [Link])
-
Quinolones also come from anilines by cyclization to an ortho position. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (URL: [Link])
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (URL: [Link])
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (URL: [Link])
- Process for the hydrolysis of quinolone carboxylic esters. (URL: )
-
ANILINE Safety Data Sheet. (URL: [Link])
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (URL: [Link])
-
Polyphosphoric acid,6307E-3,2021/08/05 - Safety Data Sheet. (URL: [Link])
-
The Friedländer Synthesis of Quinolines. (URL: [Link])
-
Safety Data Sheet: Polyphosphoric Acid - Carl ROTH. (URL: [Link])
-
Aniline - Hazardous Substance Fact Sheet. (URL: [Link])
- Quinoline derivatives and processes for their prepar
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (URL: [Link])
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (URL: [Link])
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (URL: [Link])
-
[Pyridonecarboxylic Acids as Antibacterial Agents. IV. Synthesis and Structure-Activity Relationship of 7-amino-1-aryl-6-fluoro-4-quinolone-3-carboxylic Acids]. (URL: [Link])
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL: [Link])
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. (URL: [Link])
-
Gould–Jacobs Reaction. (URL: [Link])
-
Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (URL: [Link])
-
Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. (URL: [Link])
- Process for purifying long chain amino acids. (URL: )
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (URL: [Link])
- Process for purifying long chain amino acids. (URL: )
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Technical Support Center: Optimizing Long-Term Storage for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and optimize the long-term storage conditions for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. Given the limited publicly available stability data for this specific molecule, this guide emphasizes a systematic, evidence-based approach to establishing in-house stability protocols, ensuring the integrity and reliability of your research material.
Part 1: Understanding the Stability of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a fluorinated quinolone derivative. The stability of such compounds can be influenced by several factors, including temperature, humidity, light, and pH. The presence of amino and carboxylic acid functional groups, along with the electron-withdrawing fluorine atoms on the quinoline ring, dictates its chemical reactivity and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid?
A1: Based on general safety data sheets for similar compounds, it is recommended to store 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid formation of dust and exposure to incompatible materials.[2] For long-term stability, initial storage at refrigerated temperatures (2-8 °C) is a prudent starting point, with further optimization based on stability studies.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and known degradation patterns of fluoroquinolones, the primary degradation pathways to consider are:
-
Hydrolysis: The carboxylic acid and amino groups may be susceptible to hydrolysis under acidic or basic conditions.[3][4]
-
Oxidation: The quinolone ring system can be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or hydroxylated byproducts.[5][6]
-
Photodegradation: Fluoroquinolones are known to be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[7][8][9]
Q3: How can I assess the stability of my sample?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[10][11][12] This method should be able to separate the intact 4-Amino-6,8-difluoroquinoline-3-carboxylic acid from any potential degradation products. Validation of this method according to ICH guidelines is crucial to ensure its accuracy and reliability.[11]
Q4: How long can I store the compound before re-testing is needed?
A4: The re-test period should be established through a formal stability study. The International Council for Harmonisation (ICH) guidelines suggest a testing frequency for long-term studies, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
Part 2: Troubleshooting Guide for Stability Issues
This section addresses common problems encountered during the storage and handling of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (color, clumping) | Moisture absorption, degradation | 1. Store the compound in a desiccator. 2. Ensure the container is tightly sealed. 3. Analyze a sample using a stability-indicating HPLC method to check for degradation products. |
| Decreased purity or presence of new peaks in HPLC analysis | Chemical degradation (hydrolysis, oxidation, photolysis) | 1. Review storage conditions: check temperature logs, light exposure, and humidity control. 2. Conduct a forced degradation study (see Part 3) to identify potential degradants and their formation conditions. 3. If photodegradation is suspected, store the compound in an amber vial or protect it from light. |
| Inconsistent results in biological assays | Degradation of the active compound | 1. Use a freshly prepared solution from a new batch of the compound for comparison. 2. Re-qualify the stored material by HPLC to confirm its purity and concentration before use. 3. Evaluate the stability of the compound in the assay solvent. |
| Poor solubility compared to a new batch | Formation of less soluble degradation products or polymorphs | 1. Characterize the solid state of the material using techniques like XRPD or DSC. 2. Attempt to dissolve the material in a different solvent or with gentle heating. 3. Analyze for impurities that might be affecting solubility. |
Part 3: Experimental Protocols for Stability Assessment
To establish optimal storage conditions, a forced degradation study is highly recommended.[13] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for a Forced Degradation Study
-
Develop and Validate a Stability-Indicating HPLC Method:
-
Objective: To separate the parent compound from all potential degradation products.
-
Typical Starting Conditions for Fluoroquinolones:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4) and a polar organic solvent (e.g., acetonitrile or methanol).[10]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 280 nm).
-
-
Validation: Perform validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
-
Perform Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[14]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a defined period.[14]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.[14]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.[14]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Identify the major degradation products and their rate of formation under each stress condition.
-
Based on the results, propose a degradation pathway.
-
Use the data to inform the selection of appropriate storage conditions (e.g., if the compound is sensitive to light, it must be stored in the dark).
-
Part 4: Recommended Long-Term Stability Study Design
Once the potential liabilities of the compound are understood from forced degradation studies, a long-term stability study should be initiated to establish a re-test date.
ICH Recommended Storage Conditions for Long-Term Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data from ICH Q1A(R2) Guideline.[6]
Decision Logic for Storage Conditions
Caption: Decision logic for determining optimal storage conditions.
By following the systematic approach outlined in this guide, researchers can confidently establish robust storage conditions for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, ensuring the integrity and reproducibility of their scientific work.
References
- Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). MDPI. Retrieved from [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (n.d.). RSC Publishing. Retrieved from [Link]
-
Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. (2009, July 9). PubMed. Retrieved from [Link]
-
(PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20). ACS Publications. Retrieved from [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024, February 1). Frontiers. Retrieved from [Link]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Retrieved from [Link]
-
Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. (n.d.). ACS Publications. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. (2020, March 16). SciELO. Retrieved from [Link]
-
Nonclassical Biological Activities of Quinolone Derivatives. (2011, December 9). Publishing at the Library. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. (2018, November 15). PubMed. Retrieved from [Link]
-
Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Impactfactor. Retrieved from [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (n.d.). NIH. Retrieved from [Link]
-
Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. (n.d.). Oxford Academic. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]
-
4.5 Carboxylic acids and their derivatives. (n.d.). WJEC. Retrieved from [Link]
-
Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. (n.d.). MDPI. Retrieved from [Link]
-
Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products. (2016, October 15). PubMed. Retrieved from [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Fluoroquinolone photosensitization: A review of clinical and laboratory studies. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
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- 5. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics | MDPI [mdpi.com]
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- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid vs. Ciprofloxacin
Introduction
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for its broad-spectrum activity and favorable pharmacokinetic profiles. Ciprofloxacin, a second-generation fluoroquinolone, is arguably one of the most recognized members of this class, serving as a benchmark in both clinical practice and drug discovery. However, the rise of antibiotic resistance necessitates a continuous search for new and modified quinolone scaffolds. This guide provides a detailed comparative analysis of a specific quinolone derivative, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, against the established standard, ciprofloxacin. We will delve into their structural differences, mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation, offering a technical resource for researchers in antimicrobial drug development.
Structural and Mechanistic Foundations
At the heart of their antibacterial activity, both ciprofloxacin and 4-Amino-6,8-difluoroquinoline-3-carboxylic acid share the fundamental quinolone core, which is crucial for their interaction with bacterial type II topoisomerases. However, their substituent groups dictate their potency, spectrum, and resistance profiles.
-
Ciprofloxacin : Features a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazine ring at C-7. The C-6 fluorine is known to significantly enhance antibacterial potency by increasing the inhibition of its primary target, DNA gyrase.
-
4-Amino-6,8-difluoroquinoline-3-carboxylic acid : This compound presents several key structural deviations. It possesses two fluorine atoms at positions C-6 and C-8. The presence of a C-8 fluorine can influence the molecule's conformation and target interaction. Most notably, it features an amino group at the C-4 position instead of the characteristic keto group found in ciprofloxacin and most other therapeutic quinolones. This alteration from a 4-oxo to a 4-amino scaffold can profoundly impact the compound's biological activity and properties.
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-stranded DNA breaks and ultimately cell death. While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Comparative In Vitro Efficacy
The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Below is a summary of representative MIC data compiled from the literature, comparing ciprofloxacin to quinolone derivatives with structural similarities to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. Direct data for the exact 4-amino variant is sparse in publicly accessible databases, highlighting its status as a research chemical rather than a clinical agent. The data presented for the comparator is based on structurally related 8-fluoroquinolones to provide a scientifically grounded, albeit indirect, comparison.
| Bacterial Strain | Type | Ciprofloxacin MIC (µg/mL) | Representative 8-Fluoroquinolone Derivative MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 - 1 | 0.12 - 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 - >128 | 0.5 - 64 |
| Streptococcus pneumoniae | Gram-positive | 1 - 2 | 0.25 - 1 |
| Escherichia coli | Gram-negative | 0.008 - 0.03 | 0.015 - 0.06 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 | 0.5 - 4 |
Interpretation of Data: This comparative data illustrates that while ciprofloxacin maintains excellent potency against Gram-negative bacteria like E. coli, its activity against Gram-positive organisms, particularly resistant strains like MRSA and some Streptococcus pneumoniae, can be limited. The inclusion of a C-8 fluorine in newer quinolone designs is often an attempt to improve potency against these Gram-positive pathogens. However, this modification can sometimes lead to a slight decrease in activity against certain Gram-negatives like P. aeruginosa. The 4-amino substitution represents a more radical change, and its effect would need to be empirically determined through rigorous testing.
Resistance Mechanisms: A Shared Challenge
A critical factor in the long-term viability of any antibiotic is its susceptibility to bacterial resistance mechanisms. For fluoroquinolones, the two primary modes of resistance are:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of the drug to its target enzymes.
-
Efflux Pumps: Bacteria can acquire or upregulate membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching the necessary intracellular concentration to be effective.
Both ciprofloxacin and any new quinolone derivative, including 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, would be subject to these resistance pathways. A key goal in designing new quinolones is to create molecules that are less affected by these mechanisms, for instance, by having a higher affinity for the mutated target or by being a poor substrate for common efflux pumps.
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically compare the in vitro efficacy of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and ciprofloxacin, the broth microdilution method is the gold standard. This protocol, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a robust and reproducible means of determining MIC values.
Principle: A standardized inoculum of a test bacterium is challenged with serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve each compound (ciprofloxacin and the test compound) in a suitable solvent (e.g., water, dilute NaOH, or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the prepared antibiotic stock solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 and 12 serve as controls.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). Well 12 receives 50 µL of sterile broth instead of inoculum and serves as a sterility control. Well 11, containing inoculum but no drug, is the growth control.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration well in the series that shows no visible turbidity. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
This guide establishes ciprofloxacin as a potent, broad-spectrum antibiotic, particularly against Gram-negative bacteria, which serves as a vital benchmark for comparison. The compound 4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a departure from the classical 4-oxo-quinolone structure. While its dual C-6/C-8 fluorination pattern is a known strategy to modulate activity, often enhancing Gram-positive potency, the novel 4-amino substitution requires empirical validation to understand its impact on target affinity, cell permeability, and susceptibility to resistance mechanisms.
For researchers, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is not a direct competitor to ciprofloxacin but rather a probe for structure-activity relationship (SAR) studies. Its systematic evaluation using standardized protocols, such as the MIC assay detailed here, is the essential next step. Such studies will reveal whether this structural motif offers a new avenue for developing quinolones that can overcome the limitations of existing agents, particularly against drug-resistant Gram-positive pathogens. The path from a research chemical to a clinical candidate is long, but it is paved with the rigorous, comparative data outlined in this guide.
References
There are no direct academic or commercial sources detailing the specific compound "4-Amino-6,8-difluoroquinoline-3-carboxylic acid" in a biological context. The references provided are authoritative sources for the mechanisms and testing of fluoroquinolones in general, which would be the basis for evaluating the novel compound.
A Comparative Analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid with Leading Fluoroquinolones
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent antibacterial agents. This guide provides a comparative analysis of a novel quinolone derivative, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, with three clinically significant fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin. Due to the limited publicly available experimental data on 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, this guide will leverage established structure-activity relationships (SAR) within the quinolone class to infer its potential properties. This analysis is intended to provide a scientifically grounded perspective for researchers and drug development professionals.
Introduction to the Quinolone Class
Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents.[1] Their core structure is a bicyclic aromatic system, and their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, which exhibit a significantly broader spectrum of activity.[4][5]
The Comparators: A Snapshot of Established Fluoroquinolones
Ciprofloxacin, Levofloxacin, and Moxifloxacin represent different generations and chemical modifications of the fluoroquinolone core, each with a distinct clinical profile.
-
Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa.[2][6] Its activity against Gram-positive organisms is more limited.[7]
-
Levofloxacin: A third-generation fluoroquinolone, levofloxacin is the L-isomer of ofloxacin and exhibits enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to ciprofloxacin.[3][8][9]
-
Moxifloxacin: A fourth-generation fluoroquinolone, moxifloxacin has further improved activity against Gram-positive bacteria and also demonstrates significant activity against anaerobic bacteria and atypical pathogens.[10][11][12]
Structural and Mechanistic Analysis
The antibacterial potency and spectrum of quinolones are heavily influenced by the substituents at various positions of the core ring structure.[13][14]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.
Caption: General mechanism of fluoroquinolone action.
Structure-Activity Relationship (SAR) and Predictive Analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
The chemical structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid suggests several key features that can be interpreted through SAR principles:
-
4-oxo-3-carboxylic acid moiety: This is essential for binding to the DNA gyrase and topoisomerase IV enzymes and is a conserved feature across all active quinolones.[15]
-
C4-Amino Group: The presence of an amino group at the C4 position is a significant deviation from the typical quinolone structure. While the 4-carbonyl group is considered essential for activity, the impact of a 4-amino substitution is not well-documented in the context of antibacterial fluoroquinolones and may alter the binding interaction with the target enzymes.
-
C6-Fluoro Group: The fluorine atom at the C6 position is a hallmark of fluoroquinolones and is known to enhance both bacterial penetration and inhibition of DNA gyrase.[16]
-
C8-Fluoro Group: A fluorine substituent at the C8 position has been shown to increase bacteriostatic activity.[17] The presence of fluorine at both C6 and C8 (difluoro) could potentially lead to enhanced potency, particularly against Gram-positive bacteria.
Inferred Properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid:
Based on these structural features, it can be hypothesized that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid may possess potent antibacterial activity. The difluoro substitution at C6 and C8 suggests a potentially broad spectrum, with enhanced activity against Gram-positive organisms. However, the novel 4-amino substitution introduces uncertainty, and its effect on target binding and overall efficacy would require experimental validation.
Comparative Performance Data
The following tables summarize the known performance characteristics of the comparator fluoroquinolones.
Table 1: In Vitro Antimicrobial Potency (MIC90 in µg/mL)
| Bacterial Species | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | 0.59 | 0.12 | 0.06 |
| Streptococcus pneumoniae | 2 | 1 | 0.25 |
| Enterococcus faecalis | 4 | 8 | 2 |
| Gram-Negative | |||
| Escherichia coli | 0.5 | 16.0 | 0.25 |
| Klebsiella pneumoniae | 1 | - | 0.25 |
| Pseudomonas aeruginosa | 1 | 2 | 8 |
| Haemophilus influenzae | 0.03 | - | 0.06 |
| Moraxella catarrhalis | - | - | 0.06 |
Note: MIC90 values can vary between studies and geographic locations. The values presented are representative figures.[10][12][18][19][20][21]
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Bioavailability (Oral) | ~70%[2][22] | ~99%[9][23] | ~86%[24][25] |
| Elimination Half-life | 4-6 hours[2] | 6-8 hours[23] | 8.2-15.1 hours[26] |
| Protein Binding | 20-40%[2] | 24-38%[23] | ~39%[27] |
| Volume of Distribution | 1.74-5.0 L/kg[22] | ~1.1 L/kg[28] | ~2.1 L/kg[27] |
| Primary Route of Elimination | Renal[2] | Renal[9] | Hepatic metabolism and renal[26] |
Table 3: Comparative Safety and Tolerability Profile
| Adverse Effect Category | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Common | Nausea, diarrhea, headache, dizziness[29] | Gastrointestinal and central nervous system effects[8] | Nausea, diarrhea[11] |
| Serious (Class Warnings) | Tendinitis and tendon rupture, peripheral neuropathy, CNS effects (seizures, confusion)[30][31][32] | Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, QT prolongation[30][31] | Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, QT prolongation, hepatotoxicity[30][31] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate atmospheric conditions and temperature (e.g., 35°C for 16-20 hours for most aerobic bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density and allow for attachment overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Directions
This comparative guide highlights the established profiles of ciprofloxacin, levofloxacin, and moxifloxacin, providing a benchmark for the evaluation of new quinolone derivatives. The structural features of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, particularly the difluoro substitutions at C6 and C8, suggest the potential for potent, broad-spectrum antibacterial activity. However, the novel 4-amino substituent introduces a degree of unpredictability, and its impact on efficacy and safety remains to be elucidated.
Future research should focus on the synthesis and in-depth experimental evaluation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. Key studies should include:
-
In vitro susceptibility testing against a broad panel of Gram-positive, Gram-negative, and anaerobic bacteria, including resistant strains.
-
Determination of the mechanism of action , including inhibition assays against purified DNA gyrase and topoisomerase IV.
-
In vitro cytotoxicity assays using various mammalian cell lines to assess the preliminary safety profile.
-
In vivo efficacy studies in animal models of infection.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.
The insights gained from such studies will be crucial in determining the therapeutic potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and its place in the future of antimicrobial chemotherapy.
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- Langtry HD, Lamb HM. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs. 1998 Apr;55(4):557-97.
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- Wise R, Andrews JM, Ashby JP, et al. Pharmacokinetics of oral ciprofloxacin in adult patients: A scoping review. Br J Clin Pharmacol. 2021;87(12):4525-4539.
- Moise PA, Birmingham MC, Schentag JJ. Pharmacokinetics and metabolism of moxifloxacin. Clin Pharmacokinet. 2000;39 Suppl 1:17-29.
- Ciprofloxacin. Wikipedia. Accessed January 15, 2026.
- Chigutsa E, Visser ME, Swart K, et al. Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients. Antimicrob Agents Chemother. 2016;60(1):315-321.
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- Drusano GL, Standiford HC, Plaisance K, et al. Clinical pharmacokinetics of ciprofloxacin. Clin Pharmacokinet. 1990 Dec;19(6):434-61.
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- Moise PA, Birmingham MC, Schentag JJ. Pharmacokinetics and metabolism of moxifloxacin. Clin Pharmacokinet. 2000;39 Suppl 1:17-29.
- Krishna G, Stass H, Willke R, et al. Pharmacokinetics, Safety, and Tolerability of Single-Dose Intravenous Moxifloxacin in Pediatric Patients: Dose Optimization in a Phase 1 Study. J Clin Pharmacol. 2016;56(12):1525-1534.
- Varon E, Sarlangue J, De Bels F, et al. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics (Basel). 2021;10(9):1049.
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- FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S.
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- Ciprofloxacin Uses, Dosage, Side Effects, Warnings. Drugs.com.
- Hsueh PR, Chen WH, Luh KT, et al. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. J Formos Med Assoc. 2001;100(1):1-7.
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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid Derivatives as Potential Antibacterial Agents
For researchers, medicinal chemists, and drug development professionals, the quinolone scaffold remains a cornerstone in the pursuit of novel antibacterial agents. The remarkable success of fluoroquinolones has spurred extensive research into structural modifications to enhance potency, broaden the spectrum of activity, and overcome emerging resistance. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid derivatives. By examining the influence of substituents on this core structure, we aim to provide actionable insights for the rational design of next-generation antibacterial candidates.
The Fluoroquinolone Core: A Privileged Scaffold in Antibacterial Drug Discovery
The antibacterial prowess of fluoroquinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair, making them prime targets for therapeutic intervention. The general structure of a fluoroquinolone consists of a bicyclic aromatic ring system with key functional groups that govern its interaction with the enzyme-DNA complex. The 4-oxo and 3-carboxylic acid moieties are essential for binding to the active site of the topoisomerases.[1]
The introduction of a fluorine atom at the C-6 position and a nitrogen-containing heterocycle at the C-7 position were pivotal modifications that led to the development of broad-spectrum fluoroquinolones like ciprofloxacin and levofloxacin. The fluorine at C-6 enhances cell penetration and gyrase inhibition, while the C-7 substituent modulates antibacterial spectrum, potency, and pharmacokinetic properties.[1] Further modifications at the N-1, C-5, and C-8 positions have been extensively explored to fine-tune the activity and safety profile of these agents.
The Significance of 6,8-Difluoro Substitution
The presence of fluorine atoms at both the C-6 and C-8 positions of the quinolone ring has been shown to significantly impact the biological activity of these compounds. The 6-fluoro substituent is a hallmark of modern fluoroquinolones, contributing to enhanced DNA gyrase inhibition.[1] The addition of a second fluorine atom at the C-8 position can further modulate the electronic properties of the quinolone nucleus, potentially influencing target binding and cellular uptake. However, it is worth noting that an 8-fluoro substituent has also been associated with decreased antibacterial activity and increased cytotoxicity upon UV irradiation in some quinolone derivatives.[2] In contrast, other studies have shown that 1-aryl-6,8-difluoroquinolones can possess excellent in vitro and in vivo antibacterial efficacy.
The Unexplored Potential of the 4-Amino Group: A Shift from the Conventional 4-Oxo Moiety
The vast majority of clinically successful quinolones possess a 4-oxo group, which is considered critical for their mechanism of action. However, the exploration of bioisosteric replacements for this key functional group opens up new avenues for drug design. The substitution of the 4-oxo group with a 4-amino group introduces a significant change in the electronic and hydrogen-bonding properties of the molecule. This modification has the potential to alter the binding mode within the topoisomerase active site, potentially leading to compounds with a novel SAR profile and activity against resistant strains.
While comprehensive SAR studies on a wide range of 4-amino-6,8-difluoroquinoline-3-carboxylic acid derivatives are not extensively reported in publicly available literature, we can extrapolate from the known SAR of closely related 5-amino-6,8-difluoroquinolones, such as sparfloxacin, and the general principles of quinolone chemistry.
Substitutions on the 4-Amino Group (Hypothesized SAR)
Modifications of the 4-amino group itself could profoundly influence the compound's activity.
-
Unsubstituted 4-Amino Group: The parent compound with a primary amino group would be a crucial starting point for comparison. Its basicity and hydrogen-bonding capability would be key determinants of its interaction with the target enzymes.
-
N-Alkylation: Introduction of small alkyl groups on the 4-amino nitrogen could modulate lipophilicity and steric hindrance. While this might enhance cell membrane permeability, bulky substituents could disrupt the essential interactions within the enzyme's binding pocket.
-
N-Acylation: Acylation of the 4-amino group would decrease its basicity and introduce a hydrogen bond acceptor. This could potentially alter the binding mode and selectivity for DNA gyrase versus topoisomerase IV.
-
N-Arylation: The introduction of an aryl substituent could lead to additional π-π stacking interactions within the active site, potentially enhancing potency. The electronic nature of the aryl ring (electron-donating or electron-withdrawing) would also play a significant role.
-
Incorporation into a Heterocycle: Cyclizing the 4-amino nitrogen into a heterocyclic ring system would introduce conformational rigidity and could lead to more specific interactions with the target.
Comparative Analysis of Structurally Related Fluoroquinolones
To provide a framework for understanding the potential of 4-amino-6,8-difluoroquinoline-3-carboxylic acid derivatives, it is instructive to compare the activity of well-characterized fluoroquinolones with variations at key positions.
| Compound | N-1 Substituent | C-5 Substituent | C-7 Substituent | C-8 Substituent | General Activity Profile | Reference |
| Ciprofloxacin | Cyclopropyl | H | Piperazinyl | H | Broad-spectrum, potent against Gram-negative bacteria. | [1] |
| Sparfloxacin | Cyclopropyl | NH₂ | 3,5-Dimethylpiperazinyl | F | Improved activity against Gram-positive bacteria compared to ciprofloxacin. | [3] |
| CP-115,953 | Cyclopropyl | H | 3-Amino-1-pyrrolidinyl | F | Potent inhibitor of eukaryotic topoisomerase II, while retaining activity against DNA gyrase. | [4] |
| Amifloxacin | Methylamino | H | 4-Methyl-1-piperazinyl | H | Comparable in vitro and in vivo antibacterial potency to pefloxacin and norfloxacin. | [5] |
This table is a summary of general activity profiles and does not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols for Evaluation
The biological evaluation of novel 4-amino-6,8-difluoroquinoline-3-carboxylic acid derivatives would involve a series of standardized in vitro and in vivo assays.
In Vitro Antibacterial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Methodology (Broth Microdilution):
-
Bacterial Strain Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa) in appropriate growth media.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To assess the inhibitory activity of the compounds against the target enzymes.
Methodology (Supercoiling Inhibition Assay for DNA Gyrase):
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometric analysis of the gel.
A similar assay can be performed for topoisomerase IV using a decatenation assay with kinetoplast DNA as the substrate.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: Key structural features of fluoroquinolones and the focus of this guide.
Caption: A typical workflow for the synthesis and biological evaluation of novel antibacterial agents.
Conclusion and Future Directions
The 4-amino-6,8-difluoroquinoline-3-carboxylic acid scaffold represents a promising, yet underexplored, area in the quest for new antibacterial agents. While the foundational principles of fluoroquinolone SAR provide a strong starting point, the introduction of a 4-amino group necessitates a dedicated and systematic investigation into its impact on antibacterial activity. Future research should focus on the synthesis and evaluation of a diverse library of N-substituted 4-amino derivatives to elucidate a clear SAR. Comparative studies against both wild-type and resistant bacterial strains, coupled with detailed mechanistic studies including co-crystallization with target enzymes, will be crucial in unlocking the full potential of this novel class of quinolone derivatives. The insights gained from such studies will undoubtedly contribute to the development of the next generation of antibacterial therapies to combat the growing threat of antimicrobial resistance.
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Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108. [Link]
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Zhang, G. F., Liu, X., Zhang, S., Pan, B., & Ma, S. (2018). Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. Molecules, 23(10), 2541. [Link]
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Al-Trawneh, S. A. M., & Al-Aboudi, A. F. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567–8599. [Link]
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Patel, K., & Desai, K. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E123. [Link]
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Ishikawa, H., Miyamoto, H., Uno, T., & Niida, T. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645–1656. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid: A Guide for Medicinal Chemists
Introduction
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a crucial scaffold in medicinal chemistry, forming the core of numerous antibacterial agents. Its synthesis is a key step in the development of new therapeutic candidates. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal pathway for their needs.
Route 1: The Classic Gould-Jacobs Approach Followed by Chlorination and Amination
This route is a well-established pathway that leverages the robust Gould-Jacobs reaction to construct the quinoline core, followed by functional group interconversions to install the desired amino group at the C4 position.
Overall Synthetic Strategy
The synthesis commences with the condensation of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the 4-hydroxyquinoline core. Subsequent hydrolysis, chlorination, and amination complete the synthesis.
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
This step is a classic Gould-Jacobs reaction.[1][2]
-
Procedure: A mixture of 3,5-difluoroaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.) is heated at 100-120 °C for 1-2 hours. The intermediate, diethyl 2-((3,5-difluorophenylamino)methylene)malonate, is then cyclized by heating at a higher temperature (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether.[3] Microwave-assisted synthesis can significantly reduce the reaction time and improve yields.[4][5]
-
Rationale: The initial reaction is a Michael addition of the aniline to the electron-deficient alkene of EMME, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution.
-
Yield: Typically in the range of 70-85%.
Step 2: Hydrolysis to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
-
Procedure: The ethyl ester from the previous step is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2-3 M) for 2-4 hours. Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the carboxylic acid, which is then collected by filtration.
-
Rationale: This is a standard saponification reaction.
-
Yield: Generally quantitative.
Step 3: Chlorination to 4-Chloro-6,8-difluoroquinoline-3-carboxylic acid
-
Procedure: The 4-hydroxyquinoline-3-carboxylic acid is heated in excess phosphorus oxychloride (POCl₃) at reflux (around 110 °C) for 2-4 hours.[6][7] After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by pouring it onto crushed ice. The precipitated product is collected by filtration.
-
Rationale: The hydroxyl group at the 4-position is converted to a chlorophosphate ester intermediate by POCl₃, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[8]
-
Caution: POCl₃ is a highly corrosive and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood.[9] Large-scale reactions require careful temperature control due to the exothermic nature of quenching excess POCl₃.[10]
-
Yield: Typically 80-90%.
Step 4: Amination to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
-
Procedure: The 4-chloroquinoline-3-carboxylic acid is heated with a source of ammonia, such as a solution of ammonia in an alcohol or aqueous ammonia, in a sealed vessel at temperatures ranging from 120-180 °C.[11][12] The use of a catalyst, such as copper salts, can sometimes facilitate the reaction.
-
Rationale: This is a nucleophilic aromatic substitution (SNAᵣ) reaction, where ammonia displaces the chloride at the C4 position. The electron-withdrawing quinoline nitrogen activates the C4 position towards nucleophilic attack.[13][14]
-
Yield: 60-80%.
Route 2: Modified Approach with Earlier Amination
This route modifies the order of steps to potentially avoid the handling of the free carboxylic acid in the chlorination step and to perform the amination on a more soluble ester intermediate.
Overall Synthetic Strategy
The initial steps to form the ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate are the same as in Route 1. However, the chlorination and amination are performed on the ester, followed by a final hydrolysis step.
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
This step is identical to Step 1 in Route 1.
Step 2: Chlorination to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
-
Procedure: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is chlorinated using POCl₃, similar to Route 1. The ester may offer better solubility in the reaction medium.
-
Rationale: The reaction mechanism is the same as in Route 1, Step 3.
-
Yield: Expected to be high, around 85-95%.
Step 3: Amination to Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate
-
Procedure: The 4-chloroquinoline ester is subjected to amination with a source of ammonia under pressure and heat.[15] The conditions are similar to those in Route 1, Step 4.
-
Rationale: The SNAᵣ reaction proceeds as in Route 1. The ester group may influence the reactivity, but the fundamental mechanism is the same.
-
Yield: 65-85%.
Step 4: Hydrolysis to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
-
Procedure: The final step is the hydrolysis of the ethyl ester to the carboxylic acid using standard saponification conditions (e.g., refluxing with aqueous NaOH), followed by acidic workup.
-
Rationale: A standard ester hydrolysis.
-
Yield: Typically quantitative.
Head-to-Head Comparison
| Feature | Route 1: Classic Gould-Jacobs with Late Amination | Route 2: Modified Approach with Early Amination |
| Number of Steps | 4 | 4 |
| Overall Yield | Moderate (estimated 34-61%) | Moderate (estimated 45-72%) |
| Key Intermediates | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, 4-Chloro-6,8-difluoroquinoline-3-carboxylic acid | Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate |
| Reagent Handling | Involves chlorination of a carboxylic acid, which can sometimes lead to side reactions. POCl₃ is a hazardous reagent. | Chlorination of an ester may be cleaner. Still requires the use of hazardous POCl₃. |
| Purification | The free carboxylic acid intermediates may be easier to purify by precipitation. The final product is precipitated in the last step. | Ester intermediates may require chromatographic purification. The final product is obtained after hydrolysis and precipitation. |
| Scalability | The Gould-Jacobs reaction can be challenging to scale up due to high temperatures.[16] The use of large volumes of POCl₃ can be a safety concern on a larger scale.[10] | Similar scalability challenges with the Gould-Jacobs reaction and the use of POCl₃. |
| Advantages | Well-established and widely documented. Intermediates are often crystalline and easier to handle. | Potentially higher overall yield. Amination on the ester might be more efficient and offer better solubility. |
| Disadvantages | Potentially lower overall yield. Chlorination of the free acid can be problematic. | May require more chromatographic purifications for intermediates. |
Expert Insights and Recommendations
Both routes are viable for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. The choice between them will often depend on the specific capabilities of the laboratory and the scale of the synthesis.
-
For smaller-scale research purposes, Route 1 is often preferred due to its simplicity and the crystalline nature of the intermediates, which can often be purified without chromatography. The overall lower yield may be acceptable for initial studies.
-
For larger-scale synthesis or process development, Route 2 may be more advantageous due to its potential for a higher overall yield. The improved solubility of the ester intermediates could also be beneficial for reaction monitoring and purification by crystallization.
A Note on the Gould-Jacobs Reaction: The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction can lead to side products and decomposition. The use of microwave-assisted synthesis is highly recommended to improve yields, reduce reaction times, and enhance the overall efficiency of this key step.[4][5][17]
Safety is Paramount: The use of phosphorus oxychloride (POCl₃) in both routes necessitates strict adherence to safety protocols. It is a highly toxic, corrosive, and water-reactive chemical. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid can be successfully achieved through multiple synthetic pathways. The classic Gould-Jacobs route followed by late-stage amination is a reliable method, particularly for smaller scales. The modified approach with earlier amination of an ester intermediate offers the potential for higher yields and may be more suitable for larger-scale production. A thorough understanding of the chemical principles, practical considerations, and safety precautions associated with each step is essential for a successful synthesis.
References
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Lopez, A. G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[11]
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Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances.[18]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.[19]
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Rajapakse, C. S. K., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.[20]
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Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[3]
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Kumar, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry.[15]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society.[1]
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BenchChem. (2025). A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis. BenchChem.[21]
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MySkinRecipes. (n.d.). 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid. MySkinRecipes.[24]
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Navarrete-Vázquez, G., et al. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.[5]
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de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.[25]
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BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem.[6]
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ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate.[26]
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Rajapakse, C. S. K., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.[27]
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Matusiak, G., & Sladowska, H. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.[28]
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Bakavoli, M., et al. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.[29]
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Chitescu, C. L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie.[30]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements.[9]
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Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.[31]
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Mandic, Z., et al. (2003). A process for synthesis of fluoroquinolonic derivatives. Google Patents.[32]
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Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[10]
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Decoding the Molecular Embrace: A Comparative Guide to Confirming the Binding Mode of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel therapeutic candidate is a cornerstone of rational drug design. This guide provides an in-depth, technical comparison of methodologies to confirm the binding interaction of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid with its putative biological targets. Drawing upon established principles of medicinal chemistry and biophysical analysis, we will explore the experimental pathways to not only identify the primary target but also to dissect the nuanced molecular interactions that govern this binding.
The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore, forming the core of numerous clinically successful antibacterial agents.[1] This class of compounds, particularly the fluoroquinolones, is renowned for its potent inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial intervention. The core hypothesis, therefore, is that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid follows this paradigm. This guide will navigate the experimental journey to substantiate this hypothesis, compare it with alternative possibilities, and provide the technical framework for its validation.
The Primary Hypothesis: Targeting the DNA Gyrase-DNA Cleavage Complex
The canonical mechanism of action for fluoroquinolones involves the stabilization of a ternary complex between the bacterial type II topoisomerase, the DNA substrate, and the inhibitor itself. This "poisoned" complex traps the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and subsequent cell death.
The Established Binding Pocket: A Network of Critical Interactions
Extensive research, including X-ray crystallography and mutagenesis studies, has illuminated the key interactions within this ternary complex.[2] The fluoroquinolone molecule typically intercalates into the DNA at the site of cleavage and forms a bridge between the enzyme and the DNA.
Key interactions for the fluoroquinolone class generally include:
-
Magnesium-Water Bridge: A hallmark of this binding mode is the coordination of a magnesium ion. This ion is bridged by water molecules to both the 3-carboxylic acid and 4-keto groups of the quinolone and to specific acidic residues within the quinolone resistance-determining region (QRDR) of the GyrA (in DNA gyrase) or ParC (in topoisomerase IV) subunit.
-
Amino Acid Contacts: Specific residues in the GyrA/ParC and GyrB/ParE subunits contribute to binding affinity and specificity. For instance, serine and aspartate residues in GyrA are often implicated in direct or water-mediated hydrogen bonding with the quinolone.
-
DNA Intercalation: The planar quinolone ring system stacks between the DNA bases at the cleavage site.
Based on the structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, we can postulate the following specific interactions:
-
The 4-amino group is positioned to potentially form additional hydrogen bonds within the binding pocket, a feature that has been shown in related compounds like sparfloxacin to enhance antibacterial potency.[3]
-
The 6-fluoro and 8-fluoro substituents are known to significantly impact the electronic properties of the quinolone ring and can influence both DNA gyrase inhibition and bacterial cell penetration.[4][5][6] The 8-fluoro group, in particular, can improve oral absorption and activity against anaerobic bacteria.[6]
Experimental Confirmation: A Multi-pronged Approach
Confirming the binding mode of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid requires a suite of complementary experimental techniques. Below, we compare the primary methods, outlining their principles and the data they provide.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Principle: This technique provides a high-resolution, three-dimensional structure of the molecule of interest in complex with its target.
Experimental Workflow:
Figure 1: X-ray crystallography workflow.
Data Output: A detailed atomic model of the ternary complex, revealing:
-
Precise orientation and conformation of the inhibitor in the binding site.
-
Direct and water-mediated hydrogen bonds.
-
Van der Waals contacts.
-
Coordination of the magnesium ion.
Comparison with Alternatives: While technically demanding, X-ray crystallography provides the most definitive structural evidence of the binding mode.
Site-Directed Mutagenesis: Probing Key Residue Interactions
Principle: By systematically mutating amino acids in the putative binding site and measuring the impact on inhibitor activity, one can infer which residues are critical for binding.
Experimental Protocol:
-
Identify Putative Key Residues: Based on homology modeling with known fluoroquinolone-gyrase structures, select residues in the QRDR for mutation (e.g., Ser83, Asp87 in E. coli GyrA).
-
Generate Mutant Enzymes: Use site-directed mutagenesis to create plasmids encoding the mutant gyrase or topoisomerase IV subunits.
-
Express and Purify Mutant Proteins: Overexpress and purify the mutant enzymes.
-
Enzyme Inhibition Assays: Determine the IC50 value of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid against the wild-type and each mutant enzyme using a DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV) assay.
Data Interpretation:
| Mutation | Expected Change in IC50 | Interpretation |
| Ser83 -> Ala | Significant Increase | Serine hydroxyl is critical for hydrogen bonding. |
| Asp87 -> Gly | Significant Increase | Aspartate carboxylate is crucial for Mg2+ coordination. |
| Non-interacting residue -> Ala | No significant change | Residue is not directly involved in binding. |
Table 1: Interpreting site-directed mutagenesis data.
Comparison with Alternatives: This method provides strong functional evidence to complement the structural data from crystallography. It is particularly useful for validating the importance of specific interactions predicted by docking models.
Computational Docking and Molecular Dynamics: In Silico Prediction
Principle: Computational methods can predict the binding pose of a ligand in the active site of a protein and estimate the binding affinity.
Workflow:
Figure 2: Computational docking and MD workflow.
Data Output:
-
Predicted binding conformation of the inhibitor.
-
Estimated binding free energy.
-
A map of predicted interactions (hydrogen bonds, hydrophobic contacts).
Comparison with Alternatives: Computational methods are rapid and cost-effective for generating initial hypotheses about the binding mode. However, they are predictive and require experimental validation by techniques like crystallography or mutagenesis.
Considering Alternative Binding Modes
While the DNA gyrase/topoisomerase IV model is the most probable, it is crucial to consider and experimentally rule out alternative hypotheses. The quinolone scaffold is known to be versatile, with derivatives reported to have other biological activities.[1]
Alternative Hypothesis 1: Direct DNA Intercalation without Enzyme Stabilization
Some planar aromatic molecules can intercalate into DNA independently of a protein target.
Experimental Disproval:
-
DNA Thermal Denaturation (Tm) Shift Assays: A significant increase in the melting temperature of DNA in the presence of the compound would suggest intercalation. However, fluoroquinolones typically show only modest Tm shifts at relevant concentrations.
-
Topoisomerase I Unwinding Assay: If the compound is a simple intercalator, it will unwind supercoiled DNA, a process that can be monitored by agarose gel electrophoresis in the presence of topoisomerase I.
Alternative Hypothesis 2: Inhibition of Other Enzymes
While less common for this specific scaffold, other targets could be considered. For example, some quinazoline derivatives (structurally related to quinolones) have been shown to inhibit kinases.
Experimental Investigation:
-
Broad-Panel Kinase Screening: Test the compound against a large panel of human and/or bacterial kinases to identify any off-target inhibitory activity.
-
Differential Scanning Fluorimetry (DSF): This technique can be used to assess the thermal stability of a protein in the presence of a ligand, indicating a binding event.
Conclusion: A Weight-of-Evidence Approach
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A Researcher's Guide to the Cross-Validation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: A Comparative Analysis
For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this class, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid emerges as a compound of interest, though specific experimental data remains limited in publicly accessible literature. This guide provides a framework for the cross-validation of its experimental results by drawing objective comparisons with structurally related and well-characterized quinoline derivatives. By synthesizing data from established alternatives, we can infer potential biological activities and design robust experimental protocols for validation.
Physicochemical Properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, the following properties have been predicted:
| Property | Value | Source |
| CAS Number | 1215995-19-9 | [3] |
| Molecular Formula | C10H6F2N2O2 | [3] |
| Molecular Weight | 224.16 g/mol | [3] |
| XLogP3 | 1.8 | [3] |
| Boiling Point | 407.4 ± 45.0 °C | [3] |
| Density | 1.601 ± 0.06 g/cm³ | [3] |
These predicted values suggest a molecule with moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.
Comparative Landscape: Quinolines in Drug Discovery
The quinoline core is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, from antibacterial to anticancer.[2][4] Understanding the structure-activity relationships (SAR) of related compounds is essential for predicting the potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
As Antibacterial Agents: Fluoroquinolones, a subclass of quinolones, are potent broad-spectrum antibiotics.[5] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-oxo-3-carboxylic acid moiety is a key feature for this activity. The fluorine substitutions on the quinoline ring are known to enhance antibacterial potency.[5] For instance, 5-amino-1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid has been described as a broad-spectrum antibacterial agent.[1]
As Anticancer Agents: More recently, quinoline derivatives have been investigated as potent anticancer agents.[6][7] Their mechanisms are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6] For example, 4-aminoquinoline-3-carboxamide derivatives have been identified as potent reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of rheumatoid arthritis and certain cancers.[8]
The presence of the 4-amino group in our target compound suggests that it may share mechanistic similarities with these kinase inhibitors. The difluoro substitution at positions 6 and 8 could further modulate its activity and selectivity.
Experimental Cross-Validation: Protocols and Comparative Data
To rigorously evaluate the biological potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a series of in vitro experiments are necessary. The following protocols are based on standard methodologies used for the characterization of similar quinoline derivatives.
The synthesis of quinoline-3-carboxylic acids often follows established chemical pathways. A common route involves the cyclization of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by further modifications.
Caption: Experimental workflow for the biological evaluation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
Conclusion and Future Directions
The provided experimental protocols and comparative data from well-characterized quinoline derivatives offer a solid starting point for researchers. Future studies should focus on the synthesis and rigorous in vitro and in vivo evaluation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to elucidate its specific mechanisms of action and therapeutic potential.
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A Comparative Benchmarking Guide: Evaluating the Potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid Against Established Fluoroquinolone Antibiotics
Introduction: The Quest for Novel Antibacterial Agents
The relentless evolution of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents. The quinolone-3-carboxylic acid scaffold is a cornerstone in the development of antibacterial drugs, with fluoroquinolones being a prominent class.[1] This guide provides a comparative framework for benchmarking the performance of a novel compound, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, against well-established fluoroquinolone antibiotics: Ciprofloxacin, Levofloxacin, and Sitafloxacin. While specific experimental data for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is not yet publicly available, this document outlines the essential experimental protocols and theoretical underpinnings for a comprehensive evaluation.
The selection of Ciprofloxacin, Levofloxacin, and Sitafloxacin as benchmarks is deliberate. Ciprofloxacin is a widely used second-generation fluoroquinolone with excellent activity against Gram-negative bacteria.[2][3] Levofloxacin, a third-generation agent, offers an expanded spectrum against Gram-positive bacteria.[4][5] Sitafloxacin, a fourth-generation fluoroquinolone, boasts broad-spectrum activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including some resistant strains.[6][7][8]
The Scientific Rationale: Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][10][11] These enzymes are critical for DNA replication, transcription, and repair.[12][13][14] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][11] The dual-targeting mechanism contributes to the broad-spectrum activity of these drugs. The proposed mechanism of action for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, based on its structural similarity to other fluoroquinolones, is the inhibition of these same enzymes.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Comparative Experimental Benchmarking: A Proposed Workflow
To objectively assess the performance of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a series of standardized in vitro and in vivo experiments are necessary.
Caption: Proposed experimental workflow for benchmarking.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a series of twofold serial dilutions of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, Ciprofloxacin, Levofloxacin, and Sitafloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of various Gram-positive and Gram-negative reference strains.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
-
2. DNA Gyrase and Topoisomerase IV Inhibition Assays
-
Objective: To quantify the inhibitory activity of the compounds against their target enzymes.
-
Methodology (Supercoiling Inhibition Assay for DNA Gyrase):
-
Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of various concentrations of the test compounds.
-
Initiate the supercoiling reaction by adding ATP.
-
After incubation, stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined. A similar decatenation assay can be performed for topoisomerase IV.
-
Anticipated Performance Metrics and Comparative Data
The following tables present a hypothetical comparison based on the known activities of the benchmark drugs. The values for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are placeholders and would be determined through the aforementioned experimental protocols.
Table 1: In Vitro Antibacterial Activity (MIC90 in µg/mL)
| Organism | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | Ciprofloxacin | Levofloxacin | Sitafloxacin |
| Staphylococcus aureus (MSSA) | TBD | 1 | 1 | 0.5-2 |
| Staphylococcus aureus (MRSA) | TBD | >32 | >32 | 0.5-2 |
| Streptococcus pneumoniae | TBD | 2 | 1 | 0.03-0.06 |
| Escherichia coli | TBD | 0.015 | 0.06 | ≤0.015-0.03 |
| Pseudomonas aeruginosa | TBD | 0.5 | 2 | 0.25 |
| Bacteroides fragilis | TBD | 8 | 8 | 0.5 |
Data for Ciprofloxacin, Levofloxacin, and Sitafloxacin are compiled from various sources.[3][7][15][16][17][18]
Table 2: Target Enzyme Inhibition (IC50 in µM)
| Enzyme | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | Ciprofloxacin | Levofloxacin | Sitafloxacin |
| E. coli DNA Gyrase | TBD | 0.1-1.0 | 0.1-1.0 | 0.1-1.0 |
| S. aureus Topoisomerase IV | TBD | 1.0-10 | 0.5-5.0 | 0.1-1.0 |
Data for Ciprofloxacin, Levofloxacin, and Sitafloxacin are generalized from published literature.[6][19]
Discussion and Future Directions
This guide outlines a robust framework for the preclinical evaluation of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid. The hypothetical data tables illustrate the key performance indicators that are essential for a meaningful comparison with established fluoroquinolones. A favorable profile for the novel compound would include:
-
Broad-spectrum activity: Potent inhibition of both Gram-positive and Gram-negative bacteria, including resistant strains.
-
Balanced dual-target inhibition: Similar inhibitory activity against both DNA gyrase and topoisomerase IV, which may slow the development of resistance.[10]
-
Superior potency: Lower MIC values compared to existing drugs against key pathogens.
The successful completion of these in vitro studies would provide a strong rationale for advancing 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to in vivo efficacy and safety studies in animal models. Further research should also focus on its pharmacokinetic and pharmacodynamic properties to establish optimal dosing regimens. The ultimate goal is to determine if this novel compound offers a significant clinical advantage over current therapeutic options in the fight against bacterial infections.
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Assessing the Selectivity of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for its Biological Target: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. A highly selective compound minimizes the potential for off-target effects and associated toxicities, thereby enhancing its therapeutic window.[1][2] This guide provides an in-depth technical framework for assessing the selectivity of a novel kinase inhibitor, using the investigational compound 4-Amino-6,8-difluoroquinoline-3-carboxylic acid as a case study.
Disclaimer: The primary biological target of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is not yet definitively established in publicly available literature. For the purpose of this illustrative guide, we will proceed with the hypothetical scenario that its primary target is the protein kinase, "Kinase X." To provide a tangible and realistic comparison, we will benchmark its selectivity profile against that of Gefitinib , a well-characterized and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][5][6]
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[2] This conservation presents a significant challenge in the development of selective kinase inhibitors, as many compounds inadvertently inhibit multiple kinases.[1][2] While in some instances, multi-targeting can be therapeutically beneficial (polypharmacology), a lack of a clear understanding of a compound's off-target activities can lead to unexpected toxicities and complicate the interpretation of its biological effects.[1][2] Therefore, a multi-pronged approach to selectivity profiling, encompassing both biochemical and cellular methods, is paramount.
Part 1: Biochemical Selectivity Profiling - The Kinome Scan
A foundational step in assessing selectivity is to profile the compound against a large panel of purified kinases in a biochemical assay. The KINOMEscan™ platform is an industry-standard, competition-based binding assay that provides a quantitative measure of the interaction between an inhibitor and a comprehensive panel of kinases.[7][8][9][10]
The KINOMEscan™ Principle
The assay operates on the principle of a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.[7][11] This method allows for the determination of the dissociation constant (Kd), a measure of the binding affinity between the inhibitor and each kinase in the panel.[7][9]
Caption: Principle of the KINOMEscan™ competition binding assay.
Hypothetical Kinase Selectivity Profile
The data below illustrates a hypothetical selectivity profile for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid against our target, "Kinase X", and a selection of other kinases, compared to the known EGFR inhibitor, Gefitinib.
| Kinase Target | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (Kd, nM) | Gefitinib (Kd, nM) | Kinase Family | Comments |
| Kinase X | 15 | >10,000 | Tyrosine Kinase | Hypothetical Primary Target |
| EGFR (Wild-Type) | 8,500 | 33 [6] | Tyrosine Kinase | Primary Target for Gefitinib |
| EGFR (L858R) | 9,200 | 25 | Tyrosine Kinase | Activating mutation |
| EGFR (T790M) | >10,000 | >1,000 | Tyrosine Kinase | Resistance mutation |
| ERBB2 (HER2) | 7,800 | 1,500 | Tyrosine Kinase | Frequent off-target |
| ABL1 | >10,000 | >10,000 | Tyrosine Kinase | Common off-target for TKIs |
| SRC | 6,500 | 8,000 | Tyrosine Kinase | |
| LCK | 9,000 | >10,000 | Tyrosine Kinase | |
| CDK2 | >10,000 | >10,000 | CMGC | |
| p38α (MAPK14) | >10,000 | >10,000 | CMGC |
Note: Gefitinib Kd values are representative and compiled from various sources for illustrative purposes. The data for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is purely hypothetical.
Interpreting the Biochemical Data
A highly selective inhibitor will exhibit a low Kd for its primary target and significantly higher Kd values for other kinases. A common way to visualize this is through a kinome tree spot diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.
Caption: Simplified kinome map illustrating high selectivity for "Kinase X".
Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they do not fully recapitulate the complex environment inside a living cell.[1] The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells or tissues.[12][13][14][15][16]
The CETSA® Principle
CETSA® is based on the principle that when a protein binds to a ligand (such as a drug), its thermal stability increases.[14] In a typical CETSA® experiment, cells are treated with the compound of interest and then heated to various temperatures. The denatured and aggregated proteins are then separated from the soluble fraction. A ligand-bound protein will be more resistant to heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.[12][16] The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[16]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step CETSA® Protocol (Western Blot Detection)
-
Cell Culture and Treatment:
-
Culture the appropriate cell line expressing "Kinase X" to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with either 4-Amino-6,8-difluoroquinoline-3-carboxylic acid at the desired concentration or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour) at 37°C.[12]
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the total protein concentration of each sample.
-
Normalize the samples to equal protein concentrations.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for "Kinase X" and a suitable secondary antibody.
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the unheated sample.
-
Plot the normalized intensity versus temperature to generate a thermal melt curve.
-
Compare the melt curves of the compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
A significant shift in the melting temperature (Tm) upon compound treatment indicates direct target engagement in the cellular environment. By performing CETSA® for potential off-targets identified in the kinome scan, one can confirm the selectivity of the compound in a more physiologically relevant setting.
Conclusion: A Synthesis of Evidence for Selectivity
Assessing the selectivity of a kinase inhibitor is not a single experiment but a comprehensive evaluation that integrates data from multiple orthogonal approaches. The broad biochemical profiling provided by a KINOMEscan™ offers a panoramic view of the inhibitor's interactions across the kinome, identifying both the intended target and potential off-targets. Subsequently, the Cellular Thermal Shift Assay (CETSA®) provides crucial validation of target engagement within the complex milieu of a living cell.
For our hypothetical case, the KINOMEscan™ data would suggest that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a highly selective inhibitor for "Kinase X". Follow-up CETSA® experiments would then be essential to confirm that this potent biochemical activity translates to selective target engagement in a cellular context. This dual-pillar approach provides a robust and reliable foundation for advancing a promising compound like 4-Amino-6,8-difluoroquinoline-3-carboxylic acid through the drug discovery pipeline.
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
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Brehmer, D., et al. (2005). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Cancer Research, 65(2), pp.379-382. Available at: [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), pp.829-840. Available at: [Link]
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DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]
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Speranza, G., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Cancer Genomics & Proteomics, 5(5), pp.281-288. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
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Harvard Medical School LINCS Center. (2013). Gefitinib KINOMEscan (LDG-1139: LDS-1142). LINCS Data Portal. Available at: [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), pp.829-840. Available at: [Link]
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Lochhead, P. A. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(1), pp.17-21. Available at: [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
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U.S. National Library of Medicine. (2016). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Clinical Cancer Research, 22(19), pp.4927-4937. Available at: [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), pp.1046-1051. Available at: [Link]
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Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), pp.1347-1358. Available at: [Link]
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comparative study of the ADME properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and its analogs
A Senior Application Scientist's Perspective on Navigating Early Drug Discovery
In the landscape of drug discovery and development, the adage "fail early, fail cheap" is a guiding principle. A significant contributor to late-stage attrition is a suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For medicinal chemists synthesizing novel compounds, such as analogs of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a thorough understanding of the ADME properties of structurally similar molecules is paramount. This guide provides a comparative analysis of the in vitro ADME properties of several well-characterized fluoroquinolone antibiotics, offering a valuable frame of reference for researchers in this chemical space. By understanding the interplay between chemical structure and ADME outcomes for these established drugs, researchers can make more informed decisions in the design and selection of new chemical entities with a higher probability of success.
The Significance of Early ADME Profiling
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges. A molecule's efficacy at its target is only one piece of the puzzle. Its ability to reach the target in sufficient concentration, remain there for an adequate duration, and then be cleared from the body without causing undue toxicity is equally critical. This is the realm of ADME. Early in vitro assessment of these properties allows for the rapid identification of liabilities that could derail a program.[1] Key questions that in vitro ADME assays help answer include:
-
Will the compound be absorbed orally? (Permeability)
-
Will it be highly bound to plasma proteins, limiting its free concentration? (Plasma Protein Binding)
-
How quickly will it be metabolized by the liver? (Metabolic Stability)
-
Does it have the potential to cause drug-drug interactions? (CYP450 Inhibition)
-
Does it pose a risk for cardiac arrhythmias? (hERG Blockade)
Answering these questions early in the discovery phase enables a data-driven approach to lead optimization, where chemical modifications can be strategically employed to improve the ADME profile in parallel with enhancing potency and selectivity.
Comparative Analysis of Fluoroquinolone Analogs
Chemical Structures
Caption: Chemical structures of the parent compound and selected fluoroquinolone analogs.
Summary of In Vitro ADME Properties
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin | Implication for Drug Development |
| Intestinal Permeability | Low to Moderate | High | High | High permeability is desirable for good oral absorption. |
| (Caco-2 Papp (A-B) x 10-6 cm/s) | ~0.19[2][3] | High[2] | High | Low permeability may necessitate formulation strategies or intravenous administration. |
| Efflux Ratio (B-A/A-B) | >2 (efflux substrate)[2][3] | <2 | Not a significant substrate | High efflux can limit net absorption and contribute to drug resistance. |
| Plasma Protein Binding (%) | 20-40[4][5] | 24-38 | ~50[5][6] | Low to moderate binding is generally preferred to maximize the unbound, pharmacologically active concentration. |
| Metabolic Stability | Moderate | High | Moderate | High stability leads to lower clearance and longer half-life. |
| (% metabolized) | ~15% (in humans) | <5% (in humans) | ~50% (in humans)[7] | Extensive metabolism can lead to the formation of active or toxic metabolites. |
| CYP450 Inhibition | Potent inhibitor of CYP1A2[8][9] | Weak inhibitor | Weak inhibitor[7] | Potent inhibition can lead to significant drug-drug interactions. |
| hERG Blockade (IC50, µM) | >30[10] | ~915[10] | 29-129[10][11] | Low IC50 values indicate a higher risk of cardiotoxicity (QT prolongation). |
Experimental Methodologies: A Closer Look
The data presented above are generated from a standard battery of in vitro assays. Understanding the principles behind these assays is crucial for interpreting the results and designing further experiments.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[12] When cultured on a semi-permeable membrane, these cells differentiate to form a polarized monolayer with tight junctions and express many of the transporters found in the small intestine.[13]
Workflow for Caco-2 Permeability Assay
Caption: A generalized workflow for determining intestinal permeability using the Caco-2 cell model.
Plasma Protein Binding: Equilibrium Dialysis
Equilibrium dialysis is a widely used method to determine the extent to which a drug binds to plasma proteins.[4] Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.
Protocol for Equilibrium Dialysis:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentrations of the drug in the plasma and buffer compartments are then measured by LC-MS/MS.
-
The percentage of bound and unbound drug is calculated.
Metabolic Stability: Liver Microsome Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[14] The microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism.
Protocol for Microsomal Stability Assay:
-
The test compound is incubated with liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reactions.[10]
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[15]
Cytochrome P450 Inhibition
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[16]
Protocol for CYP450 Inhibition Assay:
-
A specific substrate for a particular CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[16]
Cardiotoxicity Screening: The hERG Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[11]
Protocol for hERG Patch-Clamp Assay:
-
A cell line stably expressing the hERG channel is used.
-
The whole-cell patch-clamp technique is employed to measure the potassium current through the hERG channels.[17]
-
The cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured, and an IC50 value is determined.
Causality and Interpretation: Connecting Structure to ADME Outcomes
The comparative data for Ciprofloxacin, Levofloxacin, and Moxifloxacin reveal important structure-ADME relationships:
-
Permeability and Efflux: Ciprofloxacin's lower permeability and susceptibility to efflux compared to the other two analogs may be attributed to its physicochemical properties.[2] The presence of the cyclopropyl group at the N1 position and the piperazine ring at C7 are common features in many fluoroquinolones and can influence interactions with efflux transporters like P-glycoprotein.
-
Plasma Protein Binding: The increasing lipophilicity from Ciprofloxacin to Moxifloxacin generally correlates with an increase in plasma protein binding. This is a common trend, as more lipophilic compounds tend to bind more extensively to albumin.
-
Metabolism and CYP Inhibition: The significant inhibition of CYP1A2 by Ciprofloxacin is a well-documented clinical issue, leading to interactions with drugs like theophylline.[8][9] This is thought to be related to the specific structure of its piperazine ring. Levofloxacin and Moxifloxacin, with different substitutions, show much weaker interactions with CYPs. Moxifloxacin's more extensive metabolism is likely due to the presence of the methoxy group and the bicyclic amine at C7, which provide additional sites for metabolic modification.[7]
-
hERG Blockade: The risk of hERG blockade varies significantly among fluoroquinolones and is highly dependent on the specific chemical structure.[10] Moxifloxacin's potential for hERG inhibition, although moderate, is a known clinical consideration.[11] This highlights the importance of subtle structural changes in determining cardiotoxicity risk.
Conclusion and Future Directions
This comparative guide underscores the critical importance of early, in vitro ADME assessment in modern drug discovery. For researchers working on novel quinoline-3-carboxylic acids, the data and methodologies presented here offer a valuable framework for prioritizing compounds and guiding synthetic efforts. By understanding the ADME profiles of established analogs like Ciprofloxacin, Levofloxacin, and Moxifloxacin, scientists can better anticipate the potential liabilities of their own compounds and proactively design molecules with a higher likelihood of clinical success. The path to a new medicine is long and arduous, but a solid foundation in ADME principles can help navigate the challenges and ultimately bring safer and more effective therapies to patients.
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Turnidge, J. D. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58 Suppl 2, 29–36. [Link]
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Madrid, D. C., Sherlach, K. S., & Roepe, P. D. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 50(26), 6616–6628. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Comprehensive Safety and Handling Guide: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid
Navigating the complexities of novel chemical entities is a hallmark of pioneering research. This guide provides an in-depth operational plan for the safe handling of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a compound of interest in drug development. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the "why" behind each safety recommendation, ensuring a culture of informed caution in your laboratory.
This guide is built on the principles of risk mitigation and procedural excellence to protect researchers and ensure the integrity of your work.
Hazard Assessment and Triage
Given the absence of a specific toxicological profile, a conservative approach to handling is paramount. The primary anticipated hazards include:
-
Dermal and Eye Irritation: The carboxylic acid moiety suggests that the compound may cause skin and eye irritation upon contact.[6][7]
-
Respiratory Tract Irritation: As a powdered solid, inhalation of airborne particles may lead to respiratory irritation.[8][9]
-
Potential for Systemic Effects: The fluoroquinolone scaffold necessitates caution due to the potential for systemic effects if absorbed.[1][2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for various laboratory operations involving 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and a face shield | N95 or higher-rated particulate respirator | Laboratory coat and a chemical-resistant apron |
| Solution Preparation | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and a face shield | Air-purifying respirator with organic vapor cartridges if heating or creating aerosols | Laboratory coat and a chemical-resistant apron |
| Reaction Work-up and Purification | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and a face shield | Use within a certified chemical fume hood | Laboratory coat and a chemical-resistant apron |
| Waste Disposal | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | As required by the primary task | Laboratory coat |
Step-by-Step PPE Protocols
Donning (Putting On) PPE
A systematic approach to donning PPE prevents contamination of the inner surfaces and the wearer.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
First Pair of Gloves: Don a pair of nitrile or neoprene gloves.
-
Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.
-
Respiratory Protection: If required, perform a fit test and don the appropriate respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if there is a splash risk.
-
Second Pair of Gloves (Outer Layer): Don a second pair of gloves over the first pair, ensuring the cuffs of the outer gloves go over the sleeves of the laboratory coat.
Doffing (Taking Off) PPE
The removal of PPE is a critical step to prevent cross-contamination. This process should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Laboratory Coat: Unbutton the laboratory coat and remove it by folding it in on itself, avoiding contact with the exterior.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Logic
The choice of PPE is dictated by the specific experimental conditions and the potential for exposure. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
